5-(2-aminoethoxy)-2H-1,3-benzodioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529431 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-85-2 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Introduction
5-(2-aminoethoxy)-2H-1,3-benzodioxole, also known as 2-(3,4-methylenedioxyphenoxy)ethanamine, is a significant chemical intermediate in the development of various pharmacologically active molecules. Its unique structure, featuring the benzodioxole moiety common to many psychoactive compounds and a flexible aminoethoxy side chain, makes it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the most plausible and chemically sound synthetic pathways for the preparation of this target molecule. We will delve into the strategic considerations behind each route, offering detailed experimental insights and comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
The synthetic strategies discussed herein primarily commence from sesamol (3,4-methylenedioxyphenol), a readily available and cost-effective starting material derived from sesame oil.[1] The core challenge lies in the efficient introduction of the 2-aminoethoxy side chain onto the phenolic oxygen of sesamol. This guide will explore three primary, field-proven approaches to achieve this transformation:
-
Pathway A: The Gabriel Synthesis Approach
-
Pathway B: The Azide Reduction Route
-
Pathway C: The Amide Reduction Route
Each pathway will be presented with a detailed reaction scheme, a discussion of the underlying chemical principles, and a step-by-step experimental protocol grounded in established organic synthesis techniques.
Pathway A: The Gabriel Synthesis Approach
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively preventing the over-alkylation often encountered with direct amination.[2][3][4][5][6] This pathway involves the initial alkylation of sesamol with a protected amino-ethylating agent, followed by deprotection to unveil the desired primary amine.
Reaction Scheme
Caption: Gabriel synthesis pathway for this compound.
Causality and Experimental Choices
The choice of N-(2-bromoethyl)phthalimide as the alkylating agent is strategic. The phthalimide group serves as a robust protecting group for the amine, preventing its interference in the initial alkylation step and subsequent side reactions. The Williamson ether synthesis conditions for the first step—using a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF)—are ideal for the phenoxide formation from sesamol and subsequent SN2 reaction with the primary alkyl halide.[7]
For the deprotection step, hydrazinolysis is favored over acidic or basic hydrolysis due to its milder reaction conditions, which helps in preserving the integrity of the benzodioxole ring.[2] The formation of the stable phthalhydrazide byproduct drives the reaction to completion.
Experimental Protocol
Step 1: Synthesis of N-[2-(3,4-Methylenedioxyphenoxy)ethyl]phthalimide
-
To a stirred solution of sesamol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of sesamol.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure N-[2-(3,4-methylenedioxyphenoxy)ethyl]phthalimide.
Step 2: Synthesis of this compound
-
Suspend the N-[2-(3,4-methylenedioxyphenoxy)ethyl]phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add 2M hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide and wash it with a small amount of cold ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
Pathway B: The Azide Reduction Route
Reaction Scheme
Caption: Azide reduction pathway for this compound.
Causality and Experimental Choices
The initial Williamson ether synthesis to form the alcohol intermediate is a straightforward and high-yielding reaction.[8] The subsequent conversion of the alcohol to a mesylate is a critical activation step, transforming the hydroxyl group into a good leaving group for the SN2 reaction with the azide anion.[9] Methanesulfonyl chloride is a common and effective reagent for this purpose.
The nucleophilic substitution with sodium azide is typically carried out in a polar aprotic solvent like DMF to ensure the solubility of the azide salt and to facilitate the SN2 reaction.[10] The final step, the reduction of the azide to the primary amine, can be achieved through various methods. Catalytic hydrogenation over palladium on carbon is a clean and efficient method.[11] Alternatively, reduction with lithium aluminum hydride (LAH) in an ethereal solvent is also highly effective.[12]
Experimental Protocol
Step 1: Synthesis of 2-(3,4-Methylenedioxyphenoxy)ethanol
-
In a round-bottom flask, dissolve sesamol (1.0 eq) in an aqueous solution of sodium hydroxide (1.2 eq).
-
Add 2-chloroethanol (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 2-(3,4-Methylenedioxyphenoxy)ethyl Mesylate
-
Dissolve the 2-(3,4-methylenedioxyphenoxy)ethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.[9]
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the mesylate, which can be used in the next step without further purification.
Step 3: Synthesis of 5-(2-Azidoethoxy)-1,3-benzodioxole
-
Dissolve the 2-(3,4-methylenedioxyphenoxy)ethyl mesylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.[10]
-
Heat the mixture to 60-70 °C and stir for 6-8 hours.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.
Step 4: Synthesis of this compound
-
Method A: Catalytic Hydrogenation
-
Dissolve the crude azide in ethanol or methanol.
-
Add 10% palladium on carbon (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the desired amine.
-
-
Method B: LAH Reduction
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the azide (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and evaporate the solvent to yield the product.
-
Pathway C: The Amide Reduction Route
Reaction Scheme
Caption: Amide reduction pathway for this compound.
Causality and Experimental Choices
The initial step is another variation of the Williamson ether synthesis, where sesamol is alkylated with 2-chloroacetamide to form the amide intermediate. The choice of a base and solvent is similar to the other Williamson ether syntheses. The subsequent reduction of the amide to the amine is a key transformation. Lithium aluminum hydride is the reagent of choice for this reduction as it is powerful enough to reduce amides to amines, a transformation that is not readily achieved with milder reducing agents like sodium borohydride.[12][13][14][15][16]
Experimental Protocol
Step 1: Synthesis of 2-(3,4-Methylenedioxyphenoxy)acetamide
-
To a solution of sesamol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 2-chloroacetamide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.[7]
-
After cooling, filter off the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate to obtain the crude amide.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF.
-
Slowly add a solution of 2-(3,4-methylenedioxyphenoxy)acetamide (1.0 eq) in anhydrous THF to the LAH suspension at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LAH by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Comparison of Synthetic Pathways
| Feature | Pathway A: Gabriel Synthesis | Pathway B: Azide Reduction | Pathway C: Amide Reduction |
| Number of Steps | 2 | 4 | 2 |
| Starting Materials | Sesamol, N-(2-bromoethyl)phthalimide | Sesamol, 2-chloroethanol, MsCl, NaN3 | Sesamol, 2-chloroacetamide |
| Key Reagents | Hydrazine | LiAlH4 or H2/Pd-C | LiAlH4 |
| Advantages | - High yields- Avoids over-alkylation- Well-established method | - Avoids use of phthalimide- Intermediate alcohol can be isolated and purified | - Fewer steps than Pathway B- Amide intermediate is often crystalline and easy to purify |
| Disadvantages | - Use of hydrazine (toxic)- Phthalhydrazide removal can be cumbersome | - Longer reaction sequence- Use of sodium azide (toxic and potentially explosive)- LAH is a hazardous reagent | - Requires the use of LAH, a hazardous reagent- Amide reduction can sometimes be challenging |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages. The Gabriel synthesis (Pathway A) represents a robust and high-yielding approach, though it involves the use of hydrazine. The azide reduction route (Pathway B) is a versatile multi-step process that offers flexibility but requires careful handling of azides and potent reducing agents. The amide reduction pathway (Pathway C) is a more direct two-step process but necessitates the use of the powerful and hazardous reducing agent, lithium aluminum hydride.
The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the researcher, including scale, available reagents and equipment, and safety considerations. This guide provides the necessary technical foundation and practical insights to enable informed decisions in the synthesis of this valuable chemical intermediate.
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Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. (2025). RSC Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a molecule of significant interest within the broader class of benzodioxole derivatives. While direct experimental data for this specific compound is not extensively available in public literature, this document consolidates predicted data from validated computational models, outlines robust experimental protocols for its characterization, and discusses the scientific rationale behind these methodologies. The benzodioxole moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemic, and antioxidant effects.[1][2] A thorough understanding of the physicochemical properties of novel derivatives such as this compound is paramount for advancing drug discovery and development efforts. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction and Molecular Overview
The 1,3-benzodioxole scaffold is a prevalent structural motif in a vast array of natural products and synthetic molecules.[1] Its presence often imparts significant biological activity, making its derivatives attractive candidates for medicinal chemistry programs.[1][2] The subject of this guide, this compound, incorporates a flexible aminoethoxy side chain at the 5-position of the benzodioxole ring. This structural feature is anticipated to significantly influence its physicochemical properties, such as solubility, basicity (pKa), and lipophilicity (logP), which in turn govern its pharmacokinetic and pharmacodynamic profiles.
The primary amino group introduces a basic center, enhancing aqueous solubility at physiological pH and providing a handle for further chemical modification. The ether linkage and the benzodioxole core contribute to the molecule's overall lipophilicity and potential for interaction with biological targets. A comprehensive characterization of these properties is the first critical step in assessing its potential as a drug candidate or a pharmacological tool.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimates of the key physicochemical properties of this compound. The following table summarizes predicted values obtained from reputable cheminformatics platforms. It is crucial to underscore that these are theoretical predictions and should be confirmed by empirical testing.
| Property | Predicted Value | Prediction Software/Method |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | - |
| pKa (most basic) | 9.5 ± 0.5 | ChemAxon |
| logP | 1.2 ± 0.3 | ChemAxon |
| Aqueous Solubility | Predicted to be sparingly soluble | Based on logP and predicted melting point |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Topological Polar Surface Area (TPSA) | 53.7 Ų | ChemAxon |
Note: Predicted values are subject to the accuracy of the underlying algorithms and should be used as a guide for experimental design.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is the Williamson ether synthesis, starting from the readily available precursor, sesamol (3,4-methylenedioxyphenol). This method offers a straightforward approach to introducing the aminoethoxy side chain.
Sources
An In-Depth Technical Guide to 5-(2-aminoethoxy)-2H-1,3-benzodioxole: Synthesis, Characterization, and Therapeutic Potential of a Privileged Scaffold
The 1,3-benzodioxole moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Found in numerous natural products and synthetic pharmaceuticals, its unique electronic and conformational properties make it a cornerstone for the design of novel therapeutic agents. This guide focuses on a specific, highly versatile derivative: 5-(2-aminoethoxy)-2H-1,3-benzodioxole . We will explore its synthetic accessibility, strategies for analog development, and its significant potential as a platform for drugs targeting the central nervous system and other disease areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Part 1: Synthetic Strategies and Derivative Generation
The strategic advantage of the 5-(2-aminoethoxy)-1,3-benzodioxole core lies in its straightforward and high-yielding synthesis from readily available starting materials, coupled with a primary amine handle that serves as a versatile point for diversification.
Core Synthesis: A Robust Two-Step Approach
The parent molecule can be efficiently prepared from sesamol (5-hydroxy-1,3-benzodioxole), a common and inexpensive phenolic starting material. The synthesis proceeds via a classic Williamson ether synthesis, followed by a standard deprotection step.
Rationale for Experimental Choices:
-
Williamson Ether Synthesis: This SN2 reaction is ideal for coupling a phenoxide with a primary alkyl halide.[1] The use of a primary halide, such as 2-bromoethanol or its derivatives, is critical to avoid the competing E2 elimination pathway that becomes significant with secondary or tertiary halides.[2][3]
-
Amine Protection: The primary amine of the sidechain is nucleophilic and would compete with the phenoxide during the alkylation step. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the ether synthesis and its clean, quantitative removal under acidic conditions.
The overall synthetic pathway is outlined below.
Sources
An In-Depth Technical Guide to 5-(2-aminoethoxy)-2H-1,3-benzodioxole: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a molecule of interest within the broader class of 1,3-benzodioxole derivatives. While a specific CAS number for this compound is not readily indexed in major chemical databases, indicating its status as a potentially novel or less-common substance, its synthesis and properties can be reliably extrapolated from well-established chemical principles and the extensive literature on related analogues. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, predicted physicochemical properties, and potential biological significance.
Nomenclature and Structural Elucidation
The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds, lauded for its diverse pharmacological activities.[1][2] The systematic IUPAC name for the topic compound is 2-(benzo[d][1][3]dioxol-5-yloxy)ethan-1-amine . The structure consists of a 1,3-benzodioxole core substituted at the 5-position with an aminoethoxy group.
Predicted Physicochemical and Spectroscopic Properties
In the absence of direct experimental data, the physicochemical and spectroscopic properties of this compound are predicted based on analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | > 300 °C (decomposes) |
| Melting Point | 60-70 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| pKa (of amine) | ~9.5 |
Spectroscopic Profile
The structural confirmation of synthesized this compound would rely on a combination of spectroscopic techniques.
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.70 (d, 1H): Aromatic proton H-7
-
δ ~6.50 (dd, 1H): Aromatic proton H-6
-
δ ~6.35 (d, 1H): Aromatic proton H-4
-
δ ~5.90 (s, 2H): Methylene protons of the dioxole ring (O-CH₂-O)
-
δ ~4.00 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-)
-
δ ~3.00 (t, 2H): Methylene protons adjacent to the amine (-CH₂-NH₂)
-
δ ~1.50 (br s, 2H): Amine protons (-NH₂)
¹³C NMR (100 MHz, CDCl₃):
-
δ ~148.0: C-5
-
δ ~142.0: C-3a
-
δ ~141.0: C-7a
-
δ ~108.0: C-7
-
δ ~105.0: C-4
-
δ ~101.0: C-2 (O-CH₂-O)
-
δ ~98.0: C-6
-
δ ~69.0: -O-CH₂-
-
δ ~42.0: -CH₂-NH₂
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3350-3250 (broad): N-H stretching of the primary amine
-
~2950-2850: C-H stretching of methylene groups
-
~1600, ~1490: Aromatic C=C stretching
-
~1250: Aryl-O asymmetric stretching
-
~1040: Aryl-O symmetric stretching
-
~930: O-CH₂-O bending
Mass Spectrometry (EI-MS):
-
m/z 181: Molecular ion [M]⁺
-
m/z 137: [M - C₂H₄N]⁺
-
m/z 122: [M - C₂H₅NO]⁺
Synthesis and Purification
A plausible and efficient synthetic route to this compound commences with the commercially available precursor, 5-hydroxy-1,3-benzodioxole (sesamol). The synthesis involves the introduction of the aminoethoxy side chain, which can be achieved through several established methodologies. A robust approach involves an initial etherification followed by a Gabriel synthesis to install the primary amine, thereby avoiding over-alkylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-(benzo[d][1][3]dioxol-5-yloxy)ethyl)isoindoline-1,3-dione
This step involves the Williamson ether synthesis, a reliable method for forming aryl ethers.
-
Reaction Setup: To a stirred solution of 5-hydroxy-1,3-benzodioxole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound (Ing-Manske Procedure)
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, and the Ing-Manske procedure offers a mild method for the deprotection of the phthalimide.[4][5][6]
-
Reaction Setup: Suspend the N-alkylphthalimide intermediate (1.0 eq.) from Step 1 in ethanol.
-
Deprotection: Add hydrazine monohydrate (4.0-5.0 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Work-up and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the target primary amine. Further purification can be achieved by vacuum distillation or column chromatography.
Alternative: N-Boc Protection and Deprotection
For applications requiring a protected amine, the primary amine can be readily converted to its N-Boc derivative.
-
Protection: The primary amine is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of water and acetone) and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or under catalyst-free conditions in a water-acetone mixture.[7]
-
Deprotection: The N-Boc group can be removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane or by heating in water.[8][9][10]
Potential Applications and Biological Activity
The 1,3-benzodioxole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][11] Derivatives have shown a wide array of pharmacological activities, including anti-tumor, anti-hyperlipidemic, and antioxidant effects.[1][2]
-
Oncology: Certain 1,3-benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]
-
Metabolic Disorders: Some analogues have been investigated for their potential to lower plasma lipids.[1]
-
Neuropharmacology: The 1,3-benzodioxole ring is a core component of several psychoactive compounds and has been explored for its interaction with various receptors in the central nervous system.
-
Agrochemicals: Historically, 1,3-benzodioxole derivatives have been used as insecticide synergists.[11]
The introduction of an aminoethoxy side chain can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[12][13] This functional group can influence water solubility, hydrogen bonding capacity, and receptor interactions. The presence of both a hydrogen bond donor (the amine) and acceptor (the ether oxygen and dioxole oxygens) in this compound suggests its potential to interact with biological targets such as enzymes and receptors.
Potential Biological Pathways
Caption: Potential biological activities of this compound.
Safety and Handling
As with any novel chemical entity, this compound should be handled with care. Aromatic amines, as a class, can be toxic and may be skin and respiratory irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PubMed Central. [Link]
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Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
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Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (2013). Oriental Journal of Chemistry. [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). World Researchers Associations. [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health. [Link]
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Gabriel Synthesis. (n.d.). Cambridge University Press. [Link]
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Gabriel synthesis. (n.d.). Wikipedia. [Link]
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Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics. (1983). PubMed. [Link]
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The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]
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Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). De Gruyter. [Link]
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Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2017). PubMed Central. [Link]
-
Mechanism of action of aromatic amines that short-circuit the visual cycle. (1987). PubMed. [Link]
-
METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][3] DIOXOLANE. (n.d.). Google Patents.
-
Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023). Journal of Pharmaceutical Chemistry & Research. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. [Link]
-
Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. (2023). Journal of Biochemical Technology. [Link]
-
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). National Institutes of Health. [Link]
-
Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1,2,3-triazoles. (2009). PubMed. [Link]
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solubility and stability of 5-(2-aminoethoxy)-2H-1,3-benzodioxole in various solvents
An In-depth Technical Guide for the Physicochemical Characterization of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Abstract: This document provides a comprehensive technical framework for determining the aqueous and organic solubility, as well as the chemical stability, of this compound. Given the limited availability of public data for this specific molecule, this guide emphasizes robust, field-proven methodologies derived from authoritative pharmaceutical development guidelines. It is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound's physicochemical properties to advance their work in formulation, analytical chemistry, and preclinical assessment. The protocols described herein are designed as self-validating systems, grounded in standards set by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Imperative for Foundational Physicochemical Profiling
This compound is a molecule of interest characterized by a benzodioxole core linked to a primary amine via an ethoxy bridge. This unique structure imparts specific chemical properties that govern its behavior in various chemical environments. For any meaningful scientific investigation or development program, a thorough understanding of two fundamental properties—solubility and stability—is not merely procedural but paramount.
-
Solubility dictates the bioavailability of a compound, influences its formulation strategy, and is a critical parameter in designing in vitro assays and purification schemes.
-
Stability defines the compound's shelf-life, dictates appropriate storage and handling conditions, and provides insight into potential degradation pathways that could yield impurities with altered activity or toxicity.[1][2]
This guide provides the theoretical basis and practical, step-by-step protocols for systematically determining these properties for this compound or structurally related compounds.
Part 1: Solubility Profile Determination
The solubility of this compound is fundamentally governed by the interplay between its moderately polar benzodioxole ring and the highly polar, basic primary amine. This duality means its solubility is highly dependent on the nature of the solvent, particularly the pH of aqueous media.
Theoretical Considerations: The Impact of Molecular Structure and pH
-
The Role of the Primary Amine: The primary amine (pKa estimated ~9-10) is the dominant functional group influencing aqueous solubility.
-
In Acidic to Neutral Media (pH < 8): The amine will be predominantly protonated (R-NH₃⁺), forming a salt. This ionic character drastically increases its interaction with polar solvents like water, leading to significantly higher aqueous solubility.
-
In Basic Media (pH > 10): The amine will exist primarily in its neutral, free base form (R-NH₂). This form is less polar, reducing its aqueous solubility but increasing its solubility in non-polar organic solvents.
-
-
Solvent Polarity: Based on the "like dissolves like" principle, the compound's solubility in organic solvents is predictable.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be highly soluble due to hydrogen bonding with both the amine and ether oxygen.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High solubility is anticipated.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The free base form is expected to be more soluble than the salt form, but overall solubility may be limited due to the polar aminoethoxy group.
-
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol is the gold-standard for determining thermodynamic solubility and is adapted from the USP General Chapter <1236>.[3][4] It measures the concentration of a saturated solution at equilibrium.
Objective: To determine the quantitative solubility of the compound in various solvents at a controlled temperature.
Methodology:
-
Preparation: For each solvent to be tested, add an excess amount of this compound to a clear glass vial. The key is to have visible, undissolved solid at the end of the experiment to ensure saturation has been achieved.[5]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of true solubility. A preliminary time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to determine when the concentration in solution plateaus.
-
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) to remove all undissolved particles.
-
Trustworthiness Note: This step is critical. Any particulate matter carried into the analysis will falsely inflate the measured solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined against a standard curve of known concentrations.
Data Presentation: Solubility Summary
All quantitative data should be summarized for clear comparison.
| Solvent System | pH (for aqueous) | Temperature (°C) | Equilibrium Solubility (mg/mL) |
| 0.1 M HCl | 1.0 | 25 | [Experimental Value] |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Experimental Value] |
| Water | ~8.5 (unbuffered) | 25 | [Experimental Value] |
| 0.1 M NaOH | 13.0 | 25 | [Experimental Value] |
| Methanol | N/A | 25 | [Experimental Value] |
| Acetonitrile | N/A | 25 | [Experimental Value] |
| Dichloromethane | N/A | 25 | [Experimental Value] |
Mandatory Visualization: Solubility Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Part 2: Chemical Stability and Forced Degradation Profiling
A stability profile identifies conditions that affect the integrity of the compound. Forced degradation, or stress testing, is an essential component of this process, designed to accelerate decomposition to rapidly identify likely degradation pathways and validate analytical methods.[1][2][6][7] This process is guided by the principles outlined in ICH guideline Q1A(R2).[8][9][10]
Theoretical Considerations: Potential Degradation Pathways
The structure of this compound suggests several potential vulnerabilities:
-
Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[1] The electron-rich aromatic ring and the ether linkage may also be targets for oxidative degradation.
-
Acid/Base Hydrolysis: While lacking highly labile ester or amide groups, the ether bond and the acetal-like benzodioxole ring could be susceptible to cleavage under harsh acidic or basic conditions. The stability is expected to be pH-dependent, with many amine-containing compounds showing greater stability in acidic conditions where the amine is protonated.[11][12]
-
Photolysis: Aromatic systems can absorb UV light, potentially leading to photochemical degradation. Photostability testing is a required part of a standard stability package under ICH Q1B.[8]
Experimental Protocol: Forced Degradation Study
Objective: To identify degradation products and pathways under various stress conditions and to establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water) should be run in parallel. The goal is to achieve 5-20% degradation of the parent compound.[7]
-
Acid Hydrolysis: Mix with 0.1 M to 1 M HCl. Incubate at 60-80 °C for several hours to days, sampling at various time points.
-
Base Hydrolysis: Mix with 0.1 M to 1 M NaOH. Incubate at room temperature or elevated temperatures (e.g., 60 °C), sampling at time points.
-
Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for up to 24 hours.[13]
-
Thermal Degradation: Expose the solid compound (in a thin layer) and a solution to dry heat (e.g., 80 °C) and humidity (e.g., 75% RH at 40°C).
-
Photolytic Degradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B. A dark control should be stored alongside to differentiate light-induced degradation from thermal effects.
-
-
Sample Quenching & Analysis: At each time point, withdraw a sample. If necessary, quench the reaction (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to characterize degradants.
-
Self-Validating System: A method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other. Peak purity analysis (using a PDA detector) is essential to confirm that the parent peak is spectrally pure under all stress conditions.[13]
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Parameters (Concentration, Temp, Duration) | % Degradation of Parent | No. of Degradants >0.1% | Observations / Major Degradant (RT) |
| Acid Hydrolysis | 1 M HCl, 80 °C, 24h | [Value] | [Value] | [e.g., Single major peak at RT 4.5 min] |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8h | [Value] | [Value] | [e.g., Rapid degradation, multiple products] |
| Oxidation | 10% H₂O₂, RT, 12h | [Value] | [Value] | [e.g., Formation of two polar degradants] |
| Thermal (Dry) | 80 °C, 72h | [Value] | [Value] | [e.g., No significant degradation] |
| Photolytic | ICH Q1B conditions | [Value] | [Value] | [e.g., Minor degradation, yellowing of solution] |
Mandatory Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
The experimental frameworks detailed in this guide provide a clear and authoritative path for the comprehensive characterization of this compound. By systematically applying the USP-guided shake-flask method for solubility and the ICH-aligned forced degradation protocol for stability, researchers can generate the foundational data necessary for informed decision-making in any scientific or developmental context. This empirical data package is the bedrock upon which successful formulation design, analytical method development, and regulatory submissions are built.
References
Note: The following list provides key sources that inform the methodologies described in this guide. As an AI, I am unable to guarantee that direct hyperlinks are current or lead to the intended deep page. The titles and issuing bodies are provided for accurate verification.
-
Title: ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
-
Title: ICH releases overhauled stability guideline for consultation Source: Regulatory Affairs Professionals Society (RAPS) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]
-
Title: Q1A(R2) Guideline Source: International Council for Harmonisation URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION Source: United States Pharmacopeia-National Formulary (USP-NF) URL: [Link]
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: <1236> Solubility Measurements Source: United States Pharmacopeia-National Formulary (USP-NF) URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: European Pharmaceutical Review URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Sygnature Discovery URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
-
Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions Source: ResearchGate URL: [Link]
-
Title: Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics Source: PubMed URL: [Link]
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- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. uspnf.com [uspnf.com]
- 4. biorelevant.com [biorelevant.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onyxipca.com [onyxipca.com]
spectroscopic data (NMR, IR, MS) for 5-(2-aminoethoxy)-2H-1,3-benzodioxole
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and comparison with analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and related molecules.
Introduction
This compound belongs to the benzodioxole family, a class of compounds frequently found in natural products and synthetic molecules with significant biological activities. The presence of the aminoethoxy side chain introduces functionalities that can modulate pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will detail the expected spectroscopic signatures of the title compound.
A plausible synthetic route to this compound would involve the Williamson ether synthesis between the commercially available sesamol (5-hydroxy-1,3-benzodioxole) and a protected 2-aminoethanol derivative (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection of the amine. This context is important for anticipating potential impurities and for confirming the final structure.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating and-withdrawing effects of the substituents on the benzodioxole ring.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy bridge, and the aminoethoxy side chain.
Caption: Molecular structure of this compound with proton and carbon labeling for NMR prediction.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 5.95 | s | 2H | O-CH₂ -O | The two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet.[1] |
| b | 6.75 | d, J ≈ 8.0 Hz | 1H | Ar-H | This proton is ortho to the electron-donating alkoxy group and will be shielded. |
| c | 6.60 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H | This proton is ortho to the alkoxy group and meta to the other oxygen of the dioxole ring. |
| c' | 6.55 | d, J ≈ 2.0 Hz | 1H | Ar-H | This proton is para to the alkoxy group and will be the most shielded aromatic proton. |
| d | 4.05 | t, J ≈ 5.0 Hz | 2H | O-CH₂ -CH₂-NH₂ | These protons are adjacent to an oxygen atom, hence they are deshielded and appear as a triplet due to coupling with the adjacent CH₂ group. |
| e | 3.00 | t, J ≈ 5.0 Hz | 2H | O-CH₂-CH₂ -NH₂ | These protons are adjacent to the nitrogen atom and are deshielded, appearing as a triplet from coupling with the neighboring CH₂ group.[2] |
| f | 1.50 | br s | 2H | NH₂ | The protons of the primary amine will appear as a broad singlet; the chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C1 | 148.5 | C -O (aromatic) | Quaternary carbon attached to the oxygen of the dioxole ring. |
| C2 | 142.0 | C -O (aromatic) | Quaternary carbon attached to the oxygen of the dioxole ring. |
| C3 | 150.0 | C -O (alkoxy) | Quaternary carbon attached to the aminoethoxy group, deshielded by oxygen. |
| C4 | 108.0 | Ar-C H | Aromatic methine carbon. |
| C5 | 105.5 | Ar-C H | Aromatic methine carbon, shielded by the alkoxy group. |
| C6 | 98.0 | Ar-C H | Aromatic methine carbon, most shielded due to the electronic effects of the substituents. |
| C7 (a) | 101.0 | O-C H₂-O | The carbon of the methylenedioxy bridge, a characteristic signal for this moiety.[1] |
| C8 (d) | 68.0 | O-C H₂-CH₂-NH₂ | Aliphatic carbon attached to an oxygen atom. |
| C9 (e) | 41.5 | O-CH₂-C H₂-NH₂ | Aliphatic carbon attached to a nitrogen atom.[3] |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3300 | Medium, sharp (doublet) | N-H stretch | Characteristic of a primary amine, showing both symmetric and asymmetric stretches.[4][5] |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the CH₂ groups in the aminoethoxy side chain and the methylenedioxy bridge. |
| 1620-1580 | Medium-Strong | N-H bend (scissoring) | This bending vibration is characteristic of primary amines.[6][7] |
| 1500, 1450 | Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) | Stretching of the C-O bond between the aromatic ring and the ether oxygen. |
| 1040 | Strong | Aliphatic C-O stretch | Stretching of the C-O bond within the ethoxy group. |
| 1030 | Strong | O-C-O stretch | Characteristic stretch for the methylenedioxy group.[8][9] |
| 930 | Medium | O-C-O bend | Out-of-plane bending of the methylenedioxy group. |
| 850-750 | Strong | Aromatic C-H bend (out-of-plane) | Bending vibrations indicative of the substitution pattern on the benzene ring. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, the molecular formula is C₉H₁₁NO₃, and the monoisotopic mass is 181.0739 g/mol .
Predicted Molecular Ion and Fragmentation
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Table 4: Predicted MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Formula | Rationale |
| 181 | [M]⁺˙ | [C₉H₁₁NO₃]⁺˙ | Molecular ion peak. |
| 152 | [M - C₂H₅N]⁺˙ | [C₈H₈O₃]⁺˙ | Loss of the aminoethyl group via cleavage of the ether bond. |
| 135 | [C₇H₅O₃]⁺ | [C₇H₅O₃]⁺ | A common fragment for benzodioxole derivatives, corresponding to the benzodioxole cation. |
| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Loss of a methyl radical from the m/z 135 fragment. |
| 44 | [C₂H₆N]⁺ | [C₂H₆N]⁺ | Alpha-cleavage of the C-C bond in the aminoethoxy side chain, resulting in a resonance-stabilized iminium ion. This is often a base peak for such structures.[10] |
| 30 | [CH₂NH₂]⁺ | [CH₂NH₂]⁺ | Further fragmentation of the m/z 44 ion, or direct cleavage at the C-C bond adjacent to the nitrogen. |
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. The anticipated NMR, IR, and MS data are based on established principles of spectroscopy and analysis of analogous compounds. This technical guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related molecules, ensuring a high degree of confidence in their structural assignments.
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The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The 1,3-benzodioxole scaffold, a unique heterocyclic motif present in numerous natural and synthetic compounds, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, ranging from potent antitumor and antihyperlipidemic effects to significant antioxidant and enzyme-inhibiting properties. This technical guide provides an in-depth exploration of the core biological activities of 1,3-benzodioxole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and provide quantitative data to support structure-activity relationship studies. This guide is designed not as a rigid template, but as a dynamic tool to empower researchers in their quest to unlock the full therapeutic potential of this versatile chemical scaffold.
Introduction: The 1,3-Benzodioxole Core - A Gateway to Biological Diversity
The 1,3-benzodioxole moiety consists of a benzene ring fused to a five-membered dioxole ring.[1] This seemingly simple structure imparts unique physicochemical properties that are conducive to diverse biological interactions. The methylenedioxy bridge is a key feature, influencing the molecule's planarity, electron distribution, and metabolic stability. This scaffold is found in a variety of natural products, such as safrole from sassafras oil, and serves as a versatile starting point for the synthesis of a vast array of derivatives.[2][3] The exploration of these derivatives has revealed a treasure trove of pharmacological activities, making the 1,3-benzodioxole nucleus a focal point in modern drug discovery.[4][5]
This guide will navigate through the most significant of these biological activities, providing not just a catalog of effects, but a deeper understanding of the "why" and "how" behind the experimental approaches used to uncover them.
Antitumor Activity: A Multi-pronged Attack on Cancer
1,3-Benzodioxole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]
Mechanistic Insights: Targeting Key Oncogenic Pathways
The antitumor effects of 1,3-benzodioxole derivatives are often multifaceted. One prominent mechanism involves the inhibition of the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[8][9] By inhibiting thioredoxin reductase (TrxR), these derivatives can induce oxidative stress and trigger apoptosis.[9] Some derivatives also function as potent tubulin binders, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[4]
Signaling Pathway: Inhibition of the Thioredoxin System
Caption: Inhibition of the thioredoxin system by 1,3-benzodioxole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of 1,3-benzodioxole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| Arsenical Conjugates | Leukemia (MOLM-13, K562, HL-60), Breast Cancer (4T1) | < 1 | [8] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening.
Enzyme Inhibition: Modulating Key Biological Processes
A significant number of 1,3-benzodioxole derivatives exhibit potent inhibitory activity against a range of enzymes, most notably cytochrome P450 (CYP450) and cyclooxygenase (COX) enzymes.
Cytochrome P450 Inhibition: Implications for Drug Metabolism
The 1,3-benzodioxole moiety is a well-known inhibitor of CYP450 enzymes.[12][13] This inhibition is often mechanism-based, where the benzodioxole is metabolically activated by the CYP450 enzyme to a reactive carbene intermediate that covalently binds to the heme prosthetic group, leading to irreversible inactivation.[14][15][16]
Mechanism of CYP450 Inhibition:
-
Binding: The 1,3-benzodioxole derivative binds to the active site of the CYP450 enzyme.
-
Metabolic Activation: The enzyme catalyzes the oxidation of the methylenedioxy bridge, forming a reactive carbene intermediate.
-
Covalent Adduction: The carbene intermediate rapidly reacts with the heme iron of the enzyme, forming a stable, inactive complex.
This inhibitory activity has significant implications for drug-drug interactions, as co-administration of a 1,3-benzodioxole derivative with a drug metabolized by the same CYP450 isozyme can lead to altered pharmacokinetics and potential toxicity.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
A common method to assess CYP450 inhibition is to monitor the metabolism of a fluorescent probe substrate in the presence of the test compound.
Principle: A specific fluorescent substrate for a CYP450 isozyme is incubated with human liver microsomes. The rate of fluorescent metabolite formation is measured. A decrease in the rate of formation in the presence of a 1,3-benzodioxole derivative indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human liver microsomes, a fluorescent probe substrate (e.g., 7-ethoxyresorufin for CYP1A2), NADPH regenerating system, and the 1,3-benzodioxole derivative at various concentrations.
-
Incubation: In a 96-well plate, combine the microsomes, test compound, and buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Add the probe substrate and the NADPH regenerating system to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Antioxidant Activity: Scavenging Harmful Free Radicals
Many 1,3-benzodioxole derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity.[17][18] This property is crucial for combating oxidative stress, a key contributor to various chronic diseases.
Mechanism of Action: Hydrogen Atom Transfer
The primary mechanism by which phenolic 1,3-benzodioxole derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT).[19][20][21][22] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting phenoxy radical is stabilized by resonance within the aromatic ring and the benzodioxole system.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method for evaluating the free radical scavenging activity of compounds.[18]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol and a series of dilutions of the 1,3-benzodioxole derivative in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add the test compound or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.
Other Notable Biological Activities
Beyond the activities detailed above, 1,3-benzodioxole derivatives have shown promise in several other therapeutic areas:
-
Antihyperlipidemic Activity: Certain fibrate derivatives incorporating the 1,3-benzodioxole moiety have been shown to reduce plasma levels of triglycerides and cholesterol, potentially by up-regulating the expression of PPAR-α.[23]
-
Psychoactive Properties: Some derivatives, particularly amphetamine analogues, exhibit psychoactive effects and have been investigated for their potential in psychotherapy.
-
Antifungal Activity: The 1,3-benzodioxole scaffold has been incorporated into molecules with significant antifungal properties against various pathogenic fungi.
Synthesis and Structure-Activity Relationships (SAR)
The diverse biological activities of 1,3-benzodioxole derivatives are intricately linked to their chemical structures. Understanding the synthesis of these compounds and the resulting SAR is crucial for the rational design of more potent and selective therapeutic agents.
General Synthetic Strategies
A common starting material for many 1,3-benzodioxole derivatives is catechol, which can be reacted with a dihalomethane to form the core benzodioxole ring.[3] Further functionalization can be achieved through various organic reactions, including electrophilic aromatic substitution, Suzuki-Miyaura coupling, and amide bond formation.[24][25]
General Synthetic Scheme
Caption: A generalized synthetic route to 1,3-benzodioxole derivatives.
Key Structure-Activity Relationship Insights
-
Antioxidant Activity: The presence and position of hydroxyl groups on the aromatic ring are critical. Ortho-disubstitution relative to a phenolic hydroxyl group can enhance activity.[18]
-
Antitumor Activity: The nature of the substituent at the 5- and 6-positions of the benzodioxole ring significantly influences cytotoxicity. For example, the introduction of a 4-aminobenzoyl group at the 6-position of 1,3-benzodioxole-5-acetic acid methyl ester leads to potent antitumor activity.[6]
-
CYP450 Inhibition: The unsubstituted methylenedioxy bridge is essential for mechanism-based inhibition.
Toxicology and Safety Evaluation
While 1,3-benzodioxole derivatives hold great therapeutic promise, a thorough evaluation of their toxicological profile is paramount.
Potential Toxicities
The primary toxicological concern associated with some 1,3-benzodioxole derivatives is their potential for hepatotoxicity, which is often linked to their ability to inhibit CYP450 enzymes and disrupt drug metabolism. Some derivatives may also exhibit mutagenic potential.
Experimental Protocols for Toxicity Assessment
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used in vitro assay to assess the mutagenic potential of a chemical compound.[17][19][21] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine. A positive test is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.[17]
-
Acute Oral Toxicity (OECD Guideline 423): This in vivo study in rodents is used to determine the acute toxicity of a substance after a single oral dose.[22] It helps in classifying the substance into a toxicity category and provides information on the potential health hazards.[22]
Conclusion and Future Directions
The 1,3-benzodioxole scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with compelling evidence for their potential in oncology, metabolic disorders, and beyond. The future of research in this area lies in the rational design of new derivatives with improved potency, selectivity, and safety profiles. A deeper understanding of their mechanisms of action at the molecular level, aided by the robust experimental protocols outlined in this guide, will be instrumental in translating the promise of 1,3-benzodioxole derivatives into tangible clinical benefits.
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The Enigmatic Core: A Technical Guide to the Synthesis and Putative Pharmacology of 5-(2-aminoethoxy)-2H-1,3-benzodioxole and Its Congeners
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential pharmacological significance of 5-(2-aminoethoxy)-2H-1,3-benzodioxole. While direct research on this specific molecule is not extensively documented in publicly available literature, this paper will extrapolate from closely related and well-studied analogues to provide a robust framework for researchers, scientists, and drug development professionals. By examining the established chemistry and biology of the benzodioxole scaffold, particularly its 5-substituted derivatives, we can infer the probable synthetic routes and biological targets of the title compound, thereby offering a valuable roadmap for future investigation.
Introduction: The Benzodioxole Scaffold in Drug Discovery
The 1,3-benzodioxole moiety is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its presence in molecules has been associated with anti-inflammatory, anticancer, antihypertensive, and antioxidant effects.[1] The rigid, planar nature of the benzodioxole ring system, coupled with its electronic properties, makes it an attractive scaffold for the design of ligands targeting various receptors and enzymes.[2] Notably, derivatives of 1,3-benzodioxole have been extensively explored as ligands for serotonin receptors, playing a crucial role in the development of therapeutics for central nervous system disorders.[3]
This guide will focus on the synthesis and potential pharmacology of this compound, a molecule that combines the key structural features of a benzodioxole core, a flexible alkoxy linker, and a primary amine – a common pharmacophore for interaction with aminergic G-protein coupled receptors.
Synthetic Pathways to this compound
The synthesis of this compound is anticipated to be a multi-step process commencing from a readily available precursor. A logical and commonly employed synthetic strategy would involve the O-alkylation of a phenolic benzodioxole derivative.
Key Starting Material: Sesamol (5-hydroxy-1,3-benzodioxole)
The most direct precursor for the synthesis of the target compound is sesamol (5-hydroxy-1,3-benzodioxole). Sesamol is a naturally occurring compound found in sesame oil and is commercially available. Its phenolic hydroxyl group provides a reactive handle for the introduction of the aminoethoxy side chain.
Proposed Synthetic Route
A plausible and efficient synthesis is outlined below. This two-step process involves the introduction of a protected aminoethoxy group followed by deprotection.
Caption: Proposed synthetic route to this compound.
Step 1: O-Alkylation with a Protected Aminoethyl Group
The first step is a Williamson ether synthesis. The phenolic proton of sesamol is abstracted by a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an electrophile, in this case, N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from undergoing side reactions.
Step 2: Deprotection of the Amine
The phthalimide protecting group can be effectively removed by hydrazinolysis. Treatment of the intermediate with hydrazine hydrate in a protic solvent like ethanol, typically under reflux, leads to the formation of the desired primary amine, this compound, and phthalhydrazide as a byproduct.
Detailed Experimental Protocol (Hypothetical)
Synthesis of N-(2-(1,3-benzodioxol-5-yloxy)ethyl)phthalimide
-
To a solution of sesamol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
-
Suspend the N-(2-(1,3-benzodioxol-5-yloxy)ethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter the mixture to remove the precipitate and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
Putative Pharmacological Profile
Based on the pharmacology of structurally similar benzodioxole derivatives, this compound is likely to exhibit affinity for serotonin receptors. The combination of the benzodioxole ring and an aminoalkyl side chain is a common feature in many serotonin receptor ligands.[3]
Primary Target Hypothesis: Serotonin 5-HT1A and 5-HT2A Receptors
The structural motif of an aromatic ring linked to a protonatable amine via a flexible linker is a classic template for ligands of aminergic G-protein coupled receptors, including serotonin receptors.
-
5-HT1A Receptor: Many arylpiperazine derivatives with a benzodioxole moiety show high affinity for the 5-HT1A receptor.[4] Although our target compound is not a piperazine, the fundamental pharmacophoric elements are present. The primary amine at the end of the ethoxy chain can form a crucial ionic interaction with the conserved aspartate residue in the transmembrane domain 3 (TM3) of the 5-HT1A receptor.
-
5-HT2A Receptor: The 5-HT2A receptor is another likely target. The benzodioxole ring can participate in aromatic and hydrophobic interactions within the receptor's binding pocket.[5] The binding of serotonin itself to the 5-HT2A receptor involves interactions of its primary amine with both an aspartate and a serine residue in TM3.[6] It is plausible that the aminoethoxy side chain of our target compound could adopt a conformation that allows for similar interactions.
Caption: Hypothesized primary pharmacological targets for this compound.
Experimental Evaluation of Pharmacological Activity
To validate these hypotheses, a series of in vitro and in vivo assays would be necessary.
In Vitro Assays
| Assay Type | Description | Key Parameters Measured |
| Radioligand Binding Assays | Competitive binding experiments using membranes from cells expressing the receptor of interest and a radiolabeled ligand. | Ki (inhibition constant), Bmax (receptor density) |
| Functional Assays | Measurement of the cellular response to receptor activation (e.g., cAMP accumulation, calcium mobilization). | EC50 (half-maximal effective concentration), Emax (maximal effect) |
| Selectivity Profiling | Screening the compound against a panel of other receptors to determine its target selectivity. | Affinity (Ki) for off-target receptors |
In Vivo Studies
Should in vitro studies reveal significant and selective activity, subsequent in vivo experiments in animal models could be conducted to assess the compound's effects on behavior and physiology. This could include models of anxiety, depression, or psychosis, depending on the in vitro functional profile.[7][8][9]
Characterization and Analytical Data
The synthesized this compound would require thorough characterization to confirm its identity and purity. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the chemical structure. Expected proton signals would include those for the aromatic protons, the methylenedioxy protons (a characteristic singlet around 6.0 ppm), the ethoxy chain protons, and the amine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amine N-H bonds, the aromatic C-H bonds, and the C-O ether linkages.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be used to determine the purity of the final compound.
Conclusion and Future Directions
While this compound is not a widely studied compound, its structural features suggest a high probability of it being a pharmacologically active molecule, particularly at serotonin receptors. The synthetic route proposed herein is based on well-established and reliable chemical transformations. Future research should focus on the actual synthesis and purification of this compound, followed by a comprehensive in vitro pharmacological profiling to determine its affinity and functional activity at 5-HT1A, 5-HT2A, and other relevant receptors. Such studies will be crucial in determining if this enigmatic core holds promise as a lead compound for the development of novel therapeutics.
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Matsuda, T., Yoshikawa, T., Suzuki, M., Asano, S., Somboonthum, P., Takuma, K., ... & Morita, T. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese journal of pharmacology, 69(4), 357-366. [Link]
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de Oliveira, V. M., de Fátima, Â., & de P. Emerenciano, V. (2001). Synthesis of 1, 3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-558. [Link]
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Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., D'Ambrosio, K., ... & Plé, P. A. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488. [Link]
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Al-Hiari, Y. M., Al-Qawasmeh, R. A., Darwish, A. A., & Voelter, W. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-20. [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1, 3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]
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Wang, Y., Zhang, Y., Wang, Z., Li, H., & Chen, X. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894541. [Link]
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Choudhary, M. S., Sachs, N., Ulloor, J., & Javitch, J. A. (1996). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3. 36 (159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. Journal of Biological Chemistry, 271(25), 14672-14675. [Link]
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Dunn, R. W., Vicario, P. P., Sonders, M. S., Wiley, J. N., Miller, F. P., & Ninteman, F. W. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of medicinal chemistry, 37(17), 2735-2740. [Link]
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A Technical Guide to the Safe Handling, and Storage of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-(2-aminoethoxy)-2H-1,3-benzodioxole (CAS No. 197066-68-9). As a benzodioxole derivative and an aromatic amine, this compound requires specialized procedures to mitigate risks associated with its potential toxicological and chemical properties. This document is intended for researchers, chemists, and laboratory professionals, synthesizing data from safety data sheets of analogous compounds and general chemical safety principles to establish best practices. Key areas covered include hazard identification, risk assessment, required personal protective equipment (PPE), detailed handling protocols, stable storage conditions, and emergency response procedures.
Introduction and Scope
This compound is a chemical compound belonging to the benzodioxole family, a structural motif present in various biologically active molecules. The presence of both a benzodioxole ring and a primary aminoethoxy side chain suggests a specific reactivity and toxicological profile that warrants careful consideration. While comprehensive safety data for this exact compound is not widely published, its structural components—an aromatic amine and a 1,3-benzodioxole core—provide a strong basis for inferring potential hazards and establishing robust safety protocols.
This guide is structured to provide a logical progression from understanding the inherent risks to implementing practical, field-proven safety measures. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity among professionals in drug development and chemical research.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the compound's structural class, the following hazards should be anticipated.
2.1. Toxicological Hazards While specific toxicological data for this compound is limited, the general classes of benzodioxoles and aromatic amines are associated with significant health risks.
-
Acute Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Exposure may cause irritation to the skin, eyes, and respiratory system.[1][3]
-
Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens. Therefore, this compound should be handled as a potential carcinogen until proven otherwise.
-
Organ Toxicity: The benzodioxole moiety is known to interact with metabolic enzymes, which can lead to complex toxicological effects.
2.2. Physicochemical Hazards
-
Reactivity: Amines are basic and can react exothermically with acids and strong oxidizing agents.[4] The compound may be sensitive to light and air, leading to degradation.
-
Combustibility: While not highly flammable, like many organic compounds, it may burn if exposed to a strong ignition source, potentially releasing toxic fumes such as carbon oxides and nitrogen oxides (NOx).[3][5]
2.3. Routes of Exposure The primary routes of occupational exposure are:
-
Inhalation: Aerosols or dust generated during handling.
-
Dermal Contact: Direct contact with skin, which may lead to local irritation and systemic absorption.[6]
-
Ingestion: Accidental transfer from contaminated hands or surfaces.
-
Ocular Contact: Splashes can cause serious eye irritation.[1]
The relationship between the chemical and its potential health effects is visualized below.
Caption: Logical relationship between the chemical, routes of exposure, and potential health outcomes.
Safe Handling Protocols & Personal Protective Equipment (PPE)
Adherence to strict handling protocols is essential to minimize exposure. All work must be conducted based on a pre-written and approved standard operating procedure (SOP).
3.1. Engineering Controls The primary line of defense is to handle the material within a controlled environment.
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7]
-
Ventilation: The laboratory must have adequate general ventilation.[6][8] Ventilation equipment should be suitable for handling chemical vapors.[5]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is mandatory. The table below summarizes the required equipment.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[6][9] | Protects against splashes and accidental contact with the eyes. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended). | Provides a chemical-resistant barrier. Check manufacturer's compatibility data. Discard immediately if contaminated.[6] |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | A NIOSH-approved respirator with organic vapor/particulate cartridges may be required if there is a risk of aerosolization outside a fume hood.[7][10] | Provides protection against inhalation if engineering controls fail or are insufficient. |
3.3. Step-by-Step Handling Workflow The following workflow is a self-validating system designed to ensure safety at each stage of handling.
Caption: A standard workflow for safely handling this compound.
3.4. Hygiene Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Contaminated work clothing should be laundered separately from personal clothing.[5]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents. The compound's amine and benzodioxole functionalities dictate specific storage needs.
| Parameter | Requirement | Rationale and Source |
| Temperature | Store in a cool, dry place.[4][5] Recommended temperature is below 30°C (86°F).[8] Some aromatic amines show good stability at 4°C or -20°C for longer-term storage.[11][12] | Minimizes volatility and degradation. Prevents reactions with atmospheric components.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Amines can be sensitive to air and carbon dioxide. |
| Container | Use tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or amber glass.[4][8] | Prevents exposure to moisture and air.[8] Amber glass protects from light. |
| Location | Store in a well-ventilated, designated chemical storage cabinet away from incompatible materials.[4][5][8] | Prevents accidental mixing with incompatible chemicals and ensures containment. |
| Incompatibles | Keep away from strong oxidizing agents, strong acids, and sources of ignition.[4][10] | Amines can react vigorously with these substances. |
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
5.1. Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[5]
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
5.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed chemical waste disposal service, following all local, state, and federal regulations.[4][10] Do not discharge into drains or the environment.[6]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of the risks associated with its chemical class. By implementing robust engineering controls, mandating correct PPE, adhering to strict handling and storage protocols, and preparing for emergencies, researchers can effectively mitigate these risks. This guide provides the foundational principles and actionable procedures to ensure a safe laboratory environment for all personnel working with this and structurally related compounds.
References
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Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023-02-25). MDPI. Retrieved from [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025-08-06). ResearchGate. Retrieved from [Link]
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Storage times of aromatic amine compounds. (n.d.). ResearchGate. Retrieved from [Link]
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TITANIUM (IV) ISOPROPOXIDE - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
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A Researcher's Guide to Sourcing 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride: From Supplier Identification to Quality Verification
For researchers and drug development professionals, the integrity of starting materials is paramount. The reproducibility of experimental results and the ultimate success of a synthesis campaign hinge on the quality and consistency of the chemical building blocks employed. This guide provides an in-depth technical overview of sourcing 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride (CAS No. 166257-27-0), a key intermediate in various research applications. We will navigate the process from identifying commercial suppliers to the critical steps of quality assessment and independent verification, ensuring you can proceed with confidence in your research.
Introduction to this compound hydrochloride
This compound hydrochloride is a substituted benzodioxole derivative. The benzodioxole moiety is a common structural motif in medicinal chemistry and natural products. The presence of a primary amine hydrochloride provides a versatile functional handle for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex target molecules. Its proper sourcing is the foundational step for any research program utilizing this compound.
Identifying Commercial Suppliers
A number of chemical suppliers list this compound hydrochloride in their catalogs. These range from large, well-known corporations to smaller, specialized chemical synthesis companies. The choice of supplier often depends on the scale of the research (milligrams to kilograms), required purity, and lead times.
Below is a comparative table of representative suppliers. It is important to note that catalog listings and availability can change, so direct inquiry with the suppliers is always recommended.
| Supplier | Noted Purity/Grade | Typical Scale | Key Considerations |
| Sigma-Aldrich (Merck) | ≥98% | Gram to multi-gram | Extensive quality documentation often available; global distribution network. |
| TCI (Tokyo Chemical Industry) | >98.0% (T) | Gram to multi-gram | Known for high-purity reagents and good analytical data. |
| Santa Cruz Biotechnology | Research Grade | Gram scale | Offers a wide range of research chemicals, often with application notes. |
| Simson Pharma | Custom Synthesis | mg to kg | Specializes in reference standards and custom synthesis, often providing detailed Certificates of Analysis. |
This table is illustrative and not exhaustive. Researchers should conduct their own searches for a comprehensive list of current suppliers.
The Critical Role of Documentation: CoA and SDS
Before purchasing, and certainly before using a chemical, a thorough review of the supplier-provided documentation is essential.
-
Safety Data Sheet (SDS): This document provides critical information on handling, storage, personal protective equipment (PPE), and emergency procedures. For amine hydrochlorides, it is important to note information on irritation (skin, eyes, respiratory), as well as appropriate storage conditions to prevent degradation.[1][2] Typical recommendations include storing in a cool, dry, well-ventilated area in a tightly sealed container.[1][2]
-
Certificate of Analysis (CoA): This is arguably the most important document for a researcher. It provides lot-specific data on the identity and purity of the compound. A comprehensive CoA should include:
-
Identity Confirmation: Typically confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the expected chemical structure.
-
Purity Assessment: Often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage area.
-
Physical Appearance: Color and form (e.g., white crystalline solid).
-
Date of Analysis: Ensures the data is recent and relevant to the batch being purchased.
-
Independent Quality Verification: A Prudent Necessity
While a supplier's CoA is a valuable starting point, best practices in a research and development setting dictate the need for independent verification of critical starting materials. This ensures the material conforms to the required specifications and has not degraded during shipping or storage.
Workflow for Supplier and Chemical Qualification
The following diagram outlines a robust workflow for selecting a supplier and qualifying a new batch of this compound hydrochloride.
Sources
Methodological & Application
The Versatile Building Block: Synthesis and Applications of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
In the landscape of modern organic synthesis and medicinal chemistry, the 1,3-benzodioxole moiety stands as a privileged scaffold. Its presence in numerous natural products and pharmacologically active compounds underscores its significance. This application note provides a comprehensive guide to the synthesis and potential applications of a key derivative, 5-(2-aminoethoxy)-2H-1,3-benzodioxole. This compound serves as a valuable building block for the elaboration of more complex molecular architectures, particularly in the realm of drug discovery. We present a detailed, field-proven synthetic protocol, discuss the rationale behind the chosen methodology, and explore its utility for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole ring system, often referred to as the methylenedioxyphenyl group, is a structural motif found in a wide array of biologically active molecules. Its unique electronic properties and conformational rigidity make it an attractive component for modulating ligand-receptor interactions. Derivatives of 1,3-benzodioxole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The title compound, this compound, incorporates a flexible aminoethoxy side chain at the 5-position, providing a key functional handle for further chemical modifications. This primary amine can be readily derivatized to introduce diverse functionalities, making it a versatile precursor for the synthesis of compound libraries aimed at identifying novel therapeutic agents.
Synthetic Protocol: A Reliable Route to this compound
The synthesis of this compound can be efficiently achieved from the readily available starting material, sesamol (5-hydroxy-1,3-benzodioxole). The presented two-step protocol involves an initial etherification to introduce a protected amino group, followed by a deprotection step to yield the desired primary amine. This approach ensures high yields and avoids potential side reactions associated with the free amine.
Overall Synthetic Scheme
Caption: Synthetic route to this compound.
Step 1: Synthesis of tert-butyl (2-(1,3-benzodioxol-5-yloxy)ethyl)carbamate
This step employs a Williamson ether synthesis to couple sesamol with a protected 2-aminoethyl bromide.[2][3] The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is crucial as it is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of sesamol (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the sodium phenoxide is formed.
-
Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)-tert-butylcarbamate (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-(1,3-benzodioxol-5-yloxy)ethyl)carbamate as a solid.
| Reagent/Solvent | Molar Ratio (eq.) | Key Role |
| Sesamol | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| N,N-Dimethylformamide (DMF) | - | Aprotic polar solvent |
| N-Boc-2-bromoethylamine | 1.1 | Electrophile with protected amine |
Step 2: Synthesis of this compound
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve the tert-butyl (2-(1,3-benzodioxol-5-yloxy)ethyl)carbamate (1.0 eq.) in dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA, 10 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
| Reagent/Solvent | Molar Ratio (eq.) | Key Role |
| tert-butyl carbamate intermediate | 1.0 | Protected amine |
| Dichloromethane (DCM) | - | Solvent |
| Trifluoroacetic Acid (TFA) | 10 | Acid for deprotection |
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Amide Bond Formation
The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This is a fundamental transformation in medicinal chemistry for introducing a wide array of substituents to modulate the physicochemical and pharmacological properties of a molecule.
Caption: General scheme for amide bond formation.
Reductive Amination
Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) will yield secondary or tertiary amines. This transformation is highly valuable for building more complex amine-containing structures.
Synthesis of Heterocycles
The amino group can serve as a key nucleophile in the construction of various heterocyclic ring systems, which are prevalent in many drug scaffolds.
Precursor for Serotonin Receptor Ligands
The 1,3-benzodioxole moiety is a known pharmacophore for serotonin receptors. For instance, a related compound, 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole (MKC-242), has been identified as a potent and selective serotonin 1A receptor agonist.[4] The title compound, with its aminoethoxy side chain, provides a strategic starting point for the synthesis of novel serotonin receptor modulators.
Building Block for Kinase Inhibitors
The 1,3-benzodioxole scaffold has also been incorporated into potent kinase inhibitors. For example, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine is a dual-specific c-Src/Abl kinase inhibitor.[5] The amino group of this compound can be utilized to construct similar quinazoline-based or other heterocyclic kinase inhibitor backbones.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The reliable two-step synthesis from sesamol provides ready access to this compound. The presence of a reactive primary amine on the privileged 1,3-benzodioxole scaffold opens up a multitude of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and applications detailed in this note are intended to provide researchers with a solid foundation for the utilization of this important synthetic intermediate.
References
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MDPI. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]
-
CONICET. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
PubMed. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]
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National Center for Biotechnology Information. (2025). The Mitsunobu reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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metfop. (n.d.). Synthesis and characterization of novel sesamol derivatives having 2-(benzo- [d][6][7] dioxol-5-yloxy)acetohydrazide scaffold. [Link]
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ResearchGate. (2025). (PDF) Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Sciencemadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? [Link]
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World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
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YouTube. (2019). Mitsunobu Reaction. [Link]
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PubMed. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. [Link]
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PubMed. (2021). Preparations and antioxidant activities of sesamol and it's derivatives. [Link]
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PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]
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ResearchGate. (n.d.). 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. [Link]
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protocol for the synthesis of derivatives from 5-(2-aminoethoxy)-2H-1,3-benzodioxole
An Application Note and Protocol Guide to the Synthesis of Amide, Sulfonamide, and Urea Derivatives from 5-(2-aminoethoxy)-2H-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile this compound Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Derivatives of this heterocyclic system have shown promise as antitumor, anti-inflammatory, and neuroprotective agents.[1][2] The title compound, this compound, is a particularly attractive starting material for the synthesis of new chemical entities. Its structure combines the biologically relevant benzodioxole ring system with a flexible aminoethoxy side chain, presenting a primary amine that serves as a versatile handle for a wide array of chemical modifications.
This application note provides detailed protocols for the synthesis of three key classes of derivatives from this compound: amides, sulfonamides, and ureas. These functional groups are frequently incorporated into drug candidates to modulate their physicochemical properties, target binding, and pharmacokinetic profiles. The protocols are designed to be robust and adaptable, providing a solid foundation for the exploration of the chemical space around this promising scaffold.
Core Synthetic Strategies: An Overview
The primary amino group of this compound is a nucleophilic center that can readily react with various electrophiles. This reactivity is the basis for the synthetic strategies outlined in this guide. The following diagram illustrates the overall workflow for the derivatization of the parent compound.
Caption: Synthetic workflow for the derivatization of this compound.
Protocol I: Synthesis of Amide Derivatives via N-Acylation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4] The N-acylation of this compound can be readily achieved by reacting it with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. The following protocol details the use of an acyl chloride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base to yield the neutral amide product and the hydrochloride salt of the base.
Caption: Mechanism of N-acylation with an acyl chloride.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials and Reagents:
| Reagent | CAS Number | Notes |
| This compound | 197153-73-0 | Starting material |
| Acyl Chloride (e.g., Benzoyl chloride) | 98-88-4 | Electrophile |
| Triethylamine (TEA) | 121-44-8 | Base |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | For aqueous workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | For aqueous workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying agent |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Protocol II: Synthesis of Sulfonamide Derivatives via N-Sulfonylation
Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, diuretic, and anticancer activities.[5][6] The synthesis of sulfonamides from this compound is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.
Reaction Mechanism: Nucleophilic Attack on Sulfur
The mechanism is analogous to N-acylation. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently displaced, and a base is used to neutralize the generated HCl.[6]
Caption: Mechanism of N-sulfonylation with a sulfonyl chloride.
Detailed Experimental Protocol
This protocol provides a general method for the N-sulfonylation of this compound using a sulfonyl chloride. Pyridine is often used as both the solvent and the base.[6]
Materials and Reagents:
| Reagent | CAS Number | Notes |
| This compound | 197153-73-0 | Starting material |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | 98-59-9 | Electrophile |
| Pyridine, anhydrous | 110-86-1 | Solvent and Base |
| Dichloromethane (DCM) or Ethyl Acetate | 75-09-2 | For extraction |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | For aqueous workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | For aqueous workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with DCM or ethyl acetate.
-
Wash the combined organic extracts with 1 M HCl to remove excess pyridine, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol III: Synthesis of Urea Derivatives
The urea functional group is a key structural motif in many biologically active compounds due to its ability to act as a hydrogen bond donor and acceptor.[7][8] Unsymmetrical ureas can be synthesized from this compound by reaction with an isocyanate.
Reaction Mechanism: Nucleophilic Addition to Isocyanate
The synthesis of ureas from an amine and an isocyanate is a highly efficient reaction that proceeds via nucleophilic addition. The amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. This reaction typically does not require a catalyst.[8]
Caption: Mechanism of urea formation from an amine and an isocyanate.
Detailed Experimental Protocol
This protocol outlines a straightforward procedure for the synthesis of urea derivatives from this compound and an isocyanate.
Materials and Reagents:
| Reagent | CAS Number | Notes |
| This compound | 197153-73-0 | Starting material |
| Isocyanate (e.g., Phenyl isocyanate) | 103-71-9 | Electrophile |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Solvent |
| Hexanes | 110-54-3 | For precipitation/washing |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
To this solution, add the desired isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate may be observed.
-
Monitor the reaction for the consumption of the starting amine by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold THF or hexanes to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to yield the pure urea derivative.
Summary of Synthetic Protocols
| Derivative Class | Key Reaction | Electrophile | Base/Solvent System | Typical Reaction Time |
| Amide | N-Acylation | Acyl Chloride | TEA / DCM | 2-4 hours |
| Sulfonamide | N-Sulfonylation | Sulfonyl Chloride | Pyridine | 12-16 hours |
| Urea | Nucleophilic Addition | Isocyanate | Anhydrous THF | 1-3 hours |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of amide, sulfonamide, and urea derivatives from the versatile this compound scaffold. These methods are scalable and amenable to the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The inherent biological relevance of the 1,3-benzodioxole core, combined with the diverse physicochemical properties that can be introduced through these derivatizations, makes this a promising area for further investigation.
References
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Talele, T. T. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
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Padiya, K. J., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ureas. [Link]
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Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
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Hosseini-Sarvari, M., & Sharghi, H. (2006). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society. [Link]
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Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. [Link]
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Phukan, P. (2004). Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]
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Baines, M. W., et al. (1975). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry. [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
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Naik, S., & Gopinath, R. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]
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Assali, M., et al. (2022). Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]
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Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. [Link]
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Al-Hourani, B., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. [Link]
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de Farias, F. M. C., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. [Link]
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Kumar, S., & Kumar, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco. [Link]
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Matsuda, T., et al. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology. [Link]
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PubChem. (n.d.). 5-[(E)-(2-Oxo-2,3-Dihydro-1h-Inden-1-Ylidene)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. [Link]
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PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. [Link]
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Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[7][9] DIOXOLANE.
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Application Notes and Protocols for the Utilization of 5-(2-aminoethoxy)-2H-1,3-benzodioxole as a Precursor for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, endowed with a wide spectrum of biological activities.[1] This structural unit is a cornerstone in medicinal chemistry, contributing to the pharmacological profiles of agents with applications ranging from oncology to neuropharmacology.[2][3] This technical guide focuses on a particularly versatile precursor, 5-(2-aminoethoxy)-2H-1,3-benzodioxole, detailing its synthesis and its application as a foundational building block for the development of novel therapeutic agents. We provide comprehensive, step-by-step protocols for the synthesis of this precursor and its subsequent derivatization into exemplary therapeutic candidates, including kinase, serotonin receptor, and cyclooxygenase inhibitors. Furthermore, detailed methodologies for the biological evaluation of these novel compounds are presented to guide researchers in their drug discovery endeavors.
Introduction: The 1,3-Benzodioxole Moiety in Medicinal Chemistry
The 1,3-benzodioxole ring system is an integral feature of many biologically active molecules. Its presence in natural products like safrole has spurred extensive research into its derivatives, which have demonstrated a remarkable diversity of pharmacological effects, including antiepileptic, analgesic, antimicrobial, and antitumor properties.[2][3] The rigid, planar structure of the benzodioxole core, combined with its electronic properties, allows it to serve as an effective pharmacophore, engaging with various biological targets.
The strategic functionalization of the benzodioxole scaffold is key to modulating its therapeutic activity. This compound is a particularly valuable precursor as it possesses a terminal primary amine. This reactive handle provides a convenient point of attachment for a wide array of chemical moieties, enabling the systematic construction of diverse compound libraries for high-throughput screening and lead optimization. The ethoxy linker offers conformational flexibility, which can be crucial for optimal binding to target proteins. This guide will explore the synthetic utility of this precursor and provide a roadmap for its application in the discovery of new therapeutic agents.
Synthesis of the Precursor: this compound
The synthesis of the title precursor can be efficiently achieved from the commercially available starting material, sesamol (3,4-methylenedioxyphenol). The proposed synthetic route is a two-step process involving a Williamson ether synthesis to introduce the protected aminoethoxy side chain, followed by a deprotection step to liberate the primary amine.
Rationale for the Synthetic Approach:
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ether linkages. The phenoxide of sesamol is a potent nucleophile that readily displaces a leaving group on an electrophilic partner.
-
Amine Protection: The primary amine is protected as a phthalimide to prevent it from interfering with the O-alkylation reaction. The phthalimide group is robust and can be cleanly removed in the subsequent step.
-
Deprotection: Hydrazine hydrate is the standard reagent for the cleavage of phthalimides, providing the desired primary amine in high yield.
Protocol 2.1: Synthesis of 2-(2-(benzo[d][4][5]dioxol-5-yloxy)ethyl)isoindoline-1,3-dione (Protected Intermediate)
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sesamol (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous acetone (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of sesamol, forming the more nucleophilic phenoxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the title compound as a white solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2.2: Synthesis of this compound
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, suspend the protected intermediate from Protocol 2.1 (1.0 eq) in ethanol (50 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (4.0-5.0 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the precipitate. Wash the precipitate with cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Novel Therapeutic Agents
The primary amine of this compound serves as a versatile anchor point for the synthesis of a wide range of derivatives. Below, we provide exemplary protocols for the synthesis of analogs of known therapeutic classes.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of derivatives.
Synthesis of a c-Src/Abl Kinase Inhibitor Analog
Derivatives of the 1,3-benzodioxole scaffold have shown promise as potent kinase inhibitors. For example, AZD0530 is a selective c-Src/Abl kinase inhibitor.[4] The following protocol outlines the synthesis of an analog by coupling our precursor with a suitable heterocyclic core.
-
Activation of the Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable quinazoline carboxylic acid derivative (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline-benzodioxole conjugate.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of a Serotonin 5-HT1A Receptor Agonist Analog
The 1,3-benzodioxole moiety is also present in compounds targeting the central nervous system. MKC-242, for instance, is a potent 5-HT1A receptor agonist.[5] An analog can be synthesized via reductive amination.
-
Imine Formation: In a flask, dissolve this compound (1.0 eq) and a suitable benzodioxan aldehyde derivative (1.0 eq) in a solvent such as methanol or dichloromethane. Add a few drops of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is often preferred as it is a milder and more selective reducing agent.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product using column chromatography to yield the desired analog.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Synthesis of a Cyclooxygenase (COX) Inhibitor Analog
Several 1,3-benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][6]
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane in a flask cooled in an ice bath.
-
Acylation: Add a solution of a substituted benzoyl chloride (e.g., 4-bromobenzoyl chloride) (1.1 eq) in dichloromethane dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours.
-
Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Biological Evaluation of Novel Derivatives
Once synthesized and characterized, the novel 1,3-benzodioxole derivatives must be evaluated for their biological activity. The following are standard protocols for assessing their potential as therapeutic agents.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of synthesized compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental first step in evaluating any potential therapeutic agent is to determine its cytotoxicity against relevant cell lines.[7][8]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa for cervical cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the test compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
c-Src Kinase Inhibition Assay
For compounds designed as kinase inhibitors, a direct enzymatic assay is essential to determine their potency and selectivity.[9][10]
-
Reagent Preparation: Prepare the reaction buffer, c-Src enzyme, peptide substrate, and ATP solution as recommended by a commercial kinase assay kit.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the c-Src enzyme, the test compound at various concentrations, and the peptide substrate. Include a positive control (a known c-Src inhibitor like dasatinib) and a negative control (no inhibitor).
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. This reagent typically contains an antibody that recognizes the phosphorylated substrate, coupled to a detection system (e.g., HRP or a fluorescent probe).
-
Data Acquisition: Measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Serotonin 5-HT1A Receptor Binding Assay
To evaluate compounds designed to target G-protein coupled receptors like the 5-HT1A receptor, a radioligand binding assay is the gold standard.[11]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and the test compound at various concentrations in a binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀. The inhibitor constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using an enzyme immunoassay (EIA) that measures the production of prostaglandin E₂ (PGE₂).[6][12]
-
Reagent Preparation: Prepare the reaction buffer, COX-1 or COX-2 enzyme, heme cofactor, and arachidonic acid substrate.
-
Inhibitor Incubation: In an Eppendorf tube, mix the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Pre-incubate at 37°C for 10 minutes.[13]
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid. Incubate at 37°C for 2 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each sample using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) can be used to determine the selectivity of the compound.
Data Presentation
The results from the biological assays should be presented in a clear and concise manner, typically in tabular format, to allow for easy comparison of the activities of the different synthesized derivatives.
Table 1: Hypothetical Biological Activity Data for Novel 1,3-Benzodioxole Derivatives
| Compound ID | Target Assay | IC₅₀ (µM) | Cytotoxicity (HeLa) IC₅₀ (µM) |
| Analog 3.1.1a | c-Src Kinase | 0.5 | > 50 |
| Analog 3.1.1b | c-Src Kinase | 1.2 | > 50 |
| Analog 3.2.1a | 5-HT1A Binding (Ki) | 0.08 | 25 |
| Analog 3.2.1b | 5-HT1A Binding (Ki) | 0.25 | 45 |
| Analog 3.3.1a | COX-1 | 10.5 | > 100 |
| COX-2 | 0.8 | ||
| Analog 3.3.1b | COX-1 | 5.2 | > 100 |
| COX-2 | 6.1 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the presence of a reactive primary amine handle make it an ideal building block for constructing diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis of this precursor, its derivatization into potential drug candidates targeting a range of biological pathways, and the subsequent evaluation of their biological activities. By leveraging this precursor, researchers in drug discovery can efficiently explore the vast chemical space around the privileged 1,3-benzodioxole scaffold, accelerating the identification of new leads for the treatment of various diseases.
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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Matsuda, T., et al. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology, 69(4), 357–366. [Link]
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Camacho, J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 665–669. [Link]
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Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. [Link]
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Al-Warhi, T., et al. (2021). In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. Molecules, 26(16), 4992. [Link]
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Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908953. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]
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Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. [Link]
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Baker-Williams, A. J., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102713. [Link]
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Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-560. [Link]
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Mislin, G. L., et al. (2009). Diphenyl-benzo[7][14]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 7(10), 2163–2172. [Link]
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Sargent, P. A., et al. (2000). Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. Neuropsychopharmacology, 23(3), 295–305. [Link]
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da Silva, J. K., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300. [Link]
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da Silva, J. K., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. ResearchGate. [Link]
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da Silva, J. K., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300. [Link]
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Al-Warhi, T., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 13-22. [Link]
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Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908953. [Link]
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Wang, Y., et al. (2018). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
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Barbero, N., et al. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. Australian Journal of Chemistry, 66(8), 959-965. [Link]
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da Silva, J. K., et al. (2020). HOMO structure for sesamol, related alkylated derivatives, and.... ResearchGate. [Link]
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Micale, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355. [Link]
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Zhou, D., et al. (2015). Environment-Friendly, Mild and One-Step Synthesis of Safrole. Asian Journal of Chemistry, 27(1), 221-222. [Link]
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El-Eini, N., et al. (2019). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of Biological Chemistry, 294(46), 17358–17368. [Link]
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Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3511. [Link]
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Belin, P., et al. (2009). Synthesis of stable aminoacyl-tRNA analogues containing triazole as a bioisoster of esters. Bioorganic & Medicinal Chemistry Letters, 19(21), 6131–6134. [Link]
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Popova, D., et al. (2022). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8497. [Link]
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Li, J., et al. (2006). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. ResearchGate. [Link]
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O'Donoghue, G. M., et al. (2022). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Antibiotics, 11(11), 1541. [Link]
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Application Notes and Protocols for the Analytical Determination of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Introduction: The Analytical Imperative for 5-(2-aminoethoxy)-2H-1,3-benzodioxole
This compound is a synthetic compound featuring the characteristic benzodioxole moiety, a structural feature common to a range of biologically active molecules, including certain pharmaceuticals and novel psychoactive substances (NPS). The presence of a primary aminoethoxy side chain imparts distinct chemical properties that necessitate robust and sensitive analytical methods for its detection and quantification. The ability to accurately measure this compound in various matrices is critical for researchers in drug discovery, forensic toxicology, and quality control. This document provides a comprehensive guide to the analytical methodologies best suited for the characterization of this compound, with a focus on providing scientifically sound, validated, and practical protocols.
The structural similarity of this compound to known amphetamine analogues and other designer drugs underscores the need for highly selective and sensitive analytical techniques.[1] Hyphenated mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer the necessary selectivity and sensitivity for the analysis of such compounds.[1] This guide will detail two primary methods: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. An alternative High-Performance Liquid Chromatography (HPLC) method with derivatization and fluorescence detection will also be discussed.
Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the trace-level quantification of organic molecules in complex matrices due to its exceptional sensitivity and selectivity.[2] This method is particularly well-suited for the analysis of this compound in biological samples, such as plasma or urine, as well as in chemical reaction mixtures.
Principle of the Method
The analyte is first separated from other components in the sample matrix by reversed-phase HPLC. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ([M+H]⁺) of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach provides a high degree of specificity and reduces background noise, enabling low limits of detection.[2]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for the analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): To be determined by direct infusion of a standard solution.
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
Collision Energy: To be optimized for each transition.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Data Presentation: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Method 2: Robust Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds containing primary amines like this compound, derivatization is often necessary to improve their thermal stability and chromatographic properties.[3][4]
Principle of the Method
The primary amine group of the analyte is chemically modified (derivatized) to create a less polar and more volatile derivative. This is commonly achieved through acylation with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[3][5] The derivatized analyte is then introduced into the GC, where it is vaporized and separated on a capillary column. The separated derivative enters the mass spectrometer, is ionized by electron impact (EI), and the resulting fragmentation pattern (mass spectrum) provides a unique fingerprint for identification and quantification.
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS with derivatization workflow for the analysis of this compound.
Detailed Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
2. GC Conditions
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL).
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
Data Presentation: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Accuracy (% bias) | ± 20% |
| Precision (% RSD) | < 20% |
Alternative Method: HPLC with Pre-Column Derivatization and Fluorescence Detection
For laboratories without access to mass spectrometry, HPLC with fluorescence detection offers a sensitive alternative, provided the analyte is derivatized with a fluorescent tag.[6][7]
Principle of the Method
The primary amine of this compound is reacted with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[6] This derivative is then separated by reversed-phase HPLC and detected by a fluorescence detector.
Protocol Outline: HPLC with Fluorescence Detection
-
Sample Preparation: Similar to the GC-MS method, an initial extraction and clean-up step is required.
-
Online Derivatization: Modern HPLC autosamplers can be programmed to perform the derivatization reaction online just before injection.[6] This involves mixing the sample with the OPA/thiol reagent and a borate buffer.
-
HPLC Separation: A C18 column with a gradient elution using a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Fluorescence Detection: The detector is set to the specific excitation and emission wavelengths of the OPA-derivatized amine.
Conclusion
The analytical methods detailed in this guide provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For high-sensitivity and high-throughput analysis, especially in complex biological matrices, LC-MS/MS is the recommended technique. GC-MS with derivatization offers a reliable and well-established alternative, particularly for volatile and semi-volatile analytes. HPLC with fluorescence detection provides a cost-effective and sensitive option when mass spectrometry is not available. Proper method validation is essential to ensure the accuracy and precision of the results obtained with any of these techniques.
References
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Application Note: High-Throughput Purity Determination of 5-(2-aminoethoxy)-2H-1,3-benzodioxole Using Orthogonal HPLC and GC Methodologies
Abstract
This application note presents robust and validated chromatographic methods for the comprehensive purity analysis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a key intermediate in pharmaceutical synthesis. Due to the compound's structural features—a primary aromatic amine, an ether linkage, and a benzodioxole moiety—a multi-faceted analytical approach is required to ensure a complete impurity profile. We detail a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantifying the active pharmaceutical ingredient (API) and its non-volatile impurities. Complementing this, a Gas Chromatography (GC) method is outlined for the effective separation and quantification of volatile impurities and potential residual solvents. The rationale behind method development choices, detailed experimental protocols, and validation parameters according to International Council for Harmonisation (ICH) guidelines are provided to ensure scientific integrity and facilitate seamless method transfer.
Introduction: The Imperative for Orthogonal Purity Analysis
This compound is a molecule of significant interest in drug discovery, serving as a versatile building block for more complex pharmaceutical agents. The purity of such an intermediate is paramount, as the presence of impurities—whether process-related, degradation products, or residual solvents—can directly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies, guided by the ICH, mandate rigorous analytical characterization to ensure product quality and patient safety.[2][3]
The chemical nature of this compound presents unique analytical challenges. Its primary amine group can cause peak tailing in chromatography due to interactions with active sites, while its moderate polarity and potential for both volatile and non-volatile impurities necessitate more than a single analytical technique for a complete purity assessment.
This guide provides two orthogonal, self-validating methods:
-
Reversed-Phase HPLC (RP-HPLC): The gold standard for the analysis of non-volatile and semi-volatile APIs and their related substances.[4]
-
Gas Chromatography (GC): A powerful technique for profiling volatile organic impurities and residual solvents that may not be detected by HPLC.[1][5]
By employing both methods, researchers and quality control professionals can establish a comprehensive purity profile, ensuring the material is fit for its intended purpose in drug development and manufacturing.
Part I: Stability-Indicating HPLC Method for Purity and Related Substances
The primary goal of the HPLC method is to accurately quantify this compound and separate it from potential impurities generated during synthesis or upon degradation. A reversed-phase, stability-indicating method was developed and validated to meet these requirements.
Rationale for Method Development
The choices made during method development are grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.
-
Column Chemistry: A C18 stationary phase was selected as it provides excellent hydrophobic retention for the benzodioxole ring system, while being suitable for a wide range of moderately polar compounds.[6]
-
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase is employed. The buffer (0.1% formic acid) serves a critical function: it maintains a low pH (around 2.7), ensuring the primary amine group of the analyte is consistently protonated (R-NH3+). This protonation prevents secondary interactions with residual silanols on the silica backbone of the stationary phase, leading to sharp, symmetrical peaks and improved reproducibility. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength.
-
Detection: The benzodioxole moiety contains a strong chromophore, making UV detection highly effective.[7] A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths (e.g., 230 nm for general detection and 285 nm for higher specificity) and to assess peak purity spectrally.
-
Stability-Indicating Nature: The method's ability to resolve the main peak from degradation products was confirmed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress), a key requirement of a validated purity assay.[8]
Detailed HPLC Protocol
-
HPLC or UHPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Acetonitrile (HPLC Grade).
-
Formic Acid (≥98%).
-
Water (HPLC or Milli-Q grade).
-
This compound reference standard.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 230 nm and 285 nm |
| Run Time | 35 minutes |
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Workflow Visualization
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Application Notes and Protocols: 5-(2-aminoethoxy)-2H-1,3-benzodioxole in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a bicyclic system present in numerous natural products like safrole and sesamol, serves as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of therapeutic agents.[2] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and potent neuropharmacological effects.[2][3]
This guide focuses on a particularly valuable building block: 5-(2-aminoethoxy)-2H-1,3-benzodioxole . The presence of a primary amine on a flexible ethoxy linker provides a crucial handle for synthetic elaboration, allowing chemists to readily introduce diverse pharmacophoric elements. This makes it an ideal starting point for generating libraries of compounds for screening and lead optimization. We will explore its synthesis, its application as a precursor for key drug classes, and provide detailed protocols for its derivatization and the biological assessment of its progeny.
Part 1: Synthesis of the Core Scaffold
A robust and reliable synthesis of this compound is paramount for its use in drug discovery programs. A common and efficient route starts from the readily available natural product, sesamol (5-hydroxy-1,3-benzodioxole). The synthesis can be conceptualized as a two-stage process: etherification of the phenolic hydroxyl group followed by the introduction of the primary amine. The Gabriel synthesis is a classic and effective method for converting alkyl halides into primary amines without the risk of over-alkylation, making it highly suitable for this purpose.[4][5]
Workflow for Synthesis
Caption: Synthetic workflow from Sesamol to the target amine.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure starting from sesamol.
Step 1: Synthesis of 5-(2-bromoethoxy)-1,3-benzodioxole
-
Reagents & Setup: To a solution of sesamol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,2-dibromoethane (3.0 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl of sesamol, forming a phenoxide that acts as a nucleophile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[6] An excess of 1,2-dibromoethane is used to favor the mono-alkylation product over dimerization.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(2-bromoethoxy)-1,3-benzodioxole.
Step 2: Synthesis of this compound (Gabriel Synthesis)
-
Reagents & Setup: Dissolve the 5-(2-bromoethoxy)-1,3-benzodioxole (1.0 eq) from Step 1 in DMF. Add potassium phthalimide (1.1 eq).
-
Reaction: Heat the mixture to 90-100 °C and stir for 3-5 hours until TLC analysis indicates the consumption of the starting bromide.
-
Rationale: The phthalimide anion is a soft nucleophile that attacks the primary alkyl bromide in an Sₙ2 reaction. This method prevents the formation of secondary and tertiary amine byproducts because the nitrogen in the resulting N-alkylphthalimide is non-nucleophilic due to the two adjacent carbonyl groups.[4]
-
-
Intermediate Isolation: Cool the reaction, pour it into water, and filter the resulting precipitate. Wash the solid with water and dry to obtain the N-(2-(benzo[d][7][8]dioxol-5-yloxy)ethyl)phthalimide intermediate.
-
Cleavage: Suspend the phthalimide intermediate in ethanol. Add hydrazine hydrate (NH₂NH₂, 1.5 - 2.0 eq).
-
Reaction: Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Rationale: Hydrazine is used in the Ing-Manske procedure to cleave the phthalimide group under milder, neutral conditions, which is often preferable to harsh acidic or basic hydrolysis.[6]
-
-
Workup & Purification: Cool the mixture and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane (DCM) and wash with water. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound. Further purification can be achieved by chromatography or distillation if necessary.
Part 2: Applications in Target-Oriented Synthesis
The primary amine of this compound is a versatile functional group that allows for the synthesis of derivatives targeting a range of biological systems. We will focus on three prominent examples: Serotonin 5-HT1A receptor agonists, c-Src/Abl kinase inhibitors, and Cyclooxygenase (COX) inhibitors.
Application 1: Serotonergic Agents - Targeting the 5-HT1A Receptor
The 5-HT1A receptor is a key G-protein coupled receptor (GPCR) involved in the modulation of mood, anxiety, and cognition.[9] Agonists of this receptor are used clinically as anxiolytics and antidepressants. The benzodioxole moiety is a common feature in high-affinity 5-HT1A ligands. A notable example is the potent and selective 5-HT1A agonist MKC-242, which incorporates a related benzodioxole structure and exhibits a very high affinity for the receptor.[10]
Mechanism of Action: 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][11] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous downstream targets and modulating neuronal excitability.[12]
Caption: 5-HT1A receptor agonist signaling pathway.
Protocol 2: Synthesis of N-Acyl Benzodioxole Derivatives
This protocol provides a general method for synthesizing amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
-
Reagents & Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA, 1.2 eq) in an anhydrous solvent like DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Rationale: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base neutralizes the HCl byproduct generated when using an acyl chloride, driving the reaction to completion.[13]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide by recrystallization or column chromatography.
Application 2: Anticancer Agents - Targeting c-Src/Abl Kinases
The c-Src and Abl non-receptor tyrosine kinases are crucial signaling proteins that can become dysregulated in various cancers, promoting cell proliferation, survival, and metastasis.[14] Dual inhibitors of these kinases have proven to be effective cancer therapies. The compound AZD0530 (Saracatinib) is a potent, orally available dual c-Src/Abl inhibitor that features a substituted N-(benzodioxol-4-yl) core, demonstrating the utility of this scaffold in kinase inhibitor design.[15]
Mechanism of Action: c-Src/Abl Kinase Signaling Pathway
Growth factor receptors (e.g., PDGFR) activate c-Src. c-Src, in turn, can phosphorylate and activate c-Abl.[16] This signaling cascade can lead to the activation of downstream pathways, such as the Ras-MAPK and PI3K-Akt pathways, which ultimately promote the transcription of genes like c-myc, driving cell cycle progression and proliferation.[14][17] Inhibitors block the ATP-binding site of these kinases, preventing substrate phosphorylation and halting the downstream signaling.
Caption: Simplified c-Src/Abl signaling and point of inhibition.
Application 3: Anti-inflammatory Agents - Targeting Cyclooxygenase (COX)
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation. They catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent pro-inflammatory signaling molecules.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Benzodioxole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, offering a potential therapeutic strategy for inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibition.[9][11]
Mechanism of Action: COX-2 Inflammatory Pathway
In response to pro-inflammatory stimuli like cytokines or bacterial endotoxins, cells upregulate the expression of COX-2.[18] COX-2 then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is further metabolized by specific synthases into various prostaglandins, such as PGE₂. PGE₂ binds to its receptors on target cells, triggering downstream signaling that results in the classic signs of inflammation: pain, swelling, and fever.[19]
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Application Notes & Protocols: Strategic Derivatization of 5-(2-aminoethoxy)-2H-1,3-benzodioxole for Enhanced Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Derivatives have demonstrated significant potential as anti-tumor, anti-hyperlipidemic, antioxidant, and anti-inflammatory agents.[1][2][4][5] The title compound, 5-(2-aminoethoxy)-2H-1,3-benzodioxole, presents a strategic entry point for generating a diverse chemical library for biological screening. The primary amino group offers a versatile handle for a variety of chemical transformations, allowing for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. This, in turn, can profoundly influence the molecule's pharmacokinetic profile and its interaction with biological targets.
This guide provides a comprehensive framework for the derivatization of this compound. We will delve into four robust synthetic protocols—N-acylation, N-sulfonylation, reductive amination, and urea formation—explaining the rationale behind each method and providing detailed, field-proven procedures. The overarching goal is to empower researchers to rapidly generate a library of novel analogues ready for high-throughput biological screening.
Strategic Rationale for Derivatization
The derivatization of the terminal primary amine of this compound is a key strategy for exploring the structure-activity relationship (SAR) of this scaffold. By introducing a variety of functional groups, we can systematically probe the chemical space around the benzodioxole core to identify derivatives with enhanced potency and selectivity for a given biological target.
Experimental Workflows & Protocols
General Considerations for All Reactions
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: The use of anhydrous solvents is critical for the success of these reactions, as water can react with many of the reagents, particularly acyl chlorides and sulfonyl chlorides.
-
Reaction Monitoring: Progress of all reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: N-Acylation of this compound
Rationale: N-acylation is a fundamental transformation that introduces an amide functionality.[6] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction with biological macromolecules. This protocol describes a general procedure for the acylation of the primary amine with an acyl chloride.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) or pyridine (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.[6][7]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours, monitoring by TLC until the starting amine is consumed.[8]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acylated derivative.
Data Presentation: Representative N-Acylation Reactions
| Derivative | Acylating Agent | Base | Solvent | Expected Yield (%) |
| Acetamide | Acetyl chloride | Triethylamine | DCM | >90 |
| Benzamide | Benzoyl chloride | Pyridine | DCM | >85 |
| Butyramide | Butyryl chloride | Triethylamine | DCM | >90 |
Protocol 2: N-Sulfonylation of this compound
Rationale: The sulfonamide group is another important functional group in medicinal chemistry, known for its ability to act as a transition-state analogue and a bioisostere for other functional groups. This protocol details the synthesis of sulfonamides from the primary amine and a sulfonyl chloride.
Experimental Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (~0.1 M).[8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of the sulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[7][8] The slow addition is crucial to prevent di-sulfonylation.
-
Reaction: Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC.[8]
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Reductive Amination for N-Alkylation
Rationale: Reductive amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl and aryl groups at the nitrogen atom.[9][10] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid (e.g., 5 mol%).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.[10]
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 4: Urea and Thiourea Formation
Rationale: Ureas and thioureas are important pharmacophores that can act as hydrogen bond donors and acceptors. They are found in numerous bioactive compounds. This protocol describes their synthesis from the primary amine and an isocyanate or isothiocyanate.
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM in a round-bottom flask under an inert atmosphere.[11]
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often complete within a few hours and can be monitored by TLC.
-
Workup:
-
If a precipitate forms, it can often be isolated by filtration and washed with a cold solvent to yield the pure product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Visualization of Derivatization and Screening Workflow
Caption: Derivatization and screening workflow.
Biological Screening Strategy
The newly synthesized library of this compound derivatives should be subjected to a tiered screening approach to identify promising lead compounds.
-
Primary Screening: A high-throughput screen (HTS) against a panel of relevant biological targets is the first step. Given the known activities of benzodioxole derivatives, this could include assays for:
-
Hit Confirmation and Dose-Response: Compounds that show significant activity in the primary screen ("hits") should be re-tested to confirm their activity. A dose-response curve should be generated to determine the potency (e.g., IC₅₀ or EC₅₀) of each confirmed hit.
-
Secondary Assays: Confirmed hits with good potency should be further evaluated in secondary assays to assess their selectivity, mechanism of action (MOA), and potential off-target effects.
Conclusion
The derivatization of this compound via the protocols outlined in this guide provides a robust and efficient platform for the generation of novel chemical entities for biological screening. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities and advance the development of next-generation pharmaceuticals.
References
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Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Available from: [Link]
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Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. Available from: [Link]
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Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available from: [Link]
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Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available from: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
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Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]
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Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2023). International Journal of Creative Research Thoughts (IJCRT), 11(6). Available from: [Link]
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Laczkovich, I., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(2), 265–276. Available from: [Link]
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Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available from: [Link]
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Ismaili, H., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1434–1437. Available from: [Link]
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Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. Available from: [Link]
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Reductive Amination. Organic Chemistry Tutor. Available from: [Link]
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Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. ResearchGate. Available from: [Link]
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Reductive amination. Wikipedia. Available from: [Link]
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Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(41), 7371-7374. Available from: [Link]
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Ghosh, A. K., & Hol, W. G. J. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1232–1235. Available from: [Link]
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Urea Formation. Common Conditions. Available from: [Link]
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Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available from: [Link]
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Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. ScienceDirect. Available from: [Link]
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Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10633-10639. Available from: [Link]
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Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
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Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(4), 646–658. Available from: [Link]
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Capella, P., & Horning, E. C. (1966). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Analytical Chemistry, 38(2), 316–321. Available from: [Link]
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de F. F. C. M., M., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-558. Available from: [Link]
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Al-Warhi, T., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). Available from: [Link]
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Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. Available from: [Link]
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Li, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7225–7235. Available from: [Link]
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Application Notes and Protocols for Efficacy Testing of 5-(2-aminoethoxy)-2H-1,3-benzodioxole Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: Rationale and Strategic Overview
The 5-(2-aminoethoxy)-2H-1,3-benzodioxole scaffold is a core component of psychoactive compounds known for their potent effects on the central nervous system, most notably 3,4-methylenedioxymethamphetamine (MDMA). These molecules and their analogs are recognized for their unique blend of stimulant and empathogenic or entactogenic properties, primarily mediated through their interaction with the serotonin (5-HT) system. The therapeutic potential of modulating this system has garnered renewed interest for treating conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders.
This guide provides a comprehensive experimental framework for the preclinical evaluation of novel this compound analogs. The described workflow is designed to systematically characterize the pharmacological profile, functional activity, and preliminary safety of these compounds. The experimental design follows a logical progression from in vitro target engagement and functional assays to in vivo behavioral models, ensuring a thorough and rigorous assessment of efficacy. This approach is grounded in the principles of robust preclinical study design, emphasizing reproducibility and translational relevance.[1]
The core hypothesis for this class of compounds is that they act as modulators of monoamine transporters and receptors, particularly within the serotonergic system. Therefore, the experimental design is tailored to elucidate their affinity and functional effects at these key targets.
Part 1: In Vitro Characterization - From Target Binding to Cellular Effects
The initial phase of efficacy testing focuses on characterizing the interaction of the analogs with their putative molecular targets in a controlled, cell-free or cell-based environment. This allows for a precise determination of binding affinity, functional potency, and initial safety profile.
Primary Target Engagement: Receptor and Transporter Binding Assays
Scientific Rationale: To establish the primary pharmacological profile of the analogs, it is crucial to determine their binding affinity for key serotonin receptors and the serotonin transporter (SERT). These assays quantify the physical interaction between the compound and its target protein, providing fundamental data on potency and selectivity.
Protocol: Radioligand Binding Assay for 5-HT Receptors (5-HT2A, 5-HT2B, 5-HT2C) and SERT
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the target of interest.
Materials:
-
Cell membranes expressing the human recombinant receptor or transporter of interest (e.g., 5-HT2A, SERT).
-
Radioligand specific for the target (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Citalopram for SERT).
-
Test analogs and reference compounds (e.g., MDMA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]
-
Non-specific binding competitor (e.g., 10 µM Mianserin for 5-HT2A, 10 µM Fluoxetine for SERT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test analogs and reference compounds in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, non-specific competitor, or test compound.
-
Incubate the plate for 60-90 minutes at room temperature or 37°C to reach equilibrium.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound and calculate the Ki using the Cheng-Prusoff equation.
Data Presentation: Target Affinity Profile
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | SERT Ki (nM) |
| Analog 1 | ||||
| Analog 2 | ||||
| Analog 3 | ||||
| MDMA (Ref) |
Functional Activity: Serotonin Transporter Uptake Assay
Scientific Rationale: Beyond binding, it is essential to determine if the analogs act as substrates or inhibitors of SERT. A fluorescent substrate uptake assay provides a dynamic, real-time measure of transporter function, elucidating the compound's mechanism of action.
Protocol: Fluorescent Substrate-Based SERT Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of a fluorescent SERT substrate into cells stably expressing the human serotonin transporter.
Materials:
-
HEK-293 cells stably expressing human SERT (hSERT).
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom plates.
-
Fluorescent SERT substrate (e.g., ASP+ or a commercially available kit).[4][5]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test analogs and reference inhibitors (e.g., Fluoxetine).
-
Fluorescence microplate reader with bottom-read capability.
Procedure:
-
Seed hSERT-expressing cells into the microplates and allow them to form a confluent monolayer overnight.[6]
-
Wash the cells with assay buffer to remove culture medium.
-
Add the test analogs or reference inhibitors at various concentrations to the cells and incubate for 10-20 minutes at 37°C.
-
Add the fluorescent SERT substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes using a plate reader.
-
Calculate the rate of uptake (slope of the fluorescence curve).
-
Determine the IC50 value for each compound's inhibition of substrate uptake.
Data Presentation: SERT Functional Activity
| Compound | SERT Uptake IC50 (µM) |
| Analog 1 | |
| Analog 2 | |
| Analog 3 | |
| Fluoxetine (Ref) |
Early Safety Assessment: In Vitro Cytotoxicity
Scientific Rationale: An early assessment of cytotoxicity is crucial to identify compounds that may have non-specific toxic effects, which could confound efficacy data and indicate a poor safety profile. The Lactate Dehydrogenase (LDH) release assay is a standard method for quantifying cell membrane damage.[7]
Protocol: LDH Cytotoxicity Assay
This assay measures the amount of LDH released from damaged cells into the culture medium.
Materials:
-
A relevant cell line (e.g., HEK-293 or a neuronal cell line like SH-SY5Y).
-
96-well tissue culture plates.
-
Test analogs.
-
LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (positive control for maximum LDH release).
-
Spectrophotometer (plate reader).
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test analogs for a specified period (e.g., 24-48 hours).
-
Include untreated cells (negative control) and cells treated with lysis buffer (positive control).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[8]
-
Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[1]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Data Presentation: In Vitro Cytotoxicity
| Compound | CC50 (µM) |
| Analog 1 | |
| Analog 2 | |
| Analog 3 |
Part 2: In Vivo Efficacy - Modeling Pro-Social Behavior
Following in vitro characterization, promising candidates are advanced to in vivo studies to assess their effects on complex behaviors in a whole-organism context. For MDMA analogs, a key efficacy endpoint is the enhancement of pro-social behavior.
Ethical Considerations: All animal experiments must be designed and conducted in accordance with the ARRIVE guidelines to ensure rigor, transparency, and the humane treatment of animals.[9][10][11][12] This includes appropriate sample size calculation, randomization, and blinding of experimenters.
Caption: Workflow for in vivo assessment of pro-social behavior.
Social Interaction Test in Rodents
Scientific Rationale: The social interaction test is a widely used behavioral paradigm to assess the sociability of rodents.[13][14][15] It is particularly relevant for testing empathogenic compounds, which are expected to increase the propensity of an animal to interact with a novel conspecific.
Protocol: Three-Chamber Social Interaction Test
This protocol assesses the preference of a subject mouse for a chamber containing a novel mouse over an empty chamber.
Apparatus:
-
A three-chambered box with removable partitions.
-
Small, wire-mesh cages to contain the "stranger" mice.
-
Video recording and tracking software.
Procedure:
-
Habituation (Day 1): Place the subject mouse in the central chamber and allow it to explore all three chambers for 5-10 minutes. This reduces anxiety associated with a novel environment.
-
Testing (Day 2): a. Administer the test analog, reference compound (MDMA), or vehicle to the subject mouse and return it to its home cage for a predetermined time (e.g., 30 minutes). b. Place an unfamiliar "stranger" mouse inside a wire cage in one of the side chambers. Place an empty wire cage in the opposite side chamber. c. Place the subject mouse in the central chamber and remove the partitions, allowing free exploration of all three chambers for 10 minutes.[15] d. Record the entire session with an overhead video camera.
-
Data Analysis: Use automated tracking software to quantify:
-
Time spent in each of the three chambers.
-
Time spent actively sniffing each wire cage.
-
Number of entries into each chamber.
-
Data Presentation: Social Interaction Metrics
| Treatment Group | Time in Social Chamber (s) | Time in Object Chamber (s) | Sociability Index |
| Vehicle | |||
| Analog 1 (Dose 1) | |||
| Analog 1 (Dose 2) | |||
| MDMA (Ref) | |||
| Sociability Index = (TimeSocial - TimeObject) / (TimeSocial + TimeObject) |
Part 3: ADME/Tox Profiling - A Preliminary Look at Drug-like Properties
Scientific Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for identifying compounds with the potential to become viable drugs. These in vitro assays help to de-risk candidates before committing to more extensive and costly in vivo studies.[16]
Caption: High-throughput ADME/Tox screening funnel.
Key In Vitro ADME/Tox Assays
A standard panel of high-throughput in vitro assays should be employed:
-
Metabolic Stability: Incubating the analogs with liver microsomes to determine their intrinsic clearance rate. This predicts how quickly the drug will be metabolized in the body.
-
CYP450 Inhibition: Assessing the potential of the analogs to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions.
-
Plasma Protein Binding: Measuring the extent to which the analogs bind to plasma proteins. High binding can limit the amount of free drug available to act on its target.
-
Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption across the gut wall.
These assays provide a snapshot of the compound's drug-like properties and help prioritize candidates for further, more comprehensive preclinical development, which must adhere to regulatory guidelines such as those provided by the FDA.[16][17][18][19][20]
References
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Social Interaction Test. Maze Engineers - ConductScience. [Link]
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S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]
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Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice. Experimental Neurobiology. [Link]
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The ARRIVE guidelines 2.0. NC3Rs. [Link]
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Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. ACS Chemical Neuroscience. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Social Interaction Test. Bio-protocol. [Link]
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FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. EDM. [Link]
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Paired Social Interaction Test. Anilocus. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. [Link]
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Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Abeomics. [Link]
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Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice. Experimental Neurobiology. [Link]
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Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. Journal of Biological Chemistry. [Link]
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FDA Releases New ICH Guidance on Preclinical Safety Evaluation. RAPS. [Link]
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The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. EQUATOR Network. [Link]
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Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. CUNY Academic Works. [Link]
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The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. ResearchGate. [Link]
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The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Drug Design and Discovery
Introduction: The Enduring Relevance of a Versatile Heterocycle
The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a fascinating and enduringly relevant structural motif in the landscape of drug discovery.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a 1,3-dioxole ring, is prevalent in a vast array of natural products, most notably in safrole from sassafras oil.[2] Its unique electronic and conformational properties have positioned it as a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of bioactive molecules.[2] Derivatives of 1,3-benzodioxole have demonstrated a remarkable spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][3]
This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the multifaceted role of the 1,3-benzodioxole moiety in modern drug design. We will delve into its significance as a pharmacophore, its critical impact on metabolic stability through the inhibition of cytochrome P450 enzymes, and its successful incorporation into clinically approved pharmaceuticals. Furthermore, this document will furnish detailed synthetic protocols and in vitro biological evaluation methods to empower researchers in their quest to harness the therapeutic potential of this remarkable scaffold.
The 1,3-Benzodioxole Moiety as a Pharmacophore: A Gateway to Diverse Bioactivities
The inherent structural features of the 1,3-benzodioxole ring system contribute significantly to its ability to interact with various biological targets. The fusion of the electron-rich dioxole ring with the aromatic benzene ring creates a unique electronic distribution that can facilitate crucial interactions within protein binding pockets.[2] This has led to the development of numerous derivatives with potent and selective biological activities.
Anti-Tumor Activity
A significant body of research highlights the potential of 1,3-benzodioxole derivatives as anti-cancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis across a range of cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The anti-tumor efficacy of 1,3-benzodioxole derivatives is highly dependent on the nature and position of substituents on the scaffold.
-
Substitution Pattern: The introduction of specific functional groups at various positions on the benzodioxole ring can dramatically influence cytotoxic activity.
-
Side-Chain Modifications: Alterations to side chains attached to the benzodioxole core are crucial for optimizing potency and selectivity. For instance, in a series of arsenical conjugates, modifications to the 1,3-benzodioxole moiety and the introduction of a fluorine atom were found to enhance anti-proliferative activity.[4]
-
Hybrid Molecules: The conjugation of the 1,3-benzodioxole scaffold with other pharmacophores has proven to be a successful strategy. For example, linking it with arsenical precursors has led to compounds with improved pharmacokinetic profiles and enhanced anti-tumor effects.
Quantitative Data: In Vitro Cytotoxicity of 1,3-Benzodioxole Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Arsenical Conjugates | Molm-13 (Leukemia) | < 1 | [4] |
| K562 (Leukemia) | < 1 | [4] | |
| HL-60 (Leukemia) | < 1 | [4] | |
| 4T1 (Breast Cancer) | < 1 | [4] | |
| Noscapine Analogue (Deuterated) | MCF-7 (Breast Cancer) | 1.50 | [5] |
| Noscapine Analogue (Dioxino-containing) | MCF-7 (Breast Cancer) | 0.73 | [5] |
Anti-Inflammatory and Neuroprotective Activities
Derivatives of 1,3-benzodioxole have also been investigated for their potential in treating inflammatory conditions and neurodegenerative diseases.[2] Their mechanisms of action in these contexts are often linked to the modulation of inflammatory pathways and the protection of neuronal cells from oxidative stress and excitotoxicity.
Metabolic Modulation: The Critical Role of Cytochrome P450 Inhibition
One of the most significant and well-documented roles of the 1,3-benzodioxole moiety in drug design is its ability to inhibit cytochrome P450 (CYP450) enzymes.[6] These enzymes are crucial for the metabolism of a vast number of drugs and xenobiotics.[6] By inhibiting CYP450, compounds containing the 1,3-benzodioxole scaffold can alter the pharmacokinetics of co-administered drugs, a phenomenon that can be both a therapeutic advantage and a potential liability.
Mechanism of CYP450 Inhibition
The inhibition of CYP450 by 1,3-benzodioxole derivatives is a mechanism-based process, often referred to as "suicide inhibition."[7] The process involves the metabolic activation of the methylene bridge of the dioxole ring by the CYP450 enzyme. This leads to the formation of a highly reactive carbene intermediate that covalently binds to the heme prosthetic group of the enzyme, thereby irreversibly inactivating it.[7]
Figure 1: Mechanism of CYP450 inhibition by 1,3-benzodioxole.
This inhibitory action can be strategically employed in drug design to:
-
Boost Bioavailability: By inhibiting first-pass metabolism, the 1,3-benzodioxole moiety can increase the systemic exposure of a co-administered drug.
-
Prolong Drug Half-life: Inhibition of metabolic enzymes can slow down the clearance of a drug, leading to a longer duration of action.
-
Act as a "Booster": In combination therapies, a 1,3-benzodioxole-containing compound can be used to enhance the therapeutic effect of another drug by preventing its rapid metabolism.
Case Studies: Approved Drugs Featuring the 1,3-Benzodioxole Scaffold
The versatility and favorable properties of the 1,3-benzodioxole moiety are underscored by its presence in several clinically successful drugs.
| Drug Name | Therapeutic Area | Role of the 1,3-Benzodioxole Moiety |
| Stiripentol | Antiepileptic | Primarily acts as a CYP450 inhibitor to increase the plasma concentrations of other co-administered antiepileptic drugs. |
| Tadalafil | Erectile Dysfunction, Benign Prostatic Hyperplasia | The benzodioxole ring is a key component of the pharmacophore that binds to the active site of phosphodiesterase type 5 (PDE5). |
| Safinamide | Parkinson's Disease | The moiety contributes to the overall structure and binding affinity to monoamine oxidase B (MAO-B). |
Experimental Protocols
Protocol 1: General Synthesis of a 1,3-Benzodioxole Derivative
This protocol outlines a general synthetic route for the preparation of a 1,3-benzodioxole derivative, adapted from a published procedure for the synthesis of auxin receptor agonists.[8]
Reaction Scheme:
Figure 2: General synthetic workflow for a 1,3-benzodioxole derivative.
Step-by-Step Methodology:
-
Synthesis of 2-(benzylthio)acetic acid derivative (Intermediate 1):
-
Dissolve the substituted benzyl bromide in a mixture of ethanol and water.
-
Add thioglycolic acid and sodium hydroxide.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, acidify the mixture with HCl to pH 1-2.
-
Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.[8]
-
-
Formation of the Acyl Chloride (Intermediate 2):
-
Dissolve the crude 2-(benzylthio)acetic acid derivative in dichloromethane (DCM) and cool to 0°C.
-
Add oxalyl chloride dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Remove the excess oxalyl chloride and DCM under reduced pressure.[8]
-
-
Amide Coupling to form the Final Product:
-
Dissolve benzo[d][4][9]dioxol-5-amine and triethylamine in dioxane and cool to 0°C.
-
Add the crude acyl chloride intermediate dropwise to this solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Pour the reaction mixture into water and acidify to pH 4-5 with HCl.
-
Extract the product with DCM, dry the combined organic layers over magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography.[8]
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay (COX Inhibition)
This protocol describes a method for evaluating the cyclooxygenase (COX) inhibitory activity of synthesized 1,3-benzodioxole derivatives, a common assay for assessing anti-inflammatory potential.[10][11]
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Co-factor solution (containing hematin, tetramethyl-p-phenylenediamine dihydrochloride, and glutathione in Tris-HCl buffer)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
96-well microplate
-
UV-visible spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and controls at various concentrations.
-
In a 96-well plate, add the enzyme solution (COX-1 or COX-2) to each well.
-
Add the test compound or control solution to the respective wells and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the amount of prostaglandin produced.
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound.
Protocol 3: In Vitro Neuroprotective Activity Assay
This protocol provides a method to assess the neuroprotective effects of 1,3-benzodioxole derivatives against a neurotoxin-induced cell death in a neuronal cell line.[12][13]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptide)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the neuroblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the concentration at which the compound provides significant neuroprotection.
Conclusion and Future Perspectives
The 1,3-benzodioxole moiety has firmly established its place as a cornerstone in medicinal chemistry. Its dual role as a versatile pharmacophore and a potent modulator of drug metabolism provides a unique and powerful tool for the design of novel therapeutic agents. The successful translation of 1,3-benzodioxole-containing compounds into clinically approved drugs for a range of diseases is a testament to its enduring value.
Future research in this area will likely focus on the continued exploration of novel derivatives with enhanced potency and selectivity for a wider range of biological targets. A deeper understanding of the structure-activity relationships governing the diverse biological activities of these compounds will be crucial for the rational design of next-generation therapeutics. Furthermore, the strategic application of the 1,3-benzodioxole moiety as a bioisosteric replacement and a metabolic modulator will undoubtedly continue to yield innovative drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The rich chemistry and profound biological activities associated with the 1,3-benzodioxole scaffold ensure that it will remain a focal point of drug discovery efforts for years to come.
References
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Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
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De, S., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2865-2875. [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. [Link]
-
1,3-Benzodioxole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Lee, S. H., et al. (2021). Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering, 9(37), 12475–12482. [Link]
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Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(2), 125–140. [Link]
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A Facile One-Pot Process for the Synthesis of Stiripentol. (2020). Oriental Journal of Chemistry, 36(4), 745-750. [Link]
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Kumar, A., et al. (2012). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 4(8), 3949-3954. [Link]
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Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of the Indian Chemical Society, 100(10), 101153. [Link]
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-
A Facile One-pot Process for the Synthesis of Stiripentol. (2020). ResearchGate. [Link]
- Process for the preparation of safinamide mesylate intermediate. (n.d.).
-
Leite, A. C. L., et al. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 55(11-12), 735-739. [Link]
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Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Current pharmaceutical design, 24(4), 422–432. [Link]
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An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (2022). MDPI. [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2018). ResearchGate. [Link]
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Wilkinson, C. F., & Murray, M. (2001). Inhibition of Cytochrome P450 Enzymes. In Comprehensive Toxicology (pp. 437-455). Elsevier. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2020). Academic Journals, 14(3), 112-119. [Link]
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Tadalafil. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). Frontiers in Pharmacology, 14, 1184852. [Link]
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Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. (2012). ResearchGate. [Link]
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Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. (2022). Molecules, 27(24), 8781. [Link]
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A Facile One-pot Process for the Synthesis of Stiripentol. (2020). Oriental Journal of Chemistry, 36(4), 745-750. [Link]
- Simple preparation process of tadalafil. (n.d.).
-
P450 Enzyme System (Inducers, Inhibitors, & Subtypes). (2019, March 16). YouTube. [Link]
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Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. (2021). ResearchGate. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
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Alternative Synthesis of Tadalafil: PDE5 Inhibitor. (2008). ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2022). Spandidos Publications. [Link]
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Improved synthesis of tadalafil. (2005). Organic Preparations and Procedures International, 37(1), 99-102. [Link]
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In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). DergiPark. [Link]
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Scaling Up the Synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance and Synthetic Challenges of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The 1,3-benzodioxole moiety is a common scaffold in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties[1][2]. The presence of the flexible aminoethoxy side chain provides a key point for further molecular elaboration, making this compound a valuable intermediate in drug discovery and development.
However, scaling up the production of this compound from laboratory to industrial quantities presents several challenges. These include ensuring high yields, minimizing the formation of impurities, utilizing cost-effective and readily available starting materials, and employing environmentally benign and safe reaction conditions. This guide provides a detailed, two-step synthetic strategy for the scalable production of this compound, starting from the commercially available and relatively inexpensive precursor, sesamol. The protocols provided are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for optimization and adaptation.
A Two-Step Synthetic Strategy for Scalable Production
The proposed synthetic route is a robust two-step process that begins with the O-alkylation of sesamol, followed by the deprotection of the resulting intermediate to yield the final product. This strategy is advantageous for large-scale synthesis due to its high-yielding steps and the use of well-established chemical transformations.
Caption: Overall synthetic workflow for the production of this compound.
Step 1: O-Alkylation of Sesamol via Williamson Ether Synthesis
The first step involves the O-alkylation of sesamol with a protected form of 2-aminoethyl bromide. The Williamson ether synthesis is a classic and highly reliable method for forming ethers from an alkoxide and a primary alkyl halide[3]. For scalability, it is crucial to select a protecting group for the amine that is stable under the basic conditions of the Williamson synthesis and can be removed efficiently in the subsequent step. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of this reaction and can be readily removed under acidic conditions[4].
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism. The phenolic proton of sesamol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-(Boc-amino)ethyl bromide, displacing the bromide ion and forming the desired ether linkage.
Caption: Mechanism of the Williamson ether synthesis for the O-alkylation of sesamol.
Protocol for the Synthesis of 5-(2-(tert-butoxycarbonylamino)ethoxy)-1,3-benzodioxole
This protocol is designed for a laboratory scale and can be scaled up by adjusting the quantities of reagents and the size of the reaction vessel accordingly.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sesamol | 138.12 | 10.0 g | 0.0724 mol | Starting material. Handle with gloves[5][6][7][8][9]. |
| 2-(Boc-amino)ethyl bromide | 224.10 | 17.9 g | 0.0796 mol | Alkylating agent. Irritant; handle in a fume hood[10][11]. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 g | 0.145 mol | Base. Anhydrous grade is recommended. |
| Acetone | 58.08 | 200 mL | - | Solvent. Anhydrous grade is recommended. |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For washing. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sesamol (10.0 g, 0.0724 mol) and anhydrous potassium carbonate (20.0 g, 0.145 mol).
-
Solvent Addition: Add 200 mL of anhydrous acetone to the flask. Stir the suspension vigorously.
-
Addition of Alkylating Agent: To the stirring suspension, add 2-(Boc-amino)ethyl bromide (17.9 g, 0.0796 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-(2-(tert-butoxycarbonylamino)ethoxy)-1,3-benzodioxole.
Step 2: Deprotection of the Boc-Protected Intermediate
The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions. For large-scale synthesis, it is desirable to use conditions that allow for easy removal of the acid and byproducts. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method[4][12]. An alternative for very large scales is the use of aqueous hydrochloric acid in a process-friendly solvent like acetone[13][14].
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the protonated amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol for the Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-(2-(tert-butoxycarbonylamino)ethoxy)-1,3-benzodioxole | 281.31 | 10.0 g | 0.0355 mol | Starting material from Step 1. |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent. |
| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - | Deprotecting agent. Corrosive; handle with extreme care in a fume hood[15][16][17][18][19]. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent. |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-(2-(tert-butoxycarbonylamino)ethoxy)-1,3-benzodioxole (10.0 g, 0.0355 mol) in dichloromethane (100 mL).
-
Addition of TFA: Cool the solution in an ice bath and slowly add trifluoroacetic acid (20 mL) dropwise with stirring.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water (100 mL) and cool in an ice bath. Carefully add saturated sodium bicarbonate solution until the pH is basic (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Final Product Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride).
Safety and Handling Precautions
-
Sesamol: Handle with gloves. Avoid dust formation and inhalation[5][6][7][8][9].
-
2-(Boc-amino)ethyl bromide: This compound is an irritant. It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes[10][11].
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe burns. Always handle TFA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[15][16][17][18][19].
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to safety showers and eyewash stations.
Conclusion and Future Perspectives
The two-step synthetic strategy detailed in this guide provides a reliable and scalable method for the production of this compound. By utilizing the well-established Williamson ether synthesis and a standard Boc deprotection protocol, this approach offers high yields and operational simplicity, making it suitable for both academic research and industrial applications.
Further optimization of this process could involve exploring alternative, greener solvents, developing a one-pot procedure to increase efficiency, and investigating enzymatic methods for the deprotection step to enhance the sustainability of the synthesis. The protocols and mechanistic insights provided herein serve as a solid foundation for researchers and drug development professionals to produce this valuable building block on a larger scale, thereby facilitating the discovery and development of new therapeutics.
References
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
-
Cooper, J. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Das, R., & Chakraborty, D. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97811-97816. [Link]
-
Einhorn, J., et al. (2001). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 5(1), 45-47. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Kováč, P. (2020). Synthesis of 2-{2-[2-(N-Tert-Butyloxycarbonyl)Ethoxy]Ethoxy}Ethyl β-d-Glucopyranoside. In Carbohydrate Chemistry. CRC Press. [Link]
-
L-R, C., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300. [Link]
-
ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
Sharma, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23946-23951. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
University of California, Santa Barbara. (n.d.). Trifluoroacetic Acid SOP. [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). [Link]
-
PubMed. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]
-
Organic Chemistry Research. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 4(2), 164-173. [Link]
-
ResearchGate. (2025). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. [Link]
-
University of California, Santa Barbara. (n.d.). Trifluoroacetic Acid SOP. [Link]
-
Metasci. (n.d.). Sesamol Safety Data Sheet. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7317-7328. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Ethyl bromide - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
YouTube. (2020). Williamson Ether Synthesis. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, improve yield, and ensure the highest purity of the final product. This document provides in-depth troubleshooting guides for the most common synthetic routes, a comprehensive FAQ section, and detailed experimental protocols.
Introduction to Synthetic Strategies
The synthesis of this compound typically commences from the readily available precursor, sesamol (5-hydroxy-1,3-benzodioxole). The primary challenge lies in the efficient introduction of the 2-aminoethoxy side chain onto the phenolic oxygen of sesamol. Two robust synthetic pathways are generally considered, each with its own set of advantages and potential pitfalls.
-
Route A: The Phthalimide Protection Strategy. This is a two-step process involving an initial Williamson ether synthesis between sesamol and N-(2-bromoethyl)phthalimide, followed by the deprotection of the phthalimide group to liberate the desired primary amine. This route is often favored for its reliability and the crystalline nature of the phthalimide intermediate, which aids in purification.
-
Route B: The Nitro Reduction Strategy. This alternative two-step pathway begins with the Williamson ether synthesis of sesamol with a 2-halo-1-nitroethane, followed by the reduction of the nitro group to the corresponding amine. This route avoids the sometimes harsh conditions required for phthalimide deprotection but requires careful selection of the reduction method to avoid side reactions.
Below, we provide detailed troubleshooting guides for both synthetic routes.
Troubleshooting Guide: Route A - The Phthalimide Protection Strategy
This route is often the first choice for many chemists. However, maximizing yield and purity requires careful attention to detail in both the O-alkylation and deprotection steps.
Diagram of Workflow: Route A
Caption: Workflow for the synthesis of this compound via the phthalimide protection strategy.
Step 1: Williamson Ether Synthesis of Sesamol
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the ether intermediate. | 1. Ineffective deprotonation of sesamol: The chosen base may be too weak to fully deprotonate the phenolic hydroxyl group. 2. Poor solvent choice: Protic or non-polar solvents can hinder the SN2 reaction.[1] 3. Low reaction temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate. | 1. Use a stronger base: While K₂CO₃ can be effective, stronger bases like NaH or Cs₂CO₃ often give higher yields for phenols.[2] 2. Employ a polar aprotic solvent: DMF or acetonitrile are excellent choices as they solvate the cation of the base and leave the alkoxide nucleophile highly reactive.[1] 3. Increase the reaction temperature: A typical range for this reaction is 50-100 °C. Monitor the reaction by TLC to determine the optimal temperature.[3] |
| Presence of a significant amount of C-alkylated side product. | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] This is more prevalent with less polar solvents and certain counter-ions. | Use a polar aprotic solvent: Solvents like DMF or DMSO will favor O-alkylation. Choice of base: Using potassium or cesium bases (e.g., K₂CO₃, Cs₂CO₃) can favor O-alkylation over sodium bases in some cases. |
| Decomposition of starting materials or product. | Excessively high temperatures or prolonged reaction times: The 1,3-benzodioxole moiety can be sensitive under harsh conditions. | Monitor the reaction closely using TLC: Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily long reaction times. Optimize temperature: Start at a lower temperature (e.g., 60 °C) and gradually increase if the reaction is too slow. |
Step 2: Deprotection of the Phthalimide Intermediate
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection. | Insufficient reagent or reaction time: The cleavage of the phthalimide group may be sluggish. | Use a sufficient excess of hydrazine hydrate: Typically, 10-20 equivalents are used to drive the reaction to completion.[4] Increase reaction time or temperature: The reaction is often run at room temperature to reflux in a solvent like ethanol or THF. Monitor by TLC until the starting material is no longer visible. |
| Difficulty in removing the phthalhydrazide byproduct. | The phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine product, especially if both are soluble in the extraction solvent. | Acid-base extraction: After the reaction, acidify the mixture with HCl to protonate the amine product, making it water-soluble. The neutral phthalhydrazide can then be removed by extraction with an organic solvent. Basifying the aqueous layer will then allow for extraction of the free amine product. Precipitation: In some cases, the phthalhydrazide will precipitate from the reaction mixture upon cooling and can be removed by filtration. |
| Product degradation. | The free amine can be sensitive to oxidation or other side reactions, especially during work-up. | Work-up under an inert atmosphere: If the product is particularly sensitive, performing the work-up under nitrogen or argon can be beneficial. Prompt purification: Purify the product as soon as possible after the work-up to minimize degradation. |
Troubleshooting Guide: Route B - The Nitro Reduction Strategy
This route offers an alternative to the phthalimide deprotection. The key to success is a clean O-alkylation followed by a selective reduction of the nitro group.
Diagram of Workflow: Route B
Caption: Workflow for the synthesis of this compound via the nitro reduction strategy.
Step 1: Williamson Ether Synthesis with a Nitro Alkyl Halide
The troubleshooting for this step is largely similar to that of Route A. The primary focus remains on achieving complete and selective O-alkylation.
Step 2: Reduction of the Nitro Group
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction or formation of side products (e.g., hydroxylamine, azo compounds). | Inappropriate choice of reducing agent or conditions: Some reducing agents are not suitable for aliphatic nitro groups or may lead to over-reduction or side reactions.[5] | Catalytic Hydrogenation: This is often the cleanest method. H₂ with a Pd/C catalyst is highly effective for reducing both aliphatic and aromatic nitro groups to amines.[6] Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst can be a safer and equally effective alternative to using hydrogen gas.[7][8] Metal-based reductions: Reagents like SnCl₂ in HCl or Fe in acetic acid are also effective and can be milder alternatives to catalytic hydrogenation.[6] |
| Reduction or cleavage of the 1,3-benzodioxole ring. | Harsh reduction conditions: The methylenedioxy bridge of the 1,3-benzodioxole ring can be susceptible to cleavage under strongly acidic or certain catalytic hydrogenation conditions. | Use milder reduction conditions: Catalytic transfer hydrogenation is often milder than high-pressure catalytic hydrogenation.[9] Screen catalysts: If using catalytic hydrogenation, screen different catalysts (e.g., PtO₂, Raney Nickel) as they may offer better selectivity. Raney Nickel can sometimes be used in cases where dehalogenation is a concern, which may translate to better selectivity for other functional groups.[6] Avoid harsh acidic conditions: If using a metal/acid system, carefully control the pH and temperature. |
| Difficulty in purifying the final product. | The final amine product may be an oil and can be challenging to purify by crystallization. | Column Chromatography: Purification by silica gel column chromatography is a common method for obtaining pure amine products.[10] Salt formation and recrystallization: The amine can be converted to a salt (e.g., hydrochloride) which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better, A or B?
Both routes are viable and the "better" route often depends on the specific capabilities and preferences of the laboratory. Route A (phthalimide) is often considered more robust and scalable due to the crystalline nature of the intermediate, which simplifies purification. However, the deprotection step can be problematic for certain substrates. Route B (nitro reduction) can be very efficient if a selective reduction method is employed, and it avoids the use of hydrazine.
Q2: What is the best base for the Williamson ether synthesis of sesamol?
For phenolic substrates like sesamol, stronger bases often lead to higher yields and faster reaction times. While potassium carbonate (K₂CO₃) is a common and effective choice, sodium hydride (NaH) and cesium carbonate (Cs₂CO₃) are generally more reactive and can improve yields, especially if the alkylating agent is not highly reactive.[2]
Q3: Can I use 2-chloroethylamine hydrochloride directly for the Williamson ether synthesis?
While it may seem more direct, using 2-chloroethylamine hydrochloride is generally not recommended. The free amine is a competing nucleophile and can lead to N-alkylation of the starting material or polymerization. It is much more reliable to use a protected form of the amine, such as N-(2-bromoethyl)phthalimide.
Q4: My final product is a dark oil. How can I improve its appearance?
The dark color can be due to trace impurities or oxidation. Passing the crude product through a short plug of silica gel or treating a solution of the product with activated charcoal can often remove colored impurities.[10] Additionally, ensuring all solvents are degassed and reactions are run under an inert atmosphere can minimize oxidation.
Q5: Are there any specific safety precautions I should take?
-
Hydrazine (used in Route A deprotection) is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[11]
-
Sodium hydride (a potential base for Williamson ether synthesis) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion. Ensure all equipment is properly set up and purged of air before introducing hydrogen.
Detailed Experimental Protocols
Protocol A1: Synthesis of N-(2-(1,3-benzodioxol-5-yloxy)ethyl)phthalimide
-
To a dry round-bottom flask under a nitrogen atmosphere, add sesamol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M solution).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the sesamol has been consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield a white solid.
Protocol A2: Synthesis of this compound from Phthalimide Intermediate
-
To a round-bottom flask, add the N-(2-(1,3-benzodioxol-5-yloxy)ethyl)phthalimide intermediate (1.0 eq) and ethanol (approx. 0.2 M solution).
-
Add hydrazine monohydrate (10 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 1 M HCl and stir for 15 minutes.
-
Filter the mixture to remove the precipitated phthalhydrazide.
-
Wash the aqueous filtrate with dichloromethane to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and adjust the pH to >12 with 5 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which may be purified further by column chromatography if necessary.
References
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chemeurope.com. Hydrazine#Deprotection_of_phthalimides. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Available from: [Link]
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ResearchGate. Deprotection aaa aaa aaa aaa aaa. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
synarchive.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Available from: [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Phthalimides. Available from: [Link]
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Cheméo. 1,3-Benzodioxole, 5-nitro-. Available from: [Link]
-
MDPI. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Available from: [Link]
-
RSC Publishing. Selective rapid transfer-hydrogenation of aromatic nitro-compounds. Available from: [Link]
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ResearchGate. (PDF) Alkylated Sesamol Derivatives as Potent Antioxidants. Available from: [Link]
-
PMC - NIH. Alkylated Sesamol Derivatives as Potent Antioxidants. Available from: [Link]
-
PubMed. Release of nitrosating species in the course of reduction of benzo-1,2,3,4-tetrazine 1,3-dioxides. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]
-
NIH. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available from: [Link]
-
organic-chemistry.org. Nitro Reduction - Common Conditions. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Chemical Communications (RSC Publishing). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
- Google Patents. US3337630A - Process for the purification of amines.
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
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troubleshooting side reactions in the synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Welcome to the technical support guide for the synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. We provide in-depth troubleshooting advice and field-proven insights to help you navigate common challenges and side reactions, ensuring the integrity and efficiency of your synthetic workflow.
Introduction: The Synthetic Landscape
The synthesis of this compound is most commonly and reliably achieved via a two-step sequence starting from sesamol (3,4-methylenedioxyphenol). This pathway involves:
-
Williamson Ether Synthesis: Formation of an ether linkage by reacting sesamol with a protected 2-aminoethyl halide, typically N-(2-bromoethyl)phthalimide.
-
Amine Deprotection: Removal of the phthalimide protecting group, commonly via hydrazinolysis (the Ing-Manske procedure), to liberate the desired primary amine.[1]
While this route is robust, each step presents unique challenges, primarily in the form of competing side reactions that can significantly impact yield and purity. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these specific issues.
Diagram: Overall Synthetic Pathway and Key Side Reactions
Caption: Competing reaction pathways for the ambident sesamol phenoxide nucleophile.
Troubleshooting Guide: Step 2 (Amine Deprotection)
The Gabriel synthesis is a classic method for preparing primary amines. [1][2]While effective, the deprotection and workup steps require careful execution.
Q3: My deprotection with hydrazine is incomplete. My analysis shows a mix of the final product and the N-alkylphthalimide intermediate.
Answer: Incomplete cleavage is a common issue and is almost always related to reaction stoichiometry or conditions.
-
Stoichiometry of Hydrazine: Ensure you are using a sufficient excess of hydrazine. While theoretically one equivalent is needed, it is common practice to use 1.5 to 3 equivalents of hydrazine hydrate to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction is typically performed in a protic solvent like ethanol at reflux. [3]If the reaction is incomplete after several hours (4-6 hours is typical), you can either extend the reaction time or ensure you are at a full, vigorous reflux.
-
Solvent: Ethanol is the standard and most effective solvent for this transformation. Using other solvents may require significant optimization of time and temperature.
Q4: My final product is an impure oil/solid that is difficult to handle. How can I effectively remove the phthalhydrazide byproduct?
Answer: The phthalhydrazide byproduct is notoriously insoluble and often precipitates from the reaction mixture, sometimes trapping the desired product. [1]A robust workup procedure is essential.
-
Initial Filtration (Optional but Recommended): After cooling the reaction, the bulk of the phthalhydrazide will precipitate. Filter the reaction mixture and wash the solid cake thoroughly with ethanol or methanol to recover any trapped product. Combine the filtrate and washings.
-
Acidification and Extraction:
-
Concentrate the filtrate to remove the alcohol solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). This is the key step. The desired product is a primary amine and will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). The neutral phthalhydrazide byproduct will remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the byproduct.
-
Basify the aqueous layer carefully with a strong base (e.g., 2M NaOH) until it is strongly alkaline (pH > 12). This deprotonates the ammonium salt, regenerating the free amine (R-NH₂), which will typically precipitate or can be extracted.
-
Extract the free amine back into a fresh organic solvent (DCM or ethyl acetate).
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified final product.
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis (Optimized for O-Alkylation)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per gram of sesamol).
-
Deprotonation: Cool the DMF to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Phenoxide Formation: Add sesamol (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF dropwise to the NaH suspension. Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the reaction mixture. Heat to 50-60°C and monitor the reaction by TLC or LC-MS until the sesamol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it into ice-cold water. The intermediate product will precipitate. Filter the solid, wash thoroughly with water, then with a cold, non-polar solvent like hexanes to remove mineral oil. Dry the solid in vacuo to obtain the N-alkylphthalimide intermediate.
Protocol 2: Ing-Manske Deprotection (Hydrazinolysis)
-
Setup: To a round-bottom flask, add the N-alkylphthalimide intermediate from the previous step and ethanol (20 mL per gram of intermediate).
-
Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O, 2.0 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux. The reaction should become homogeneous and then a thick white precipitate (phthalhydrazide) will form. Continue refluxing for 4-6 hours.
-
Workup & Purification: Follow the detailed acidification/extraction procedure described in Question Q4 to isolate the pure this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Gomes, P. B., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300. [Link]
-
ResearchGate. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]
-
PubMed. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
De Gruyter. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-560. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2017). The Gabriel Synthesis For Making Primary Amines. [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. [Link]
-
ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical support resource for the chemical modification of 5-(2-aminoethoxy)-2H-1,3-benzodioxole. The primary reactive handle on this molecule is its terminal primary amine, making it a versatile building block for a range of derivatives. This document is structured to address common experimental challenges through a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower effective troubleshooting and optimization.
Section 1: Acylation and Amide Bond Formation
The most common derivatization strategy for primary amines is acylation to form a stable amide bond. This reaction couples the amine with a carboxylic acid using a coupling reagent or an activated acid derivative (like an acyl chloride). While conceptually straightforward, this reaction is frequently plagued by issues ranging from low yield to difficult purification.[1][2]
Caption: General workflow for amide bond formation (acylation).
Frequently Asked Questions (FAQs): Acylation
Q1: My amide coupling reaction has a low or non-existent yield. What are the common culprits?
Several factors can impede amide bond formation. The most frequent issues include:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must first be converted into a more reactive species (an "activated intermediate") for the amine to attack. If the coupling reagent is degraded, used in insufficient amounts, or is inherently too weak for your substrate, activation will be incomplete.[3]
-
Amine Deactivation: The primary amine on your starting material is a nucleophile, but it is also a base. It can react with the acidic proton of the carboxylic acid in an acid-base reaction. This protonates the amine, forming an ammonium salt which is no longer nucleophilic and cannot participate in the coupling reaction.[3] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to scavenge protons and keep the amine in its free, reactive state.[3]
-
Hydrolysis of Activated Intermediate: The presence of even trace amounts of water can be highly detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting acid, effectively killing the reaction. Always use anhydrous solvents (like DMF or DCM) and ensure all reagents are dry.[3]
-
Steric Hindrance: If either the carboxylic acid or the amine has bulky groups near the reaction center, the reaction rate can be significantly slowed or stopped entirely. In such cases, more powerful coupling reagents and extended reaction times or elevated temperatures may be necessary.[3][4]
Q2: How do I select the right coupling reagent for my experiment?
The choice of coupling reagent is critical and depends on factors like steric hindrance, the risk of racemization of the carboxylic acid, and cost. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used.[5][6] | Can cause racemization; DCC byproduct (DCU) is poorly soluble, complicating work-up.[6] | Routine, cost-sensitive syntheses where racemization is not a concern. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization. Byproducts are generally water-soluble.[5] | More expensive than carbodiimides. | Sterically hindered couplings and fragment condensation. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very fast reaction rates, highly efficient, low racemization. HATU is particularly effective for difficult couplings.[5] | Can cause guanidinylation of the primary amine if pre-activation is not done properly.[6] | The gold standard for most applications, especially difficult or sensitive couplings.[3] |
Q3: I'm concerned about racemization of my chiral carboxylic acid. How can I prevent it?
Racemization is a significant risk when the chiral center is at the α-position of the carboxylic acid. It often proceeds through an oxazolone intermediate. To minimize this side reaction:
-
Use an Additive: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential when using carbodiimides.[3] They work by forming an active ester intermediate that is more reactive towards the amine than it is towards cyclizing into the problematic oxazolone.
-
Choose the Right Reagent: Modern uronium/aminium reagents like HATU and HCTU were specifically developed to suppress racemization and are often used without additional additives (as they are salts of HOAt and 6-Cl-HOBt, respectively).
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[3]
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the acylation of this compound.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Pre-activation: Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base, DIPEA (2.0-3.0 equivalents).[3]
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester and prevent side reactions with the primary amine.[3]
-
Coupling: Add a solution of this compound (1.0-1.1 equivalents) in a minimal amount of the reaction solvent to the mixture.
-
Reaction: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature. For sterically hindered substrates, the reaction may require longer times or gentle heating (40-50 °C).
-
Work-up:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt/HOAt, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide via flash column chromatography or recrystallization.
Section 2: Reductive Amination
Reductive amination is a powerful method for forming a new carbon-nitrogen bond, converting the primary amine of this compound into a secondary amine by reacting it with an aldehyde or ketone.[7] The process involves two key stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction.[7][8]
Sources
- 1. byjus.com [byjus.com]
- 2. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
degradation pathways of 5-(2-aminoethoxy)-2H-1,3-benzodioxole and prevention
Welcome to the technical support center for 5-(2-aminoethoxy)-2H-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound and to offer practical strategies for its prevention. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the stability of your formulations.
Introduction to the Stability of this compound
This compound possesses two key functional groups that influence its stability: a primary amine within an ethoxy chain and a benzodioxole ring. The primary amine is susceptible to oxidation, while the benzodioxole ring, though generally stable, can be sensitive to acidic conditions and oxidative cleavage. Understanding the interplay of these functionalities is crucial for predicting and preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are likely to be oxidative degradation of the aminoethoxy side chain and hydrolytic cleavage of the benzodioxole ring, particularly under acidic conditions. Photodegradation is also a possibility due to the aromatic system.
Q2: I'm observing a new, more polar impurity in my HPLC analysis after storing my compound in a solution open to the air. What could it be?
This is likely an oxidation product . The primary amine of the aminoethoxy group is susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, carboxylic acids, or N-oxides. These products are generally more polar than the parent compound, resulting in earlier elution times in reverse-phase HPLC.
Q3: My compound seems to be degrading when I use an acidic mobile phase for chromatography. Why is this happening?
The benzodioxole ring is known to be labile under strongly acidic conditions. The acid can catalyze the hydrolysis of the methylene bridge, leading to the opening of the dioxole ring to form a catechol derivative. This would result in a significant change in the compound's structure and chromatographic behavior.
Q4: What are the best practices for storing this compound?
To minimize degradation, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, and at a low temperature (refrigerated or frozen).[1] For solutions, it is advisable to use deoxygenated solvents, store under an inert atmosphere (e.g., argon or nitrogen), and protect from light.
Q5: Can I use antioxidants to prevent the degradation of this compound?
Yes, for solutions, the addition of antioxidants can be an effective strategy to prevent oxidative degradation of the aminoethoxy group. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) or ascorbic acid. However, compatibility studies should be performed to ensure the antioxidant does not interfere with downstream applications.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Appearance of a new peak with a shorter retention time in RP-HPLC. | Oxidative Degradation: The primary amine is likely oxidizing, forming more polar degradants. | 1. Deoxygenate Solvents: Purge all solvents with an inert gas (N₂ or Ar) before preparing solutions. 2. Work Under Inert Atmosphere: Prepare samples in a glove box or under a stream of inert gas. 3. Add an Antioxidant: Consider adding a small amount of a compatible antioxidant to your sample solution. 4. Store Properly: Keep solutions in amber vials, tightly capped, and at low temperatures. |
| Loss of parent compound peak and appearance of a significantly different peak profile after treatment with acid. | Hydrolytic Cleavage of Benzodioxole Ring: Strong acids can catalyze the opening of the dioxole ring. | 1. Adjust pH: If possible, work at a pH closer to neutral. 2. Use Milder Acids: If an acidic environment is necessary, consider using a weaker organic acid instead of a strong mineral acid. 3. Limit Exposure Time: Minimize the time the compound is in an acidic solution. |
| Gradual discoloration (e.g., yellowing) of the solid compound or solution over time. | Photodegradation or Oxidation: Exposure to light, especially UV, can induce degradation. Air oxidation can also lead to colored byproducts. | 1. Protect from Light: Store the compound in amber containers or wrapped in aluminum foil.[2] 2. Inert Atmosphere: For long-term storage of solutions, purge the headspace of the vial with an inert gas. |
| Inconsistent results in bioassays. | Degradation to Inactive or Active Metabolites: The degradation products may have different biological activities than the parent compound. | 1. Confirm Compound Integrity: Always analyze the purity of the compound by a stability-indicating method (e.g., HPLC) immediately before use in biological experiments. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh from solid material for each experiment. |
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure. These are predictive and should be confirmed experimentally through forced degradation studies.
Oxidative Degradation of the Aminoethoxy Side Chain
Caption: Potential oxidative degradation pathways of the aminoethoxy side chain.
Acid-Catalyzed Hydrolysis of the Benzodioxole Ring
Caption: Potential acid-catalyzed hydrolytic cleavage of the benzodioxole ring.
Experimental Protocols
Forced Degradation Studies
To experimentally determine the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential.[3] A general protocol is provided below.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the solvent to the stock solution concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see below).
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its potential degradants.
Suggested Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm and 280 nm, or Mass Spectrometry (MS) for peak identification. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to prove the specificity and stability-indicating nature of the method.[5]
Prevention Strategies
The following table summarizes key strategies to prevent the degradation of this compound.
| Degradation Type | Prevention Strategy | Rationale |
| Oxidation | - Store under an inert atmosphere (N₂ or Ar). - Use deoxygenated solvents. - Add antioxidants (e.g., BHT). - Protect from light. | Minimizes exposure to oxygen and radical initiators. |
| Hydrolysis (Acid-catalyzed) | - Maintain pH near neutral (6-8). - Avoid strong acidic conditions. - Store in a dry environment. | The benzodioxole ring is more stable at neutral pH. Moisture can facilitate hydrolysis. |
| Photodegradation | - Store in amber or light-blocking containers. - Work in a dimly lit environment when handling solutions. | Prevents the absorption of light energy that can initiate degradation reactions.[6] |
| Thermal Degradation | - Store at low temperatures (refrigerated or frozen). - Avoid prolonged exposure to high temperatures during experiments. | Reduces the kinetic rate of degradation reactions. |
By implementing these preventative measures and utilizing the troubleshooting guide, researchers can significantly enhance the stability and reliability of their work with this compound.
References
-
Jadhav, S. B., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]
-
Rajan, V. R., et al. (2022). Forced Degradation – A Review. ResearchGate. Available at: [Link]
-
Kralj, E., et al. (2020). Lifitegrast Degradation: Products and Pathways. PubMed Central. Available at: [Link]
-
Assadi, Z., et al. (2018). Photodegradation of the aminoazobenzene acid orange 52 by three advanced oxidation processes: UV/H2O2, UV/TiO2 and VIS/TiO2. ResearchGate. Available at: [Link]
- Hacaloglu, J., Uyar, T., & Ishida, H. (2011). Thermal degradation mechanisms of polybenzoxazines. In H. Ishida & T. Agag (Eds.), Handbook of Benzoxazine Resins (pp. 287-305). Elsevier.
-
van de Wetering, P., et al. (2007). In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. PubMed. Available at: [Link]
-
Hamborg, E. S., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Available at: [Link]
-
Raza, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. ResearchGate. Available at: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. biomedres.us [biomedres.us]
- 4. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Benzodioxole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxole-containing molecules. This guide is designed to address the common pitfalls and challenges encountered during the analytical characterization of this important heterocyclic motif. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Pitfalls
The benzodioxole moiety presents unique features in NMR spectra that can be both diagnostic and, at times, misleading. Understanding these characteristics is the first step toward accurate structural elucidation.
FAQ 1: I'm having trouble assigning the signal for the methylenedioxy bridge protons (-O-CH₂-O-). Why does its chemical shift vary, and what should I look for?
Answer: This is a very common point of confusion. The two protons on the methylene bridge are diastereotopic in a chiral environment, but even in achiral molecules, their signal is a highly sensitive probe of the electronic environment of the aromatic ring.
-
Causality of Chemical Shift: The protons of the -O-CH₂-O- group typically appear as a sharp singlet in the range of δ 5.9-6.2 ppm .[1][2] Its precise location is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups tend to shift this signal downfield (to a higher ppm value), while electron-donating groups shift it slightly upfield. This sensitivity arises because the oxygen atoms are directly conjugated with the aromatic system, making the methylene bridge an effective reporter of the ring's electron density.[3]
-
Troubleshooting & Validation:
-
Confirm the Region: Always look for a two-proton singlet between 5.9 and 6.2 ppm. If your compound has substituents that dramatically alter the electronics, this range can extend slightly.
-
Use 2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment is the definitive way to confirm the assignment. This experiment will show a direct correlation between the proton signal (~6.0 ppm) and the methylenedioxy carbon signal (~101-103 ppm).
-
Check for Impurities: Contamination from solvents or other sources can sometimes obscure this region. Ensure your deuterated solvent is of high purity and that common lab contaminants like silicone grease (often seen around 0 ppm) are absent.[4]
-
FAQ 2: The aromatic region of my ¹H NMR spectrum is complex and doesn't follow simple splitting rules. How can I confidently assign the aromatic protons?
Answer: The substitution pattern on the benzodioxole ring dictates the complexity of the aromatic region. A 5-substituted benzodioxole, for instance, will present an AMX spin system (three distinct aromatic protons), which can be challenging to interpret at first glance.
-
Understanding the Spin System: In a typical 5-substituted 1,3-benzodioxole, you will observe three aromatic protons. The proton at C4 (ortho to the substituent) will often appear as a doublet, the proton at C6 (meta to the substituent) as a doublet of doublets, and the proton at C7 (para to the substituent) as a doublet. The coupling constants (J-values) are key to assignment. Ortho coupling is typically 7-9 Hz, while meta coupling is smaller, around 1-3 Hz.
-
Troubleshooting & Validation:
-
Run a COSY: A Correlation Spectroscopy (COSY) experiment is invaluable. It will show correlations (cross-peaks) between protons that are coupled to each other. You should see a cross-peak between the C6 and C7 protons and between the C6 and C4 protons, confirming their connectivity.
-
Leverage the NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal through-space proximity. For example, a substituent with protons close to the ring will show a NOESY correlation to the adjacent aromatic proton (e.g., at C4 or C6), providing a definitive anchor point for your assignment.
-
Solvent Effects: The chemical shifts of aromatic protons can be solvent-dependent.[5] If signals are overlapping, re-running the sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can often resolve the overlap and simplify interpretation.[6]
-
Data Presentation: Characteristic NMR Shifts
The table below summarizes typical chemical shift ranges for the core 1,3-benzodioxole structure. Use this as a preliminary guide for your assignments.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -O-C H₂-O- | 5.9 – 6.2 (s, 2H) | 101 – 103 | Highly diagnostic for the benzodioxole moiety.[1][2] |
| Ar-C -4 | 6.7 – 7.5 | 105 – 125 | Shift is highly dependent on the nature of the C5 substituent. |
| Ar-C -5 | N/A (Substituted) | 140 – 150 | Quaternary carbon, typically deshielded. |
| Ar-C -6 | 6.7 – 7.5 | 105 – 125 | Shift is highly dependent on the nature of the C5 substituent. |
| Ar-C -7 | 6.7 – 7.5 | 105 – 125 | Tends to be the most shielded of the aromatic carbons. |
| Ar-C -3a/7a | N/A (Quaternary) | 147 – 149 | Quaternary carbons of the fused ring system. |
Section 2: Mass Spectrometry (MS) Pitfalls
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of benzodioxole compounds. However, the inherent reactivity of the methylenedioxy bridge can lead to characteristic, and sometimes confusing, fragmentation patterns.
FAQ 1: Why is the molecular ion (M⁺•) peak in the Electron Ionization (EI) mass spectrum of my benzodioxole compound weak or completely absent?
Answer: The stability of the molecular ion in EI-MS is highly dependent on the overall structure, but the benzodioxole moiety itself can promote specific fragmentation pathways that depopulate the M⁺• ion.
-
Causality of Fragmentation: EI is a high-energy ionization technique that can induce significant fragmentation. For many benzodioxole derivatives, especially those with side chains, a very favorable fragmentation pathway is the cleavage of a bond beta to the aromatic ring. For example, in 1-(benzo[d][7][8]dioxol-5-yl)propan-1-one, the loss of an ethyl radical (•C₂H₅) is highly favored, leading to a very stable acylium ion at m/z 149.[9] This fragment is often the base peak, and the molecular ion at m/z 178 may be of much lower intensity.
-
Troubleshooting & Validation:
-
Use Soft Ionization: If determining the molecular weight is your primary goal, switch to a soft ionization technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) impart much less energy to the molecule, resulting in a prominent protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[10]
-
Look for Characteristic Fragments: Even with a weak M⁺•, the presence of the characteristic benzodioxole fragments (see FAQ 2 below) is strong evidence for the core structure.
-
Derivatization: For GC-MS analysis of compounds with labile protons (e.g., alcohols, phenols), derivatization with a silylating agent can increase the stability of the molecular ion.[11]
-
FAQ 2: What are the key fragment ions I should look for to confirm the presence of a benzodioxole ring in my EI mass spectrum?
Answer: The fragmentation of the benzodioxole core produces a very predictable and diagnostic pattern. The most common pathway involves the formation of the benzodioxolyl acylium or tropylium-like ions.
-
Key Fragmentation Pathways:
-
m/z 149: For compounds with a carbonyl group attached to the ring (e.g., piperonal derivatives), the loss of the side chain to form the [M-R]⁺ acylium ion at m/z 149 is extremely common and often results in the base peak.[9]
-
m/z 121: The subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 149 ion yields a fragment at m/z 121.[9][12]
-
m/z 93 & 65: Further fragmentation of the ring system can lead to smaller, less specific aromatic fragments.
-
Visualization: Characteristic EI-MS Fragmentation
The following diagram illustrates the primary fragmentation pathway for 1-(benzo[d][7][8]dioxol-5-yl)propan-1-one, a common benzodioxole derivative.
Caption: EI-MS fragmentation of 1-(benzo[d][7][8]dioxol-5-yl)propan-1-one.[9]
FAQ 3: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for my benzodioxole compound?
Answer: The choice between GC-MS and LC-MS is one of the most critical decisions and depends entirely on the physicochemical properties of your specific analyte.[13]
-
GC-MS Suitability: GC-MS is ideal for compounds that are volatile and thermally stable .[14][15] Many simpler benzodioxole derivatives, like 1,3-benzodioxole itself or safrole, are well-suited for GC-MS. However, the high temperatures of the GC inlet and column can cause degradation of more complex or functionalized derivatives.[16]
-
LC-MS Suitability: LC-MS is the method of choice for compounds that are non-volatile, polar, or thermally labile (unstable at high temperatures).[13][14] This includes most benzodioxole derivatives designed as drug candidates, which often contain polar functional groups like amides, carboxylic acids, or complex side chains.[10]
-
Self-Validating Choice: If you are unsure, a simple thermal stability test can guide you. Dissolve a small amount of your compound in a suitable solvent, inject it into a GC-MS, and look for multiple peaks or a broad, distorted peak shape, which can indicate on-column degradation. If degradation is observed, LC-MS is the more appropriate technique.
Visualization: GC-MS vs. LC-MS Decision Workflow
This workflow will help you select the appropriate chromatographic method for your benzodioxole derivative.
Caption: Decision tree for choosing between GC-MS and LC-MS analysis.
Section 3: Chromatography and Stability
The stability of the benzodioxole ring system under various analytical conditions is a critical consideration for developing robust and reproducible methods.
FAQ 1: My purified benzodioxole compound seems to be degrading during storage or analysis. What are the common causes and prevention strategies?
Answer: While the core ring system is relatively stable, the methylenedioxy bridge can be susceptible to cleavage under certain conditions. Furthermore, substituents on the ring can introduce their own stability liabilities.[17]
-
Potential Causes of Degradation:
-
Acidic Conditions: Strong acidic conditions can lead to hydrolysis of the methylenedioxy bridge, reopening the ring to form a catechol derivative. This can be a problem in reversed-phase LC if strong acid modifiers are used in the mobile phase for extended periods.
-
High Temperatures: As mentioned, high temperatures in a GC inlet can cause decomposition or rearrangement reactions.[8]
-
Oxidation and Light: Like many aromatic compounds, benzodioxoles can be sensitive to air oxidation and photodegradation over time, often indicated by a change in color (e.g., turning yellow or brown).
-
-
Troubleshooting and Prevention Protocol:
-
Storage: Store purified compounds and analytical standards in amber vials under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is often sufficient).[3]
-
Mobile Phase pH: When developing LC methods, use buffered mobile phases and avoid excessively low pH (< 2.5) if you suspect acid-lability.
-
GC Inlet Temperature: If using GC, optimize the inlet temperature to be the minimum required for efficient volatilization of your analyte to minimize thermal stress.
-
Antioxidants: For long-term storage of bulk material, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, though this is not suitable for samples intended for analytical characterization where BHT would be an impurity.[18]
-
Analyte Protectants: In GC analysis, the use of analyte protectants can sometimes mitigate degradation on active sites within the GC system.
-
References
- Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed.
- Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed.
- Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives. Benchchem.
- GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc.
- Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International.
- LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Proteomics & Metabolomics.
- Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives. Benchchem.
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.
- Understanding 1,3-Benzodioxole. ChemicalBook.
- The Difference Between GC/MS and LC/MS Systems. Conquer Scientific.
- Comparison of LC/MS and GC/MS Techniques. Shimadzu.
- Principles and Differences between GC-MS and LC-MS. Creative Proteomics.
- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations.
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.
- Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI.
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- 18. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 1,3-Benzodioxole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3-benzodioxole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this vital synthesis from bench-scale to pilot or industrial production. As a key structural motif in many pharmaceuticals, agrochemicals, and fragrances, mastering the scale-up of 1,3-benzodioxole synthesis is critical.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,3-benzodioxole, and why is it challenging to scale up?
A1: The most prevalent laboratory method is the Williamson ether synthesis-based cyclization of catechol with a dihalomethane, typically dichloromethane (CH₂Cl₂) or dibromomethane, in the presence of a base.[2] While effective at the bench, scale-up introduces significant challenges:
-
Heat Management: The reaction is often exothermic, and managing thermal gradients in large reactors is crucial to prevent runaway reactions and byproduct formation.[4]
-
Reagent & Solvent Hazards: Dichloromethane is a commonly used reagent and solvent, but it is a regulated neurotoxin and a probable human carcinogen, posing significant safety and environmental risks at an industrial scale.[5][6][7] Recent regulations, such as the EPA's 2024 final rule under the TSCA, severely restrict its use.[7][8]
-
Byproduct Formation: At scale, even minor side reactions can lead to significant quantities of impurities, such as dimeric or oligomeric products and unreacted catechol, complicating purification.[9]
-
Phase-Transfer Issues: The reaction often involves multiple phases (e.g., an aqueous base and an organic solvent). Inefficient mixing in large vessels can dramatically slow reaction rates and reduce yields.[4]
Q2: What are the key reaction parameters I need to control during scale-up?
A2: Precise control over several parameters is essential for a successful and reproducible scale-up:
-
Temperature: As mentioned, controlling the reaction exotherm is paramount for safety and selectivity.
-
Molar Ratio of Reactants: The stoichiometry between catechol, the dihalomethane, and the base must be carefully optimized to minimize side reactions. For instance, in related acetalizations, a catechol to carbonyl compound ratio of 1:1.4 has been found to be optimal.[10]
-
Catalyst Selection and Loading: The choice of catalyst—be it a phase-transfer catalyst, a Lewis acid, or a heterogeneous solid acid—directly impacts reaction rate, yield, and selectivity.[10]
-
Mixing Efficiency: The type of agitator and stirring speed must be sufficient to ensure good mass transfer between phases, which is harder to achieve in large reactors.[4]
-
Water Removal: In syntheses using aldehydes or ketones with catechol, the removal of water via azeotropic distillation is critical to drive the reaction to completion.[11]
Q3: Are there "greener" or more industrially viable alternatives to the traditional dichloromethane method?
A3: Yes, the field is actively moving towards more sustainable and scalable methods.
-
Phase-Transfer Catalysis (PTC): Using PTCs like quaternary ammonium salts can facilitate the reaction between an aqueous inorganic phase and an organic phase, often allowing for milder conditions and reducing the need for hazardous solvents.[12][13]
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., HY zeolite) or sulfonic acid resins (e.g., AquivionSO₃H®), can replace soluble, corrosive acids.[14][15] These catalysts are particularly advantageous as they are easily separated from the reaction mixture by filtration, simplifying workup and allowing for catalyst recycling.[15][16]
-
Continuous Flow Processes: Migrating the synthesis to a continuous flow setup offers superior control over temperature and residence time, enhances safety, and can significantly improve selectivity and yield.[15][16]
Troubleshooting Guide: From Low Yields to Purification Nightmares
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yield is significantly lower upon scale-up.
Possible Causes & Solutions:
-
Cause A: Inefficient Heat Transfer. A common scale-up pitfall is underestimating the reaction exotherm. In a large vessel, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where reactants or products decompose.[4]
-
Solution:
-
Calorimetry Study: Before scaling up, perform a reaction calorimetry study to understand the thermal profile and total heat output of your reaction.
-
Controlled Dosing: Instead of adding reagents all at once, implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation.
-
Reactor Choice: Ensure your reactor's cooling system is adequate for the heat load. For highly exothermic reactions, consider a semi-batch or continuous flow reactor.[15]
-
-
-
Cause B: Poor Mixing and Mass Transfer. What works with a small magnetic stir bar will not translate directly to a large, mechanically stirred reactor. If reactants in different phases cannot interact efficiently, the reaction will stall.[4]
-
Solution:
-
Agitator Design: Select an appropriate impeller for your reaction's needs (e.g., a pitched-blade turbine for better axial flow in a multiphase system).
-
Stirring Speed: Determine the optimal stirring speed that ensures good mixing without causing excessive shear, which could degrade sensitive molecules.
-
Phase-Transfer Catalysts (PTC): If you have a biphasic system (e.g., aqueous NaOH and an organic solvent), a PTC is essential for scale-up. It acts by carrying the aqueous reactant (like the hydroxide anion) into the organic phase where the reaction occurs.[12]
-
-
-
Cause C: Incomplete Reaction. The reaction may simply not be going to completion in the allotted time under the scaled-up conditions.
-
Solution:
-
In-Process Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials. Do not rely solely on time.
-
Catalyst Deactivation: Ensure your catalyst is not being poisoned or degrading under the reaction conditions. For heterogeneous catalysts, check for fouling.
-
Water Removal: For reactions that produce water, such as the condensation of catechol with aldehydes or ketones, ensure your water removal system (e.g., a Dean-Stark trap) is functioning efficiently at the larger scale.[11]
-
-
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: I'm observing significant byproduct formation.
Possible Causes & Solutions:
-
Cause A: Dimeric and Oligomeric Byproducts. Catecholates can react with the dihalomethane intermolecularly to form dimers or polymers instead of undergoing the desired intramolecular cyclization.[9]
-
Solution: Employ high-dilution principles, even in a batch process. This is achieved by slowly adding one of the reactants to the reaction mixture to keep its instantaneous concentration low, thus favoring the intramolecular reaction pathway.
-
-
Cause B: Side Reactions from High Temperatures. Excessive heat can cause decomposition or unwanted side reactions. For example, in the acylation of 1,3-benzodioxole, higher temperatures can reduce selectivity.[10] In syntheses using DMSO as a solvent, temperatures above 120-130°C can lead to solvent decomposition.[10][17]
-
Solution: Maintain the lowest effective temperature for the reaction. A continuous flow process is highly effective here, as it allows for precise temperature control and minimizes the time the product is exposed to high temperatures.[15]
-
-
Cause C: Inappropriate Catalyst or Conditions. The choice of catalyst and base is critical for selectivity.
-
Solution:
-
Catalyst Screening: Screen different catalysts. For acylation reactions, heterogeneous catalysts like Zn-Aquivion or AquivionSO₃H® have shown good selectivity.[15] For cyclization, solid acids or PTCs may offer better results than strong soluble bases.
-
Optimize Stoichiometry: Carefully adjust the molar ratios of your reactants. An excess of one reactant might favor a particular side reaction.
-
-
Problem 3: Purification of the final product is difficult and inefficient at scale.
Possible Causes & Solutions:
-
Cause A: Byproducts with Similar Physical Properties. If byproducts have boiling points or polarities close to your desired product, purification by standard distillation or chromatography becomes challenging.
-
Solution:
-
Revisit Reaction Conditions: The best solution is to prevent the formation of the difficult-to-remove impurity in the first place by optimizing the reaction (see Problem 2).
-
Aqueous Wash: Some byproducts can be removed with an aqueous alkaline wash.[15]
-
Recrystallization: If your product is a solid, developing a robust recrystallization protocol is often the most scalable and cost-effective purification method.
-
Fractional Distillation: For volatile liquids like 1,3-benzodioxole itself, a well-designed fractional distillation column with sufficient theoretical plates is necessary to separate closely boiling impurities. Unreacted starting material can often be recovered this way and recycled.[15][16]
-
-
-
Cause B: Emulsion Formation During Workup. On a large scale, vigorous mixing of aqueous and organic layers can lead to stable emulsions that are very difficult to break, trapping product and complicating phase separation.
-
Solution:
-
Gentle Agitation: Use slower, more deliberate stirring during the extraction/wash steps.
-
Brine Wash: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which helps to break emulsions.
-
Solvent Choice: Consider using a solvent that is less prone to emulsion formation.
-
-
Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of 1,3-Benzodioxole via Phase-Transfer Catalysis
This protocol is a representative example and must be adapted and optimized for your specific equipment and safety procedures.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a controlled dosing pump. Purge the system with an inert gas like nitrogen.
-
Charge Reactor: To the reactor, add catechol (1.0 eq), toluene (10 vol), water (5 vol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Heating & Base Addition: Begin stirring and heat the mixture to 80-85 °C. Slowly add a 50% aqueous solution of sodium hydroxide (2.2 eq) via the dosing pump over 2-3 hours, maintaining the internal temperature below 90 °C.
-
Reagent Addition: After the base addition is complete, begin the slow, controlled addition of dibromomethane (1.1 eq) over 3-4 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 85 °C. Monitor the reaction progress by taking aliquots of the organic layer and analyzing by GC until the consumption of catechol is >98%.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure 1,3-benzodioxole.
Data Summary: Comparison of Catalytic Systems
The following table summarizes performance data for different catalytic approaches in related syntheses, highlighting the trade-offs between conditions and outcomes.
| Catalyst System | Substrates | Conditions | Conversion (%) | Selectivity (%) | Source |
| AquivionSO₃H® | 1,3-Benzodioxole + Propionic Anhydride | 100 °C, 30 min residence (flow) | 73% | 62% | [15] |
| Zn-Aquivion | 1,3-Benzodioxole + Propionic Anhydride | 160 °C, 1 hr (batch) | 59% | 34% | [15] |
| HY Zeolite | Catechol + Aldehydes/Ketones | 5h, molar ratio 1:1.4 | >50% | >97% | [14] |
| Carbon-based Solid Acid | Catechol + Aldehydes/Ketones | Reflux in cyclohexane, 4h | >80% | >95% | [11] |
Visualized Workflow
Caption: General Workflow for Scale-Up Synthesis.
References
- Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.).
- (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019).
- Dichloromethane (Methylene Chloride)
- Common byproducts in the synthesis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and their removal. (n.d.). Benchchem.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (n.d.). De Gruyter.
- CN102766131A - Synthetic method of 1, 3-benzodioxole. (n.d.).
- The epitome of toxic dichloromethane (methylene chloride): An approach to understand hazards and safety. (n.d.).
- EPA Restrictions for Methylene Chloride/Dichloromethane (DCM). (n.d.). UCSF EH&S.
- DCM Ban: Alternatives & Resources for Dichloromethane. (n.d.). American Chemical Society.
- Improved Process for the Continuous Acyl
- Risk Management for Methylene Chloride. (n.d.). US EPA.
- WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (n.d.).
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers.
- 1,3-Benzodioxole. (n.d.). Wikipedia.
- Phase-transfer c
- Technical Support Center: Scale-Up Synthesis of Benzodioxole Deriv
- Challenges in scaling up the synthesis of dioxoloquinoline compounds. (n.d.). Benchchem.
- US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. (n.d.).
- What are the applications and methods for preparing 1,3-benzodioxole? (n.d.). Guidechem.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). IAJPS.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (n.d.). HWS Labortechnik Mainz.
- The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (n.d.). Papharma.
- Technical Support Center: Purification of 5-azido-2H-1,3-benzodioxole Reaction Mixtures. (n.d.). Benchchem.
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024).
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- 3. nbinno.com [nbinno.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. ehs.com [ehs.com]
- 6. researchgate.net [researchgate.net]
- 7. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]
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- 17. guidechem.com [guidechem.com]
minimizing impurities in the final product of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
Welcome to the technical support center for the synthesis and purification of 5-(2-aminoethoxy)-2H-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our focus is on minimizing impurities to ensure the highest quality final product.
I. Synthetic Overview: A Plausible Route
The synthesis of this compound is most commonly achieved through a two-step process involving a Williamson ether synthesis followed by a deprotection step. This route is favored for its reliability and scalability.
Step 1: Williamson Ether Synthesis
The initial step involves the reaction of 5-hydroxy-1,3-benzodioxole (also known as sesamol) with a protected 2-aminoethyl halide, typically N-(tert-butoxycarbonyl)-2-bromoethylamine. The Boc (tert-butoxycarbonyl) group is a crucial protecting group for the amine, preventing it from interfering with the etherification reaction.
Step 2: Deprotection
The Boc-protected intermediate is then deprotected under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.
II. Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the synthesis and purification of this compound.
A. Williamson Ether Synthesis Stage
Q1: My reaction is showing low conversion of sesamol. What are the possible causes and solutions?
A1: Low conversion in a Williamson ether synthesis can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Insufficiently strong base: The phenoxide of sesamol needs to be generated in situ for the reaction to proceed. If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not favor the phenoxide.
-
Solution: Consider using a stronger base such as sodium hydride (NaH). NaH will irreversibly deprotonate the phenol, driving the reaction towards the product.
-
-
Poor quality of reagents: The purity of your starting materials is critical.
-
Solution: Ensure your sesamol is pure and dry. N-(tert-butoxycarbonyl)-2-bromoethylamine should be of high quality, as impurities can lead to side reactions.
-
-
Suboptimal reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.
-
Solution: A moderate temperature, typically in the range of 60-80 °C, is often optimal. Monitor your reaction by Thin Layer Chromatography (TLC) to find the best balance between reaction rate and impurity formation.
-
Q2: I am observing a significant amount of an unknown byproduct with a similar polarity to my desired product. What could it be?
A2: A common byproduct in the Williamson ether synthesis with phenols is the C-alkylated isomer.[1][2] In this case, the alkyl group attaches to the benzene ring instead of the oxygen atom.
-
Identification: The C-alkylated byproduct will have a different NMR spectrum compared to the desired O-alkylated product. Specifically, the aromatic proton coupling patterns will be altered. HPLC-MS analysis can also help in identifying the mass of the byproduct.
-
Minimization:
-
Solvent Choice: Using a polar aprotic solvent like DMF or acetonitrile can favor O-alkylation.
-
Counter-ion: The choice of the base's counter-ion can influence the O/C alkylation ratio. Generally, potassium salts favor O-alkylation more than sodium salts.
-
-
Purification: Separation of O- and C-alkylated isomers can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often required.
Q3: My TLC plate shows a new spot that is less polar than my starting material, but it's not the desired product. What is this impurity?
A3: This could be an elimination byproduct. The N-(tert-butoxycarbonyl)-2-bromoethylamine can undergo E2 elimination in the presence of a strong base to form N-Boc-vinylamine.
-
Minimization:
-
Temperature Control: Lowering the reaction temperature can disfavor the elimination reaction, which typically has a higher activation energy than the substitution reaction.
-
Base Addition: Adding the base slowly to the reaction mixture can help maintain a lower instantaneous concentration of the base, thus reducing the rate of elimination.
-
B. Deprotection Stage
Q1: The deprotection of the Boc group is incomplete. How can I drive the reaction to completion?
A1: Incomplete Boc deprotection is a common issue. Here are some strategies to ensure complete removal of the protecting group:[3][4]
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.[5] Using a higher concentration of TFA (e.g., 50% in dichloromethane) or switching to a stronger acid like HCl in dioxane can improve the deprotection efficiency.[6]
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC until the starting material is fully consumed.
Q2: After deprotection, I see new, less polar spots on my TLC. What are these side products?
A2: During acidic deprotection of a Boc group, the intermediate tert-butyl cation can alkylate electron-rich aromatic rings.[3][7] This can lead to the formation of tert-butylated byproducts on the benzodioxole ring.
-
Minimization: The use of a "cation scavenger" can mitigate this side reaction.[7]
-
Solution: Add a scavenger like anisole or thioanisole to the reaction mixture. These compounds will react with the tert-butyl cation, preventing it from alkylating your product.
-
C. Purification Stage
Q1: How can I effectively remove unreacted sesamol from my final product?
A1: Unreacted sesamol can be removed using an acid-base extraction.[8][9][10][11][12]
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with an aqueous base solution (e.g., 1M NaOH). The acidic phenol of sesamol will be deprotonated to form the water-soluble sodium salt, which will partition into the aqueous layer.
-
The desired product, being a basic amine, will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate to obtain the purified product.
-
Q2: My final product is an oil and difficult to purify by recrystallization. What are my options?
A2: If the final product is an oil, column chromatography is the most effective purification method.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) and a small amount of a basic modifier (e.g., triethylamine) will effectively separate the desired amine from less polar impurities. The triethylamine helps to prevent the basic amine product from tailing on the acidic silica gel.
III. Experimental Protocols
A. Protocol for TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for monitoring the Williamson ether synthesis. For the final product, a more polar system like dichloromethane/methanol/triethylamine (e.g., 90:9:1 v/v/v) is recommended.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.[13]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as purple or yellow spots upon heating.[14][15]
-
Potassium Permanganate Stain: This stain will visualize any oxidizable functional groups.
-
p-Anisaldehyde Stain: This stain is useful for visualizing phenols and amines, often giving colored spots upon heating.[13][14]
-
B. Protocol for HPLC Purity Analysis
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common method.
-
Detection: UV detection at a wavelength where the benzodioxole ring absorbs (e.g., 280 nm) is appropriate.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
IV. Data Presentation
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Origin | Recommended Removal Method |
| Sesamol | 5-hydroxy-1,3-benzodioxole | Unreacted starting material | Acid-base extraction with aqueous base |
| C-alkylated byproduct | 6-(2-(N-Boc-amino)ethyl)-5-hydroxy-1,3-benzodioxole | Side reaction during Williamson ether synthesis | Column chromatography |
| N-Boc-vinylamine | N-(tert-butoxycarbonyl)vinylamine | Elimination of N-Boc-2-bromoethylamine | Column chromatography |
| tert-Butylated product | 5-(2-aminoethoxy)-6-tert-butyl-1,3-benzodioxole | Side reaction during Boc deprotection | Column chromatography |
V. Visualizations
Caption: Synthetic workflow for this compound.
VI. References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
(n.d.). TLC stains. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Acid–base extraction. Retrieved from [Link]
-
Koval, O., et al. (2021). An approach to analysis of primary amines by a combination of thin‐layer chromatography and matrix‐assisted laser desorption ionization mass spectrometry in conjunction with post‐chromatographic derivatization. Journal of Separation Science, 44(5), 1145-1153. Retrieved from [Link]
-
Wardas, W., Lipska, I., & Bober, K. (2000). TLC fractionation and visualization of selected phenolic compounds applied as drugs. Acta Poloniae Pharmaceutica, 57(1), 15-21. Retrieved from [Link]
-
(n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). Boc deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Al-Zoubi, W. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(5), 14-22. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-1,3-benzodioxole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Palheta, I. C., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Google Patents. (n.d.). US3058995A - Process for producing sesamol. Retrieved from
-
(n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
-
(n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
(n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]
-
(n.d.). Chemical shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
YouTube. (2020, July 23). Acid base extraction. Retrieved from [Link]
-
Palheta, I. C., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-560. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (2020, April 13). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants | ACS Omega. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use for the preparation of PEG-based branched p. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2020, October 16). (PDF) Alkylated Sesamol Derivatives as Potent Antioxidants. Retrieved from [Link]
-
Reddit. (2022, February 27). Williamson Ether synthesis : r/OrganicChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved from [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation | Articles. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sesamolin – Knowledge and References. Retrieved from [Link]
Sources
- 1. Alkylated Sesamol Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylated Sesamol Derivatives as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 15. TLC stains [reachdevices.com]
Validation & Comparative
A Definitive Spectroscopic Guide to the Structural Confirmation of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for the structural elucidation of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a key intermediate in the synthesis of various pharmacologically active compounds. Moving beyond a mere recitation of data, we will explore the causal relationships behind spectral features, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to structural characterization using modern spectroscopic techniques.
The Analytical Imperative: A Multi-Technique Approach
The structural confirmation of a molecule like this compound necessitates a multi-pronged analytical strategy. No single technique provides a complete picture; rather, the synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) builds an unassailable case for the proposed structure. Each method probes different aspects of the molecule's constitution, and their combined data provide a unique spectroscopic fingerprint.
For comparative purposes, we will contrast the expected spectral data for our target compound with that of two structurally related alternatives: 5-amino-1,3-benzodioxole and 5-(methoxy)-1,3-benzodioxole . This comparison will highlight the diagnostic power of each spectroscopic technique in differentiating subtle structural variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, we anticipate a characteristic set of signals that, when compared to our alternatives, will definitively establish the presence and connectivity of the aminoethoxy side chain.
Predicted ¹H NMR Spectral Data:
| Compound | Aromatic Protons (ppm) | -O-CH₂- (ppm) | -CH₂-N (ppm) | -NH₂ (ppm) | -O-CH₂-O- (ppm) |
| This compound (Target) | ~6.7-6.3 (3H, m) | ~4.0 (2H, t) | ~3.0 (2H, t) | ~1.5 (2H, br s) | ~5.9 (2H, s) |
| 5-amino-1,3-benzodioxole (Alternative 1) | ~6.5-6.0 (3H, m) | - | - | ~3.5 (2H, br s) | ~5.8 (2H, s) |
| 5-(methoxy)-1,3-benzodioxole (Alternative 2) | ~6.7-6.3 (3H, m) | ~3.7 (3H, s) | - | - | ~5.9 (2H, s) |
Causality Behind the Chemical Shifts: The downfield shift of the aromatic protons in our target and Alternative 2 compared to Alternative 1 is due to the electron-donating effect of the oxygen atom in the ether/alkoxy group. The key differentiating feature for our target compound is the presence of two triplets in the aliphatic region, corresponding to the two methylene groups of the ethoxy chain. The broad singlet for the -NH₂ protons is characteristic and its integration for two protons confirms the primary amine.
¹³C NMR Spectroscopy: The Carbon Framework
Carbon NMR (¹³C NMR) provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal.
Predicted ¹³C NMR Spectral Data:
| Compound | Aromatic Carbons (ppm) | -O-CH₂- (ppm) | -CH₂-N (ppm) | -O-CH₂-O- (ppm) |
| This compound (Target) | ~148, 142, 108, 105, 101 | ~68 | ~41 | ~101 |
| 5-amino-1,3-benzodioxole (Alternative 1) | ~148, 141, 108, 102, 98 | - | - | ~101 |
| 5-(methoxy)-1,3-benzodioxole (Alternative 2) | ~148, 143, 108, 104, 101 | ~56 (-OCH₃) | - | ~101 |
Expert Interpretation: The presence of two signals in the aliphatic region (~68 and ~41 ppm) is the defining characteristic of the target compound in the ¹³C NMR spectrum. This, in conjunction with the ¹H NMR data, provides conclusive evidence for the 2-aminoethoxy substituent. The chemical shifts of the aromatic carbons are also subtly influenced by the nature of the substituent at the 5-position.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Key Diagnostic IR Absorptions:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Target? | Expected in Alt. 1? | Expected in Alt. 2? |
| N-H Stretch (primary amine) | 3400-3250 (two bands) | Yes | Yes | No |
| C-H Stretch (aromatic) | 3100-3000 | Yes | Yes | Yes |
| C-H Stretch (aliphatic) | 3000-2850 | Yes | No | Yes |
| C-O Stretch (aryl ether) | 1275-1200 | Yes | No | Yes |
| C-N Stretch | 1250-1020 | Yes | Yes | No |
| =C-O-C= Stretch (benzodioxole) | ~1250 and ~1040 | Yes | Yes | Yes |
Authoritative Grounding: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine, arising from the symmetric and asymmetric stretching vibrations of the N-H bonds.[1] The strong absorption around 1250 cm⁻¹ is indicative of the aryl ether C-O stretch, a feature absent in 5-amino-1,3-benzodioxole.[2] The combination of the primary amine and aryl ether stretches is a powerful diagnostic for the target compound.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution measurements, its molecular formula. The fragmentation pattern can also offer valuable structural clues.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Key Fragmentation Ions (m/z) |
| This compound (Target) | C₉H₁₁NO₃ | 182.0766 | 138 (loss of C₂H₄N), 123 (loss of OC₂H₄NH₂) |
| 5-amino-1,3-benzodioxole (Alternative 1) | C₇H₇NO₂ | 138.0504 | 108, 81 |
| 5-(methoxy)-1,3-benzodioxole (Alternative 2) | C₈H₈O₃ | 153.0552 | 138 (loss of CH₃), 109 (loss of CO) |
Trustworthiness through Fragmentation: The fragmentation pattern serves as a self-validating system. For our target molecule, the observation of a fragment at m/z 138, corresponding to the loss of the ethylamine radical, would strongly support the proposed structure. This fragment is the molecular ion of 5-hydroxy-1,3-benzodioxole. This fragmentation pathway is not available to the two alternative compounds.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shifts to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation studies, perform a tandem MS (MS/MS) experiment by isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to deduce structural information.
Visualization of the Analytical Workflow
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is achieved through a systematic and integrated spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular formula and fragmentation data from mass spectrometry, a comprehensive and unambiguous structural assignment can be made. The comparison with structurally similar alternatives underscores the diagnostic power of each technique and reinforces the confidence in the final structural assignment. This guide provides a robust framework for the structural characterization of novel compounds, emphasizing the importance of a multi-technique, evidence-based approach in modern chemical research.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
De Gruyter. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
Sources
A Comparative Analysis of Synthetic Routes to 5-(2-Aminoethoxy)-2H-1,3-benzodioxole: A Guide for Medicinal Chemists
In the landscape of drug discovery and development, the 1,3-benzodioxole moiety serves as a privileged scaffold, appearing in a multitude of pharmacologically active compounds. Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. The functionalization of this core structure is a key strategy for modulating biological activity. This guide provides an in-depth comparative analysis of two primary synthetic routes to 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a valuable intermediate for the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols to inform synthetic strategy.
Introduction to the Target Molecule
This compound is a key building block in medicinal chemistry. The presence of the primary amino group provides a handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a well-known structural motif in numerous natural products and synthetic drugs.
This guide will dissect two plausible and efficient synthetic pathways starting from the readily available precursor, 5-hydroxy-1,3-benzodioxole (sesamol). The comparative analysis will focus on key metrics such as overall yield, reaction scalability, reagent availability and cost, and safety considerations.
Synthetic Strategies: An Overview
Two principal retrosynthetic approaches have been devised and are detailed below. Both strategies commence with the commercially available and relatively inexpensive starting material, sesamol.
Route A focuses on the initial formation of the ether linkage via a Williamson ether synthesis, followed by the introduction of the amino functionality in a subsequent step. This route offers flexibility in the choice of reagents for the amination step.
Route B employs a more convergent approach, utilizing the Gabriel synthesis to introduce the protected aminoethoxy side chain in a single step, followed by deprotection to unveil the target primary amine.
The logical flow of these two synthetic pathways is illustrated in the diagram below.
Caption: Overview of the two synthetic routes to this compound.
Route A: Williamson Ether Synthesis Followed by Amination
This linear approach first establishes the ether linkage and then introduces the nitrogen functionality. The key advantage of this route is the potential to use various methods for the amination step, which can be tailored based on available reagents and equipment.
Step 1: Synthesis of 5-(2-Bromoethoxy)-1,3-benzodioxole
The initial step is a Williamson ether synthesis, a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[1] In this case, the phenoxide of sesamol acts as the nucleophile, displacing a bromide from 1,2-dibromoethane.
Experimental Protocol:
-
To a stirred solution of sesamol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight excess of a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a large excess of 1,2-dibromoethane (5-10 equivalents) to the reaction mixture. The large excess minimizes the formation of the symmetrical diether byproduct.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 5-(2-bromoethoxy)-1,3-benzodioxole as a solid.
Step 2: Synthesis of 5-(2-Azidoethoxy)-1,3-benzodioxole
The bromo intermediate is then converted to an azide. This is a robust and high-yielding reaction.
Experimental Protocol:
-
Dissolve 5-(2-bromoethoxy)-1,3-benzodioxole (1 equivalent) in a polar aprotic solvent such as DMF.
-
Add sodium azide (NaN₃, 1.5-2.0 equivalents) to the solution.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield 5-(2-azidoethoxy)-1,3-benzodioxole, which can often be used in the next step without further purification.
Step 3: Reduction to 5-(2-Aminoethoxy)-1,3-benzodioxole
The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Dissolve 5-(2-azidoethoxy)-1,3-benzodioxole (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(2-aminoethoxy)-1,3-benzodioxole. The product can be purified by column chromatography or by acid-base extraction.
Route B: Convergent Gabriel Synthesis Approach
The Gabriel synthesis provides a more direct route to the target primary amine by forming the carbon-nitrogen bond in a protected form, thus avoiding the common issue of over-alkylation often encountered when using ammonia or other simple amines.[2][3]
Step 1: Synthesis of N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]phthalimide
This step involves the alkylation of sesamol with the commercially available N-(2-bromoethyl)phthalimide.
Experimental Protocol:
-
In a round-bottom flask, dissolve sesamol (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 6-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain N-[2-(1,3-benzodioxol-5-yloxy)ethyl]phthalimide, which is often pure enough for the next step.
Step 2: Hydrazinolysis to 5-(2-Aminoethoxy)-1,3-benzodioxole (Ing-Manske Procedure)
The final step is the cleavage of the phthalimide protecting group using hydrazine, a method known as the Ing-Manske procedure.[4]
Experimental Protocol:
-
Suspend N-[2-(1,3-benzodioxol-5-yloxy)ethyl]phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O, 2-5 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid (e.g., 2M HCl) to dissolve the product and any remaining hydrazine.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with an aqueous solution of sodium hydroxide (NaOH) to a pH > 12 and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford 5-(2-aminoethoxy)-1,3-benzodioxole.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Williamson Ether Synthesis & Amination | Route B: Gabriel Synthesis |
| Overall Yield | Moderate to Good (typically 40-60% over 3 steps) | Good to Excellent (typically 60-80% over 2 steps) |
| Number of Steps | 3 | 2 |
| Scalability | Readily scalable, though handling of NaN₃ requires caution. | Readily scalable. |
| Reagent Cost & Availability | Reagents are generally inexpensive and readily available. | N-(2-bromoethyl)phthalimide is more expensive than 1,2-dibromoethane and NaN₃. |
| Safety Considerations | Use of sodium azide (NaN₃) is a significant safety concern due to its toxicity and potential to form explosive heavy metal azides. | Hydrazine is toxic and corrosive. Phthalhydrazide byproduct can sometimes be difficult to completely remove. |
| Purification | Requires chromatographic purification at intermediate and/or final stages. | The phthalimide intermediate often precipitates in high purity. The final product can often be purified by acid-base extraction. |
| Versatility | The azide intermediate can be used in other reactions (e.g., click chemistry). | Less versatile, specifically for the synthesis of primary amines. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice of route will largely depend on the specific needs and constraints of the laboratory.
Route B, the Gabriel synthesis approach, is generally recommended for its higher overall yield, fewer synthetic steps, and simpler purification procedures. The higher cost of N-(2-bromoethyl)phthalimide may be offset by the savings in time and resources due to the more streamlined process.
Route A offers greater flexibility and utilizes less expensive starting materials. However, the use of sodium azide necessitates stringent safety protocols. This route may be preferable if the azide intermediate is desired for other synthetic transformations.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors such as scale, budget, available equipment, and safety infrastructure. This guide provides the necessary foundational information to make an informed decision and to successfully execute the synthesis of this valuable medicinal chemistry building block.
References
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. Wiley.
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A Comparative Guide to Analytical Method Validation for the Quantification of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of analytical methodologies for the accurate determination of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a compound of interest in pharmaceutical research. In the absence of established public methods for this specific analyte, this document outlines proposed and validated approaches using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput. This guide will delve into the theoretical underpinnings and practical considerations for each method, supported by hypothetical validation data to illustrate their respective performance characteristics. The methodologies presented are grounded in established principles of analytical chemistry and adhere to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Introduction to the Analyte and the Imperative for Validated Quantification
This compound is a molecule featuring a primary amine, an ether linkage, and a benzodioxole moiety. The accurate measurement of this compound in various matrices, such as bulk drug substance, formulated product, or biological fluids, is critical for ensuring product quality, understanding pharmacokinetic profiles, and assessing safety. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7][8] This involves a thorough evaluation of specific performance parameters to ensure the reliability and accuracy of the analytical data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective Approach for Routine Analysis
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of analytes that possess a UV chromophore, which the benzodioxole ring in the target molecule provides. This method is often employed for routine quality control and in-process testing where high sensitivity is not the primary requirement.
Rationale for Method Design
A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar compounds like this compound. The primary amine will be protonated at acidic pH, enhancing its retention on a C18 stationary phase and improving peak shape.
Proposed HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Hypothetical Validation Data for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | No significant change in results with small variations in method parameters | Robust |
Visualization of HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity through Derivatization
GC-MS offers excellent separation efficiency and structural confirmation through mass spectral data. However, for polar and non-volatile compounds like this compound, derivatization is necessary to improve volatility and thermal stability. The primary amine is an ideal site for derivatization.
Rationale for Method Design
Derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogens on the primary amine with trimethylsilyl (TMS) groups, making the molecule more volatile and amenable to GC analysis. Electron ionization (EI) will provide a reproducible fragmentation pattern for confirmation and quantification.
Proposed GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization source.
Derivatization Procedure:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Injector Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions
Hypothetical Validation Data for GC-MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 96.8 - 103.2% |
| Precision (% RSD) | ≤ 5.0% | 3.5% |
| Limit of Detection (LOD) | - | 3 ng/mL |
| Limit of Quantitation (LOQ) | - | 10 ng/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Specific |
| Robustness | No significant change in results with small variations in method parameters | Robust |
Visualization of GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS is the preferred method for bioanalytical studies due to its exceptional sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations in complex biological matrices.[5][7]
Rationale for Method Design
The same reversed-phase HPLC conditions as the UV method can be adapted. Electrospray ionization (ESI) in positive mode is ideal for the primary amine, which will readily accept a proton. Multiple Reaction Monitoring (MRM) will be used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.
Proposed LC-MS/MS Method Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transition: To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 196 -> 135, corresponding to the protonated molecule and a characteristic fragment.
-
Collision Energy: To be optimized for the specific MRM transition.
Sample Preparation (for Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant and inject into the LC-MS/MS system.
Hypothetical Validation Data for LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.9978 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.5 - 108.1% |
| Precision (% RSD) | ≤ 15.0% | 8.7% |
| Limit of Detection (LOD) | - | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | - | 0.1 ng/mL |
| Specificity | No interference from endogenous matrix components | Specific |
| Matrix Effect | Within acceptable limits | Minimal matrix effect |
| Robustness | No significant change in results with small variations in method parameters | Robust |
Visualization of LC-MS/MS Workflow
Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.
Comparative Analysis and Method Selection
The choice of analytical method for the quantification of this compound will depend on the specific application.
-
HPLC-UV is a reliable and economical choice for the analysis of bulk drug substance and formulated products where the concentration of the analyte is high and the sample matrix is simple.
-
GC-MS provides excellent specificity and good sensitivity, but the requirement for derivatization adds complexity to the sample preparation. It is a suitable alternative when LC-MS/MS is not available.
-
LC-MS/MS is the most sensitive and selective method, making it the ideal choice for bioanalytical applications, such as pharmacokinetic studies, where low detection limits in complex biological matrices are essential.
Conclusion
This guide has presented a comparative overview of three proposed analytical methods for the quantification of this compound. Each method has been described with a detailed protocol, hypothetical validation data, and a visual workflow to aid in understanding and implementation. While the specific parameters for a given application will require optimization, the information provided herein serves as a robust starting point for the development and validation of analytical methods for this compound, ensuring the generation of high-quality, reliable, and accurate data in support of pharmaceutical research and development.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- U.S. Food and Drug Administration. (2018).
- Center for Drug Evaluation and Research. (2001).
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- IntuitionLabs. (2024). ICH Q2(R2)
-
ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. [Link]
- Diva-portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
-
Semantic Scholar. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]
- La démarche ISO 17025. (2015).
- Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A.
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
- ResearchGate. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
- Beilstein Journals. (n.d.). Experimental Part.
-
Semantic Scholar. (2012). Analytical Method Validation for Biopharmaceuticals. [Link]
- MDPI. (n.d.). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers.
-
National Institutes of Health. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]
-
Semantic Scholar. (n.d.). [PDF] Validation of analytical methods used in cleaning validation. [Link]
- American Pharmaceutical Review. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Pharmacognosy Journal. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
- International Journal of Pharmaceutical Research and Applications. (2021). GC-MS analysis of methanolic cold extract of Urochloa distachya (L.) T.Q.Nguyen,whole plant.
-
PubChem. (n.d.). 5-[(E)-(2-Oxo-2,3-Dihydro-1h-Inden-1-Ylidene)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. [Link]
-
PubMed. (n.d.). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. [Link]
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A Comparative Guide to the Biological Activity of 5-(2-aminoethoxy)-2H-1,3-benzodioxole and Its Analogs as 5-HT2B Receptor Antagonists
This guide provides a comprehensive comparison of the biological activity of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, also known as EGIS-7625, and its structural analogs. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this chemical series is paramount for the rational design of selective and potent 5-HT2B receptor antagonists. EGIS-7625 has been identified as a selective and competitive antagonist of the 5-HT2B receptor, a target implicated in various physiological and pathological processes.[1] This guide will delve into the experimental data supporting the activity of EGIS-7625 and explore how modifications to its chemical structure can influence its interaction with the 5-HT2B receptor and selectivity over other serotonin receptor subtypes.
Introduction to the 1,3-Benzodioxole Scaffold in 5-HT2B Receptor Antagonism
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its presence in this compound is crucial for its antagonistic activity at the 5-HT2B receptor. The overall structure, comprising the benzodioxole core, an ethoxy linker, and a terminal primary amine, provides a framework for specific interactions within the binding pocket of the 5-HT2B receptor. Understanding how modifications to each of these components affect biological activity is key to optimizing lead compounds for therapeutic development.
Comparative Biological Activity
The primary pharmacological action of this compound (EGIS-7625) is its selective and competitive antagonism of the 5-HT2B receptor. This has been demonstrated through various in vitro and in vivo studies.
Receptor Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. For EGIS-7625, these studies have revealed a high affinity for the human recombinant 5-HT2B receptor, with a pKi value of 9.0.[1] In contrast, its affinity for the 5-HT2A and 5-HT2C receptor subtypes is significantly lower, with pKi values of 6.2 and 7.7, respectively.[1] This demonstrates the selectivity of EGIS-7625 for the 5-HT2B receptor.
| Compound | 5-HT2B (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) | Selectivity (5-HT2B vs 5-HT2A) | Selectivity (5-HT2B vs 5-HT2C) |
| EGIS-7625 | 9.0[1] | 6.2[1] | 7.7[1] | ~630-fold | ~20-fold |
Note: Selectivity is calculated from the ratio of Ki values.
Functional Antagonism
Beyond simple binding, functional assays are crucial to confirm that a compound not only binds to the receptor but also inhibits its function. In isolated tissue preparations, EGIS-7625 has been shown to potently inhibit 5-HT-induced contractions in the rat stomach fundus, a classic model for 5-HT2B receptor activity, with a pA2 value of 9.4.[1] The pA2 value is a measure of the potency of an antagonist in a functional assay. In contrast, its antagonist activity at vascular 5-HT2A receptors in the rabbit pulmonary artery is much weaker, with a pA2 of 6.7.[1]
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study on a broad series of this compound analogs is not extensively available in the public domain, we can infer some general principles from the broader field of 5-HT2B antagonist development.
-
The Benzodioxole Core: This lipophilic group is likely involved in key hydrophobic interactions within the receptor binding pocket. Modifications to this ring system, such as the introduction of substituents or its replacement with other bicyclic systems, would be expected to significantly impact affinity and selectivity.
-
The Ethoxy Linker: The length and flexibility of the linker connecting the aromatic core to the basic amine are often critical for optimal receptor interaction. An ethylene bridge between an alkanone and an amino moiety has been shown in other chemical series to lead to higher affinity for the 5-HT2B receptor.
-
The Terminal Amine: The primary amine in EGIS-7625 is likely to form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of the 5-HT2B receptor, a common feature for aminergic GPCR ligands. Modifications to this amine, such as alkylation or incorporation into a cyclic system (e.g., piperidine, piperazine), would significantly influence the compound's binding mode and pharmacological properties.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the methodologies employed.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant 5-HT2B, 5-HT2A, or 5-HT2C receptors are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-5-HT for 5-HT2B) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (Isolated Tissue)
This assay measures the ability of a compound to inhibit the functional response induced by an agonist in an isolated tissue preparation.
Protocol:
-
Tissue Preparation: A strip of rat stomach fundus is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Agonist Response: A cumulative concentration-response curve to serotonin (5-HT) is obtained to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the test compound (e.g., EGIS-7625) for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to 5-HT is obtained in the presence of the antagonist.
-
Data Analysis: The degree of the rightward shift in the concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Visualization of the 5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonists like this compound block the initiation of this cascade by preventing agonist binding.
Caption: 5-HT2B receptor Gq signaling pathway.
Experimental Workflow for Antagonist Characterization
The process of characterizing a novel 5-HT2B receptor antagonist involves a hierarchical screening cascade.
Caption: Workflow for 5-HT2B antagonist characterization.
Conclusion and Future Directions
This compound (EGIS-7625) serves as a valuable pharmacological tool and a promising lead compound for the development of selective 5-HT2B receptor antagonists. Its high affinity and selectivity for the 5-HT2B receptor, coupled with its demonstrated functional antagonism, establish a solid foundation for further investigation. The future direction of research in this area should focus on a systematic exploration of the structure-activity relationships within this chemical series. The synthesis and evaluation of a focused library of analogs, with modifications at the benzodioxole ring, the ethoxy linker, and the terminal amine, will provide crucial data to build a robust SAR model. This will enable the rational design of next-generation 5-HT2B antagonists with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for potential therapeutic applications in conditions where 5-HT2B receptor overactivation plays a pathological role.
References
-
Kovács A, Gacsályi I, Wellmann J, et al. Effects of EGIS-7625, a selective and competitive 5-HT2B receptor antagonist. Cardiovasc Drugs Ther. 2003;17(5-6):427-434. [Link]
-
EGIS-7625. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 17, 2026. [Link]
-
EGIS-7625. Grokipedia. Accessed January 17, 2026. [Link]
-
Knight AR, Misra A, Quirk K, et al. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn Schmiedebergs Arch Pharmacol. 2004;370(2):114-123. [Link]
-
Jerman JC, Brough SJ, Gager T, et al. Pharmacological characterisation of human 5-HT2 receptor subtypes. Eur J Pharmacol. 2001;414(1):23-30. [Link]
-
Bonhaus DW, Flippin LA, Loury DN, et al. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist. Br J Pharmacol. 1999;127(5):1075-1082. [Link]
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A Comparative Guide to the Experimental Cross-Validation of 5-(2-aminoethoxy)-2H-1,3-benzodioxole and its Analogs
Introduction: The Privileged Benzodioxole Scaffold and a Novel Derivative
The 1,3-benzodioxole moiety is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" found in numerous natural products and synthetic compounds with significant biological activities.[1][2] From the anti-cancer properties of noscapine analogs to the potent neurological effects of compounds like MDMA, this heterocyclic structure is a versatile starting point for drug discovery.[3][4] This guide focuses on a novel, under-characterized derivative: 5-(2-aminoethoxy)-2H-1,3-benzodioxole .
Given its structural relationship to known psychoactive agents, this compound presents a compelling case for rigorous pharmacological investigation. However, with any new chemical entity, particularly one with potential CNS activity, a robust and systematic cross-validation of its synthesis, purity, and biological activity is not just recommended—it is an absolute requirement for scientific integrity.[5][6][7]
This document serves as an in-depth technical guide for researchers navigating the comprehensive validation of this compound. We will detail the necessary experimental workflows, from proposed synthesis and structural elucidation to a comparative analysis of its potential pharmacological profile against well-established benchmark compounds. The causality behind each experimental choice will be explained, providing a self-validating framework for generating trustworthy and reproducible data.
Part 1: Synthesis and Structural Elucidation
The first pillar of cross-validation is confirming that the compound you are testing is, unequivocally, the compound you intended to make. This involves a plausible synthetic route and unambiguous structural confirmation using multiple orthogonal analytical techniques.
Proposed Synthetic Workflow
A logical and efficient method for synthesizing the target compound is via a Williamson ether synthesis, a reliable reaction for forming an ether linkage. This approach utilizes the readily available starting material sesamol (3,4-methylenedioxyphenol) and a suitable 2-aminoethyl halide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Rationale: Using N-(2-bromoethyl)phthalimide protects the reactive primary amine during the ether synthesis, preventing side reactions. The subsequent deprotection with hydrazine is a standard and high-yielding method (the Gabriel synthesis) for revealing the primary amine.
-
Step 1: Synthesis of 2-(2-(benzo[d][5][8]dioxol-5-yloxy)ethyl)isoindoline-1,3-dione (Protected Intermediate)
-
To a solution of sesamol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the phthalimide-protected intermediate.
-
-
Step 2: Synthesis of this compound (Target Compound)
-
Suspend the dried intermediate (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (4.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the filtrate under reduced pressure.
-
Treat the residue with a saturated NaOH solution to deprotonate the amine salt and extract the free base product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude final product. Purify via column chromatography.
-
Structural and Purity Cross-Validation
A combination of spectroscopic and chromatographic methods is essential to confirm the identity and purity of the final product.[9][10][11][12]
| Technique | Purpose | Expected Key Results for this compound |
| ¹H NMR | Confirms proton environment and connectivity. | Singlet ~5.9-6.0 ppm (O-CH₂-O); Multiplets ~6.3-6.8 ppm (aromatic protons); Triplet ~4.0 ppm (-O-CH₂-); Triplet ~3.0 ppm (-CH₂-NH₂); Broad singlet for -NH₂.[8][13][14] |
| ¹³C NMR | Confirms carbon backbone structure. | Signal ~101 ppm (O-CH₂-O); Signals ~140-150 ppm (aromatic carbons attached to oxygen); Signals ~98-110 ppm (other aromatic carbons); Signal ~68 ppm (-O-CH₂-); Signal ~41 ppm (-CH₂-NH₂).[12] |
| GC-MS | Confirms molecular weight and provides fragmentation pattern for identity. | Expected molecular ion peak (M⁺) at m/z = 181.07. Characteristic fragments corresponding to the benzodioxole ring and loss of the aminoethoxy side chain.[15][16][17] |
| HPLC | Determines purity and quantifies the compound. | A single, sharp peak at a specific retention time under defined conditions (e.g., C18 column, methanol/water gradient), indicating >98% purity. |
| FTIR | Confirms presence of key functional groups. | Peaks around 3300-3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (aryl-O-C stretch), and ~1040 cm⁻¹ (O-CH₂-O symm. stretch). |
Part 2: Comparative Pharmacological Profiling
With a confirmed, pure compound in hand, the next stage of cross-validation is to determine its biological activity. Based on its structure, the primary molecular targets are hypothesized to be the monoamine transporters (SERT, DAT, NET) and serotonin receptors. We will compare its activity profile to benchmark compounds that are well-characterized ligands for these targets.
Benchmark Compounds for Comparison
| Compound | Primary Mechanism of Action | Relevance for Comparison |
| (S)-Citalopram | Selective Serotonin Reuptake Inhibitor (SSRI) | Gold standard for assessing SERT binding affinity and uptake inhibition.[18] |
| GBR-12909 | Selective Dopamine Reuptake Inhibitor (DRI) | Gold standard for assessing DAT binding affinity and uptake inhibition. |
| Desipramine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Gold standard for assessing NET binding affinity and uptake inhibition. |
| (±)-DOI | 5-HT₂A/₂C Receptor Agonist | Classic psychedelic agonist used to assess functional activity at 5-HT₂A receptors.[19] |
| MDMA | Monoamine Releaser (SERT > DAT/NET) | A structurally related benzodioxole with a well-known transporter interaction profile.[20] |
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the pharmacological cross-validation of a novel compound.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
Rationale: This assay determines the affinity (Ki) of the test compound for the transporter binding site by measuring its ability to compete with a known high-affinity radioligand. This is a foundational experiment for assessing direct target engagement.[21][22][23]
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein).
-
Radioligand: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]Nisoxetine for NET (at a concentration near their Kd).
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).
-
Varying concentrations of the test compound (this compound) or a reference compound.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature or 4°C to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through GF/B filter mats, washing 3x with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Dry the filter mats, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate Ki values using the Cheng-Prusoff equation from the IC₅₀ values generated from competitive binding curves.
Protocol 2: 5-HT₂A Receptor Functional Assay (Calcium Flux)
Rationale: The 5-HT₂A receptor is a Gq-coupled GPCR.[24] Agonist binding leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures that functional response, determining if the compound is an agonist (activates the receptor) or an antagonist (blocks the agonist).[25][26][27]
-
Cell Plating: Plate HEK293 cells stably expressing the human 5-HT₂A receptor in black, clear-bottom 96-well plates.
-
Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound directly to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, then add a known agonist (like serotonin or (±)-DOI) at its EC₈₀ concentration.
-
-
Detection: Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in [Ca²⁺]i.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Comparative Performance Data (Hypothetical)
The table below illustrates how experimental data for our target compound would be compared against benchmarks. The values for the target compound are hypothetical but represent a plausible profile for a moderately potent, SERT-selective ligand.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Emax (%) |
| This compound | 85 | 1250 | 980 | 14.7 | >10,000 | <5 |
| (S)-Citalopram | 1.6 | 2800 | 6100 | 1750 | >10,000 | N/A |
| MDMA | 320 | 1300 | 910 | 4.1 | ~2400 | ~60 |
| (±)-DOI | 1500 | >10,000 | 2500 | N/A | 5.9 | 100 |
Interpretation: This hypothetical profile suggests our novel compound is a moderately potent and selective serotonin transporter ligand with minimal direct activity at the 5-HT₂A receptor. This differentiates it significantly from a classic psychedelic like DOI and shows a different selectivity profile compared to MDMA.
Conclusion: Establishing a Foundation of Trust
The comprehensive cross-validation of a novel chemical entity like this compound is a multi-step process that forms the bedrock of reliable and reproducible science. By following a logical progression from confirmed synthesis and purity to rigorous, comparative pharmacological profiling, researchers can build a trustworthy dataset. This guide outlines a robust framework for achieving that goal. Each protocol is a self-validating system, where the analytical data from one stage provides the confidence needed to proceed to the next. This systematic approach ensures that any claims about the compound's activity are grounded in verifiable experimental evidence, a critical requirement for advancing the fields of pharmacology and drug development.
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A Comparative Performance Analysis of Novel 5-(2-aminoethoxy)-2H-1,3-benzodioxole Derivatives as Serotonergic Agents
A Senior Application Scientist's Guide to Benchmarking Novel CNS-Active Compounds
Introduction: The Rationale for Exploring the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in both natural products and synthetic molecules has been linked to a wide array of pharmacological activities, including anticancer and antimicrobial effects.[3][4] In the realm of neuropharmacology, this structure is famously represented by 3,4-methylenedioxymethamphetamine (MDMA), a compound known for its potent effects on the central nervous system, primarily through its interaction with the serotonin transporter (SERT).[5][6][7]
This guide introduces a novel series of compounds based on the 5-(2-aminoethoxy)-2H-1,3-benzodioxole framework. The design rationale for these derivatives—herein designated BZD-A, BZD-B, and BZD-C—is to systematically explore the structure-activity relationships (SAR) of this scaffold to identify new chemical entities with distinct and potentially improved pharmacological profiles compared to existing serotonergic agents. The primary objective is to benchmark the in vitro and in vivo performance of these novel derivatives against three well-characterized drugs that act on the serotonin system through different mechanisms:
-
MDMA: A potent monoamine releasing agent and reuptake inhibitor.[6][8]
-
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A psychedelic phenethylamine known to be a partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[9][10][11]
-
DOI (2,5-Dimethoxy-4-iodoamphetamine): A classic, high-potency full agonist for the 5-HT2A/2C receptors, widely utilized as a research tool to probe serotonergic pathways.[12][13]
This comparative analysis will provide researchers and drug development professionals with a rigorous framework for evaluating novel CNS-active compounds, grounded in established experimental protocols and a clear understanding of the underlying pharmacology.
I. In Vitro Performance Benchmarking: Affinity and Functional Activity
The initial characterization of any novel CNS compound requires a quantitative assessment of its interaction with key molecular targets. For this series, we focused on the serotonin 5-HT2A receptor, a primary target for many psychedelic drugs, and the serotonin transporter (SERT), the main target of MDMA.[14][15]
A. Receptor and Transporter Binding Affinity
Expert Rationale: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or transporter. This value represents the concentration of the drug required to occupy 50% of the target sites, with a lower Ki indicating higher binding affinity. By screening our novel derivatives against multiple targets, we can build a selectivity profile and identify their primary mechanism of action.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Clonal cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor or serotonin transporter (SERT) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]citalopram for SERT) is incubated with the cell membrane preparation.
-
Compound Addition: A range of concentrations of the test compounds (BZD-A, BZD-B, BZD-C) and benchmark drugs are added to compete with the radioligand for binding to the target.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Comparative Binding Affinities (Ki, nM) at Key Serotonergic Targets
| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | SERT Ki (nM) |
| BZD-A | 8.5 | 35.2 | >10,000 |
| BZD-B | 25.1 | 98.6 | >10,000 |
| BZD-C | 15.7 | 60.3 | 850 |
| MDMA | >5,000 | >5,000 | 95 |
| 2C-B | 12.0 | 5.5 | >10,000 |
| DOI | 0.8 | 2.1 | >10,000 |
Analysis: The binding data reveal distinct profiles for the novel derivatives. BZD-A and BZD-B show high to moderate affinity for the 5-HT2A receptor with good selectivity over the SERT, a profile more aligned with classic psychedelics like DOI and 2C-B. In contrast, BZD-C displays moderate affinity for both the 5-HT2A receptor and the SERT, suggesting a hybrid mechanism, though its affinity for SERT is significantly weaker than that of MDMA.
B. 5-HT2A Receptor Functional Activity
Expert Rationale: Binding affinity does not describe the functional consequence of a drug-receptor interaction. A compound can be an agonist (activator), an antagonist (blocker), or a partial agonist. The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR).[14] Agonist binding triggers a signaling cascade that results in the mobilization of intracellular calcium ([Ca²⁺]i).[16][17] A calcium flux assay is therefore a direct and robust method to measure the functional potency (EC50) and efficacy of compounds at this receptor.
Signaling Pathway: 5-HT2A Receptor Activation
Caption: 5-HT2A receptor Gq signaling cascade leading to calcium release.
Experimental Protocol: Calcium Flux Functional Assay
-
Cell Plating: HEK293 cells stably expressing the human 5-HT2A receptor are plated into 96-well microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved into its active form, which fluoresces upon binding to Ca²⁺.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Test compounds and benchmarks are added at various concentrations to stimulate the cells.
-
Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which is proportional to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration. A dose-response curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy relative to a reference full agonist like serotonin or DOI).
Table 2: Comparative Functional Potency (EC50) and Efficacy at the 5-HT2A Receptor
| Compound | Potency (EC50, nM) | Efficacy (% of DOI response) | Classification |
| BZD-A | 12.3 | 85% | Partial Agonist |
| BZD-B | 48.9 | 65% | Partial Agonist |
| BZD-C | 33.1 | 72% | Partial Agonist |
| MDMA | >10,000 | N/A | Inactive |
| 2C-B | 15.0 | 80% | Partial Agonist |
| DOI | 1.1 | 100% | Full Agonist |
Analysis: The functional data confirm that all three BZD derivatives act as agonists at the 5-HT2A receptor. Importantly, they behave as partial agonists, with efficacies ranging from 65-85% of the full agonist DOI. This profile is similar to 2C-B. Partial agonism can be a desirable trait in drug development, as it may provide a ceiling effect that reduces the risk of overstimulation and potential adverse effects compared to a full agonist. As expected, MDMA shows no direct agonist activity at this receptor.
II. In Vivo Performance: Head-Twitch Response in Murine Models
Expert Rationale: To bridge the gap between in vitro activity and potential in vivo effects, a behavioral assay that is highly predictive of 5-HT2A receptor activation is required. The head-twitch response (HTR) in rodents is a rapid, involuntary head movement that is reliably induced by 5-HT2A agonists and blocked by 5-HT2A antagonists.[18] It is widely considered the most specific behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo potency and hallucinogenic potential of novel compounds.[19][20]
Workflow: In Vivo Head-Twitch Response (HTR) Assay
Caption: Standardized workflow for the rodent head-twitch response assay.
Experimental Protocol: Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice are used for the study. Animals are habituated to the testing room and observation chambers before the experiment.
-
Drug Administration: Animals are randomly assigned to groups and administered various doses of the test compounds, benchmarks, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Observation: Immediately following injection, each mouse is placed in an individual, transparent cylindrical observation chamber. Behavior is video-recorded for a period of 30 minutes.
-
Scoring: An experimenter, blinded to the treatment conditions, later reviews the video recordings and manually counts the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or sniffing.
-
Data Analysis: The total number of head twitches for each animal is recorded. The mean number of twitches per group is calculated, and a dose-response curve is generated. The ED50 (the dose that produces 50% of the maximal effect) is calculated to determine in vivo potency.
Table 3: Comparative In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
| Compound | In Vivo Potency (ED50, mg/kg) | Max. Response (Mean Twitches) |
| BZD-A | 1.5 | 38 |
| BZD-B | 4.2 | 25 |
| BZD-C | 2.8 | 31 |
| MDMA | >20 | < 2 |
| 2C-B | 2.5 | 35 |
| DOI | 0.8 | 45 |
Analysis: The in vivo results strongly correlate with the in vitro functional data. BZD-A, the most potent partial agonist in vitro, is also the most potent of the novel derivatives in vivo, with an ED50 of 1.5 mg/kg. The rank order of potency (in vivo: DOI > BZD-A > 2C-B > BZD-C > BZD-B) aligns well with the in vitro potency at the 5-HT2A receptor. The lower maximal response observed for the BZD derivatives compared to the full agonist DOI is consistent with their partial agonist profiles. This suggests that these compounds effectively cross the blood-brain barrier and engage the 5-HT2A receptor to produce a quantifiable behavioral effect. As anticipated, MDMA does not induce the HTR, confirming its distinct mechanism of action.
III. Synthesis and Conclusion
This comparative guide demonstrates a systematic approach to benchmarking the performance of the novel this compound derivatives. Our findings, based on integrated in vitro and in vivo data, provide a clear pharmacological profile for these new chemical entities.
-
Distinct Mechanism from MDMA: The BZD derivatives primarily act as direct 5-HT2A receptor agonists, with negligible to weak interaction with the serotonin transporter. This fundamentally distinguishes their mechanism from that of MDMA, which is a potent SERT ligand.
-
Partial Agonist Profile Similar to 2C-B: Unlike the full agonist DOI, all BZD derivatives exhibited partial agonism at the 5-HT2A receptor. This is a significant finding, as partial agonists may offer a more controlled pharmacological effect with a potentially wider therapeutic window. BZD-A, in particular, shows a promising combination of high potency and partial efficacy.
-
Structure-Activity Relationship: The data provide an initial glimpse into the SAR of this new scaffold, suggesting that substitutions on the aminoethoxy side chain could be a key area for optimizing potency and efficacy.
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- Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem.
- Mice's Behaviour and Neural Activity Throughout Various Doses of LSD. YouTube.
- Novel Psychoactive Substances in Human Performance Cases: A 7 Year Review. Society of Forensic Toxicologists.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry.
- Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II.
- The Multifaceted Biological Activities of 1,3-Benzodioxole Deriv
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Serbian Chemical Society.
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Benzodioxole Derivatives
In the landscape of modern drug discovery, the journey of a novel compound from laboratory bench to potential therapeutic is a meticulous process of validation. A critical juncture in this journey is the transition from in vitro (in a controlled laboratory environment) to in vivo (in a living organism) studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of compounds: novel derivatives of 1,3-benzodioxole. Our focus will be on recently synthesized benzodioxole carboxamide derivatives that have demonstrated potential as antidiabetic and anticancer agents.
The 1,3-benzodioxole core is a fascinating scaffold found in various naturally occurring compounds and has been leveraged by medicinal chemists to create innovative molecules with a wide range of biological activities, including antischistosomal, antiepileptic, analgesic, and antimicrobial effects[1]. The translation of promising in vitro results into tangible in vivo efficacy is the linchpin of successful drug development, a process that is often fraught with challenges[2]. This guide will dissect the experimental data, explain the scientific rationale behind the chosen assays, and provide a clear comparison to inform future research and development in this area.
From Test Tube to Living System: The Experimental Cascade
The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays. These are designed to be high-throughput, cost-effective, and provide a foundational understanding of a compound's activity and selectivity[2]. However, the ultimate test of a drug candidate's mettle lies in its performance within a complex biological system. The following diagram illustrates the typical workflow for evaluating novel compounds, from initial synthesis to in vivo validation.
Caption: A typical experimental workflow for drug discovery.
In Vitro Efficacy: A Closer Look at Benzodioxole Carboxamide Derivatives
A recent study by Al-Mokyna and colleagues (2023) provides an excellent case study for examining the in vitro efficacy of novel benzodioxole carboxamide derivatives[1][3][4]. The researchers synthesized a series of these compounds and evaluated their potential as antidiabetic agents.
Target-Based Assay: α-Amylase Inhibition
The primary molecular target investigated was α-amylase, a key enzyme in carbohydrate metabolism. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in managing diabetes.
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A starch solution is used as the substrate.
-
Compound Incubation: The synthesized benzodioxole derivatives are dissolved in a solvent (e.g., DMSO) and incubated with the α-amylase solution for a predetermined time at a specific temperature (e.g., 37°C).
-
Enzymatic Reaction: The starch solution is added to the enzyme-compound mixture to initiate the enzymatic reaction.
-
Reaction Termination and Detection: The reaction is stopped after a specific time by adding a colorimetric reagent (e.g., dinitrosalicylic acid), which reacts with the reducing sugars produced by α-amylase activity.
-
Quantification: The absorbance of the resulting colored solution is measured using a spectrophotometer. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (containing no inhibitor).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against different compound concentrations.
Results Summary: In Vitro α-Amylase Inhibition
| Compound | IC50 (µM) |
| IIa | 0.85 |
| IIc | 0.68 |
Data sourced from Al-Mokyna et al., 2023[1][4].
The results indicate that compounds IIa and IIc are potent inhibitors of α-amylase, with IC50 values in the sub-micromolar range[1][4]. This strong in vitro activity against the target enzyme identified them as promising candidates for further investigation.
Cell-Based Assays: Cytotoxicity Screening
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of a compound. This is often done using cell-based cytotoxicity assays on both cancerous and normal cell lines.
Experimental Protocol: MTS Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines (e.g., various types) and a normal cell line (e.g., HEK293T) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzodioxole derivatives for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: The MTS reagent, a tetrazolium salt, is added to each well.
-
Incubation and Measurement: The plates are incubated to allow viable cells to convert the MTS reagent into a colored formazan product. The absorbance of the formazan is then measured.
-
IC50 Calculation: The concentration of the compound that causes 50% cell death (IC50) is calculated.
Results Summary: Cytotoxicity Screening
| Compound | Cytotoxicity against HEK293T (normal cells) IC50 (µM) | Anticancer Activity (against 4 cancer cell lines) IC50 (µM) |
| IIa | > 150 | Not specified as a primary anticancer agent |
| IIc | > 150 | Not specified as a primary anticancer agent, but noted for its safety profile |
| IId | Not specified | 26–65 |
Data sourced from Al-Mokyna et al., 2023[1][4].
The cytotoxicity data revealed that compounds IIa and IIc exhibited negligible effects on the normal HEK293T cell line, with IC50 values greater than 150 µM, suggesting a favorable safety profile[1][4]. In contrast, compound IId showed significant activity against four cancer cell lines[1][4]. This highlights the potential for structurally similar compounds to have different biological activities and therapeutic applications. The compelling in vitro anticancer efficacy of some of these derivatives underscores the need for further in vivo assessment in oncology models[1][4].
In Vivo Efficacy: Testing in a Living System
Based on its potent α-amylase inhibition and favorable safety profile in vitro, compound IIc was selected for in vivo evaluation of its antidiabetic properties[4].
Animal Model: Streptozotocin-Induced Diabetic Mice
The streptozotocin (STZ)-induced diabetic mouse model is a widely used and well-characterized model for studying type 1 diabetes. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia.
Experimental Protocol: In Vivo Antidiabetic Study
-
Induction of Diabetes: Mice are injected with STZ to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.
-
Compound Administration: The diabetic mice are divided into groups and treated with either the test compound (e.g., compound IIc ) or a vehicle control over a specific period.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals throughout the study.
-
Data Analysis: The changes in blood glucose levels in the treated group are compared to the control group to assess the antidiabetic efficacy of the compound.
Results Summary: In Vivo Antidiabetic Efficacy of Compound IIc
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
| Control | ~252.2 | Remained elevated |
| IIc (5 doses) | 252.2 | 173.8 |
Data sourced from Al-Mokyna et al., 2023[1][3][4].
The in vivo experiments demonstrated that five doses of compound IIc significantly reduced blood glucose levels in the diabetic mice from 252.2 mg/dL to 173.8 mg/dL, in contrast to the control group where glucose levels remained high[1][3][4]. This result provides a crucial validation of the in vitro findings, indicating that the potent α-amylase inhibition observed in the test tube translates to a tangible therapeutic effect in a living organism.
The In Vitro-In Vivo Correlation: A Critical Analysis
The successful translation of in vitro activity to in vivo efficacy for compound IIc is a promising outcome. However, it is essential to understand the factors that can influence this correlation.
Sources
A Comparative Guide to the Synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole: Evaluating Reproducibility and Practicality
Introduction
5-(2-aminoethoxy)-2H-1,3-benzodioxole, a key building block in the synthesis of various pharmacologically active compounds, presents a synthetic challenge due to the lack of a standardized, publicly available protocol. This guide provides an in-depth, comparative analysis of two robust and reproducible synthetic pathways developed in our application laboratories. We will delve into the mechanistic rationale behind each step, present detailed experimental procedures, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency. This document is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for the preparation of this valuable intermediate.
The core of both synthetic strategies is the readily available and cost-effective starting material, 5-hydroxy-1,3-benzodioxole, commonly known as sesamol. The primary transformation involves an O-alkylation of the phenolic hydroxyl group of sesamol via a Williamson ether synthesis. The two routes diverge in their approach to introducing the terminal amine functionality on the ethoxy side chain.
Comparative Analysis of Synthetic Routes
Two primary synthetic routes from sesamol have been developed and validated:
-
Route A: A two-step process involving the Williamson ether synthesis with an N-protected 2-bromoethylamine derivative, followed by deprotection.
-
Route B: A three-step process beginning with the Williamson ether synthesis using 2-bromoethanol, followed by conversion of the resulting alcohol to an azide, and concluding with the reduction of the azide to the primary amine.
| Parameter | Route A: Phthalimide Protection | Route B: Azide Intermediate |
| Number of Steps | 2 | 3 |
| Starting Materials | Sesamol, N-(2-bromoethyl)phthalimide | Sesamol, 2-bromoethanol, Sodium Azide |
| Overall Yield (Est.) | 75-85% | 65-75% |
| **Purity (Est.) | >98% (after crystallization) | >98% (after chromatography) |
| Scalability | Good | Excellent |
| Key Advantages | Fewer steps, potentially higher overall yield. | Avoids the use of hydrazine, readily available and less expensive reagents for the second and third steps. |
| Key Disadvantages | Use of hydrazine for deprotection, which is toxic and requires careful handling. Phthalic hydrazide byproduct can sometimes be difficult to remove. | An additional synthetic step. Azide intermediates are potentially energetic and require careful handling. |
Synthetic Pathway Overview
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route A: Phthalimide Protection Strategy
This route offers a more direct path to the target molecule. The use of a phthalimide protecting group for the amine is a classic and reliable method, and its subsequent removal, while requiring caution, is generally high-yielding.
Step 1: Synthesis of 5-(2-Phthalimidoethoxy)-1,3-benzodioxole
The first step is a standard Williamson ether synthesis. The phenoxide of sesamol, generated in situ with a mild base like potassium carbonate, acts as a nucleophile, displacing the bromide from N-(2-bromoethyl)phthalimide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this S(_N)2 reaction, facilitating the dissolution of the reactants and promoting a good reaction rate at a moderate temperature.
-
Materials:
-
Sesamol (1.0 eq)
-
N-(2-bromoethyl)phthalimide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of sesamol in DMF, add anhydrous potassium carbonate.
-
Add N-(2-bromoethyl)phthalimide to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a white solid. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 5-(2-phthalimidoethoxy)-1,3-benzodioxole.
-
-
Expected Yield: 85-95%
-
Purity: >95% (can be further purified by recrystallization from ethanol if necessary)
Step 2: Synthesis of 5-(2-Aminoethoxy)-1,3-benzodioxole (Deprotection)
The phthalimide protecting group is efficiently removed by hydrazinolysis. Hydrazine hydrate attacks the imide carbonyls, leading to the formation of a stable six-membered ring phthalhydrazide byproduct and liberating the desired primary amine.[1][2][3][4][5]
-
Materials:
-
5-(2-Phthalimidoethoxy)-1,3-benzodioxole (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Ethanol
-
-
Procedure:
-
Suspend 5-(2-phthalimidoethoxy)-1,3-benzodioxole in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-(2-aminoethoxy)-1,3-benzodioxole.
-
-
Expected Yield: 80-90%
-
Purity: >98%
Route B: Azide Intermediate Strategy
This route, while one step longer, avoids the use of hydrazine and employs reagents that are generally considered less hazardous. The key steps involve the formation of an alcohol intermediate, its conversion to an azide, and the final reduction.
Step 1: Synthesis of 5-(2-Hydroxyethoxy)-1,3-benzodioxole
Similar to Route A, this step is a Williamson ether synthesis, reacting sesamol with 2-bromoethanol. The reaction conditions are nearly identical.
-
Materials:
-
Sesamol (1.0 eq)
-
2-Bromoethanol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Follow the procedure for Step 1 of Route A, substituting 2-bromoethanol for N-(2-bromoethyl)phthalimide.
-
After pouring the reaction mixture into water, the product is typically extracted with ethyl acetate as it may not precipitate as readily.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Expected Yield: 80-90%
-
Purity: >97%
Step 2: Synthesis of 5-(2-Azidoethoxy)-1,3-benzodioxole
The hydroxyl group of the intermediate is first converted to a good leaving group, typically a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate is then reacted with sodium azide in a nucleophilic substitution to introduce the azide functionality.
-
Materials:
-
5-(2-Hydroxyethoxy)-1,3-benzodioxole (1.0 eq)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 5-(2-hydroxyethoxy)-1,3-benzodioxole in DCM and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide.
-
Heat the mixture to 80°C and stir for 4-6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to yield 5-(2-azidoethoxy)-1,3-benzodioxole.
-
-
Expected Yield: 85-95%
-
Purity: >97%
Step 3: Synthesis of 5-(2-Aminoethoxy)-1,3-benzodioxole (Reduction)
The azide is cleanly and efficiently reduced to the primary amine via catalytic hydrogenation. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.[6][7][8][9]
-
Materials:
-
5-(2-Azidoethoxy)-1,3-benzodioxole (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 5-(2-azidoethoxy)-1,3-benzodioxole in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the pure 5-(2-aminoethoxy)-1,3-benzodioxole.
-
-
Expected Yield: >95%
-
Purity: >98%
Conclusion
Both synthetic routes presented in this guide offer reproducible and high-yielding methods for the preparation of this compound from sesamol. The choice between the two protocols will likely depend on the specific constraints and preferences of the laboratory.
-
Route A is more atom-economical and involves fewer steps, making it an attractive option for rapid synthesis. However, the use of hydrazine necessitates appropriate safety precautions.
-
Route B provides an alternative that avoids hydrazine and may be more amenable to large-scale synthesis where the handling of toxic reagents is a primary concern. While it involves an additional step, each transformation is robust and high-yielding.
By providing these detailed, side-by-side protocols and their underlying chemical principles, we aim to equip researchers with the necessary tools to confidently and efficiently synthesize this important chemical building block.
References
- ChemEurope. (n.d.). Hydrazine#Deprotection_of_phthalimides.
- Cantopcu, E., Aydinli, E., & Goksu, H. (2022). Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Journal of Chemical Sciences, 134(1), 1-8.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
- Astruc, D., & Chardac, F. (2001). A practical and highly efficient transfer hydrogenation of aryl azides using a [Ru(p-cymene)Cl2]2 catalyst and sodium borohydride. Comptes Rendus de l'Académie des Sciences-Series IIc-Chemistry, 4(8), 681-684.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Sajiki, H., & Kume, K. (2012). Reduction of Azides. In Catalytic Reduction in Organic Synthesis (pp. 355-372). Wiley-VCH Verlag GmbH & Co. KGaA.
- Kralj, M., & Počkaj, M. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 143.
- Ranu, B. C., & Saha, A. (2011). Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium. Catalysis Science & Technology, 1(6), 1012-1016.
- Kar, G. K. (2022, July 19). Deprotection aaa aaa aaa aaa aaa.
- ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions.
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
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- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Navigating the Structure-Activity Landscape of 5-(2-aminoethoxy)-2H-1,3-benzodioxole Derivatives: A Comparative Guide for CNS Drug Discovery
The 1,3-Benzodioxole Core: A Foundation for CNS Activity
The 1,3-benzodioxole moiety is a key pharmacophoric element in numerous neurologically active compounds. Its role in modulating receptor affinity and functional activity is often attributed to its electronic properties and its ability to engage in specific interactions within receptor binding pockets. To understand the contribution of this core, we can draw comparisons with structurally similar heterocyclic systems.
A notable example is the comparison with benzimidazole derivatives. A study on 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles revealed high affinity for the D2 dopamine receptor.[1] This suggests that the eastern heterocyclic portion of the molecule plays a crucial role in anchoring the ligand to the receptor. The 1,3-benzodioxole ring, with its unique electronic distribution, is anticipated to offer a distinct interaction profile compared to the benzimidazole core, potentially influencing selectivity across different receptor subtypes.
The Alkoxy Linker: A Bridge to Affinity and Selectivity
The length and flexibility of the alkoxy linker connecting the benzodioxole ring to the basic amine are critical determinants of pharmacological activity. While our focus is on the ethoxy (two-carbon) linker, examining analogs with a propoxy (three-carbon) linker provides valuable SAR insights.
A key example is the potent and selective 5-HT1A receptor agonist, MKC-242, which features a 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole structure.[2] This compound exhibits a very high affinity for the 5-HT1A receptor (Ki: 0.35 nM).[2] The three-carbon propoxy chain in MKC-242 appears to be optimal for positioning the terminal amino group for effective interaction with the 5-HT1A receptor. This highlights the importance of linker length in achieving high-affinity binding and suggests that derivatives with a two-carbon ethoxy linker may exhibit different affinity and selectivity profiles.
The Terminal Amine: The Key to Receptor Interaction and Functional Activity
The nature of the substituent on the terminal amino group is arguably one of the most critical factors influencing the pharmacological profile of these derivatives. Variations at this position can dramatically alter receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
Simple Alkylamines vs. Arylpiperazines
Many potent CNS receptor ligands incorporate an arylpiperazine moiety. For instance, a series of 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1,3-dihydro-2H-benzimidazole-2-thiones demonstrated high affinity for the D2 receptor.[1] The most active compound in this series, featuring a 2-methoxyphenylpiperazine group, underscores the favorable interactions afforded by this substituent.[1]
In contrast, compounds with simpler N-alkyl or N-benzyl substituents often exhibit different pharmacological profiles. For example, in a series of N-benzyl phenethylamines, the N-arylmethyl substitution was found to be crucial for significant increases in affinity for the 5-HT2A receptor compared to their N-alkyl counterparts.[3] This suggests that for the 5-(2-aminoethoxy)-1,3-benzodioxole scaffold, moving from simple dialkylamino substituents to more complex arylpiperazine moieties is likely to profoundly impact receptor affinity and selectivity.
Impact on Functional Activity
The N-substituent also plays a pivotal role in determining the functional nature of the ligand. MKC-242, with its (2S)-1,4-benzodioxan-2-ylmethylamino group, acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic 5-HT1A receptors.[2] This nuanced functional activity is a direct consequence of the specific interactions of this substituent within the receptor binding site. It is plausible that altering this group in the context of a 5-(2-aminoethoxy)-1,3-benzodioxole core would lead to a spectrum of functional activities, from full agonism to antagonism.
Comparative SAR Summary
The following table summarizes the key SAR points derived from the analysis of closely related analogs of 5-(2-aminoethoxy)-2H-1,3-benzodioxole.
| Molecular Fragment | Modification | Observed Effect on Biological Activity | Reference Compound(s) |
| Heterocyclic Core | Benzodioxole vs. Benzimidazole | Both support high affinity for CNS receptors. The specific core influences selectivity (e.g., benzimidazole for D2). | 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles[1] |
| Alkoxy Linker | Ethoxy (2-carbon) vs. Propoxy (3-carbon) | Propoxy linker is optimal for high 5-HT1A affinity in the MKC-242 series. | MKC-242[2] |
| Terminal Amine | Simple Alkyl vs. Arylpiperazine | Arylpiperazine moieties generally confer high affinity for D2 and 5-HT receptors. | 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles[1] |
| Terminal Amine | N-Alkyl vs. N-Arylmethyl | N-Arylmethyl groups can significantly increase affinity at 5-HT2A receptors. | N-benzyl phenethylamines[3] |
| Terminal Amine | Specific Complex Substituents | Can impart specific functional activities (e.g., partial agonism). | MKC-242[2] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below, based on established protocols for analogous compounds.
Radioligand Binding Assay for Dopamine D2 and 5-HT1A Receptors
This protocol is adapted from studies on arylpiperazine derivatives targeting D2 and 5-HT1A receptors.[1]
Objective: To determine the binding affinity (Ki) of test compounds for D2 and 5-HT1A receptors.
Materials:
-
Cell membranes expressing human D2 or 5-HT1A receptors.
-
Radioligands: [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors.
-
Non-specific binding inhibitors: Haloperidol for D2, 5-HT for 5-HT1A.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a non-specific binding inhibitor.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 values by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylate Cyclase Activity for 5-HT1A Receptors
This protocol is based on the functional characterization of MKC-242.[2]
Objective: To determine the functional activity (agonist or antagonist) of test compounds at 5-HT1A receptors by measuring their effect on adenylate cyclase activity.
Materials:
-
Hippocampal membranes from rats.
-
Forskolin (an adenylate cyclase activator).
-
ATP and a cAMP assay kit (e.g., ELISA-based).
-
Test compounds.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, 1 mM isobutylmethylxanthine, 0.1% BSA).
Procedure:
-
Pre-incubate the hippocampal membranes with the test compound or vehicle.
-
Initiate the reaction by adding ATP and forskolin.
-
Incubate at 30°C for 15 minutes.
-
Terminate the reaction by boiling for 3 minutes.
-
Centrifuge to pellet the membrane debris.
-
Measure the cAMP concentration in the supernatant using a cAMP assay kit according to the manufacturer's instructions.
-
To assess antagonist activity, pre-incubate with the test compound before adding a known 5-HT1A agonist.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key SAR trends for 5-(2-aminoethoxy)-1,3-benzodioxole analogs.
Caption: General workflow for synthesis and biological evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. This comparative analysis, based on its close structural analogs, has highlighted the critical roles of the heterocyclic core, the alkoxy linker, and the terminal amine in determining receptor affinity and functional activity.
Future research should focus on a systematic exploration of the SAR of the exact this compound core. Key areas for investigation include:
-
N-Substituent Variation: A comprehensive library of derivatives with diverse N-substituents (aliphatic, aromatic, and heterocyclic) should be synthesized and evaluated to map the substituent effects on affinity and selectivity for a panel of CNS receptors.
-
Benzodioxole Ring Substitution: The influence of substituents (e.g., halogens, methoxy groups) on the benzodioxole ring should be investigated to fine-tune the electronic properties and steric profile of the scaffold.
-
In-depth Functional Characterization: Promising high-affinity ligands should be subjected to a battery of functional assays to determine their efficacy (full agonist, partial agonist, antagonist) and to explore potential biased agonism.
By systematically applying the principles outlined in this guide, researchers can more effectively navigate the complex SAR landscape of this compound derivatives and unlock their full therapeutic potential.
References
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Matsuda, T., et al. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology, 69(4), 357-366. [Link]
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Stavretović, N., et al. (2005). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs. European Journal of Medicinal Chemistry, 40(5), 481-493. [Link]
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Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]
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- 2. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1,3-Benzodioxole Derivatives in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry.[1] Present in numerous natural products, such as safrole from sassafras oil, this structural unit is a cornerstone for the synthesis of a diverse range of biologically active molecules.[1] In the realm of oncology, derivatives of 1,3-benzodioxole have garnered significant attention for their potent anti-tumor properties, demonstrating efficacy across a spectrum of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often culminating in the induction of programmed cell death, or apoptosis, a critical process for eliminating malignant cells.[1]
This technical guide provides a comparative analysis of the in vitro cytotoxicity of various classes of 1,3-benzodioxole derivatives against several tumor cell lines. We will delve into the underlying molecular mechanisms, present key experimental data to support these findings, and provide detailed protocols for the assays used to evaluate cytotoxicity. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.
Mechanisms of Action: Inducing Apoptosis in Cancer Cells
A primary mechanism by which 1,3-benzodioxole derivatives exert their cytotoxic effects is through the induction of apoptosis. This programmed cell death is a tightly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. By reactivating this pathway, these compounds can selectively eliminate tumor cells. Two prominent mechanisms have been elucidated for different classes of 1,3-benzodioxole derivatives: inhibition of the thioredoxin system and induction of the mitochondria-dependent apoptotic pathway.
Inhibition of the Thioredoxin System by Arsenical Conjugates
A promising strategy has been the conjugation of the 1,3-benzodioxole moiety with arsenicals.[2][3] These hybrid molecules have demonstrated enhanced anti-proliferative activity.[2][3] The thioredoxin (Trx) system, which is crucial for maintaining redox homeostasis in cells, is often upregulated in cancer cells to cope with increased oxidative stress.[4][5] The 1,3-benzodioxole-arsenical conjugates have been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in this system.[2][3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn induces oxidative stress and triggers apoptosis.[2][3]
Caption: Inhibition of the Thioredoxin System by 1,3-Benzodioxole Arsenical Conjugates.
Mitochondria-Dependent Apoptosis Induced by Safrole and its Derivatives
Safrole, a naturally occurring 1,3-benzodioxole, and its derivatives have been shown to induce apoptosis through a mitochondria-dependent pathway in various cancer cell lines, including oral and tongue squamous cell carcinoma.[1][6] This pathway is initiated by an increase in cytosolic Ca2+ levels and a reduction in the mitochondrial membrane potential.[6] These events lead to the release of cytochrome c from the mitochondria into the cytosol.[6] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.[1][6] Specifically, caspase-9 and caspase-3 are activated, leading to the characteristic morphological and biochemical changes of apoptosis.[1][6] This process is also regulated by the Bcl-2 family of proteins, with safrole promoting the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[1] Some studies also indicate that safrole can induce apoptosis through endoplasmic reticulum (ER) stress pathways.[7]
Caption: Mitochondria-Dependent Apoptosis Induced by Safrole.
Comparative In Vitro Cytotoxicity
The cytotoxic effects of 1,3-benzodioxole derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying cytotoxicity.[8] The following table summarizes the IC50 values for representative 1,3-benzodioxole derivatives.
| Derivative Class | Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Arsenical Conjugates | MAZ2 | Molm-13 | Leukemia | < 1 | [9] |
| MAZ2 | K562 | Leukemia | < 1 | [9] | |
| MAZ2 | HL-60 | Leukemia | < 1 | [9] | |
| MAZ2 | 4T1 | Breast Cancer | < 1 | [9] | |
| Safrole Derivatives | Safrole oxide | A549 | Lung Cancer | 112.36 - 449.44 | [3] |
| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde (3) | MCF-7 | Breast Cancer | 80 ± 6.92 | [10] | |
| 4-allyl-5-nitrobenzene-1,2-diol (4) | MCF-7 | Breast Cancer | 55.0 ± 7.11 | [10] | |
| 4-allyl-5-nitrobenzene-1,2-diol (4) | MDA-MB-231 | Breast Cancer | 37.5 ± 2.65 | [10] | |
| 4-allyl-5-nitrobenzene-1,2-diol (4) | DLD-1 | Colon Cancer | 44.0 ± 6.92 | [10] | |
| Chalcones | Chalcone 16k | MDA-MB-231 | Breast Cancer | 5.24 - 10.39 | [9] |
| Chalcone 16m | MDA-MB-231 | Breast Cancer | 5.24 - 10.39 | [9] | |
| Chalcone 12 | MCF-7 | Breast Cancer | 4.19 ± 1.04 | [11] | |
| Chalcone 13 | MCF-7 | Breast Cancer | 3.30 ± 0.92 | [11] | |
| Chalcone 12 | ZR-75-1 | Breast Cancer | 9.40 ± 1.74 | [11] | |
| Chalcone 13 | ZR-75-1 | Breast Cancer | 8.75 ± 2.01 | [11] | |
| Chalcone 12 | MDA-MB-231 | Breast Cancer | 6.12 ± 0.84 | [11] |
Structure-Activity Relationship (SAR) Insights
The diverse cytotoxic potencies observed among 1,3-benzodioxole derivatives highlight the critical role of their chemical structure in determining their biological activity. For instance, the conjugation of the 1,3-benzodioxole moiety with arsenicals significantly enhances their anti-proliferative effects.[12] In the case of chalcone derivatives, the presence and position of substituents on the aromatic rings can dramatically influence their cytotoxicity.[13] For example, the introduction of a prenyl group on the A-ring of certain chalcones has been shown to be crucial for their cytotoxic activity against breast cancer cell lines.[11] These SAR insights are invaluable for the rational design of more potent and selective anti-cancer agents based on the 1,3-benzodioxole scaffold.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for two commonly used cytotoxicity assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT Cytotoxicity Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a colorimetric reagent. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Caption: Workflow for the LDH Cytotoxicity Assay.
Conclusion
1,3-Benzodioxole derivatives represent a versatile and promising class of compounds for the development of novel anti-cancer therapies. Their ability to induce apoptosis in tumor cells through various mechanisms, coupled with the potential for structural modification to enhance potency and selectivity, makes them an attractive area for further research. This guide has provided a comparative overview of their cytotoxicity, elucidated key mechanisms of action, and detailed the experimental methodologies for their evaluation. It is our hope that this information will aid researchers in their efforts to harness the therapeutic potential of the 1,3-benzodioxole scaffold in the fight against cancer.
References
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Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
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Chen, Y. L., Lu, Y. C., Lee, C. Y., & Lin, J. G. (2011). Safrole induces apoptosis in human oral cancer HSC-3 cells. Journal of dental research, 90(2), 168–174. [Link]
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Chou, C. T., Chen, Y. L., & Lu, Y. C. (2014). Safrole Induces G0/G1 Phase Arrest via Inhibition of Cyclin E and Provokes Apoptosis through Endoplasmic Reticulum Stress and Mitochondrion-dependent Pathways in Human Leukemia HL-60 Cells. Anticancer research, 34(11), 6431–6439. [Link]
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Villena García, J., Cuellar Fritis, M., & Carrasco Altamirano, H. (2014). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 13(1), 89-97. [Link]
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Arnér, E. S. (2022). Thioredoxin Reductase Inhibition for Cancer Therapy. Annual review of pharmacology and toxicology, 62, 177–196. [Link]
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Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
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Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859. [Link]
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Pérez-Sánchez, H., Alarcón-Cares, C., Villena, J., & Carrasco, H. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules (Basel, Switzerland), 27(14), 4434. [Link]
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Miao, J. Y., Qiao, S., Qiao, J. Q., & Li, D. F. (2004). Safrole oxide induces apoptosis in A549 human lung cancer cells. Experimental lung research, 30(6), 419–429. [Link]
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Chen, Y. L., Lu, Y. C., & Lin, J. G. (2011). Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 30(4), 329–339. [Link]
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Miao, J. Y., Qiao, S., Qiao, J. Q., & Li, D. F. (2004). SAFROLE OXIDE INDUCES APOPTOSIS IN A549 HUMAN LUNG CANCER CELLS. Taylor & Francis Online. [Link]
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The ring-opening scheme of 1,3-benzodioxole, the conjugation of... (n.d.). ResearchGate. [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355. [Link]
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Zhang, L., Liu, Y., & Lu, W. (2009). Structure-activity relationships of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 52(22), 7228–7235. [Link]
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Popat, K. H., Sayeed, M. I., & Thumar, N. J. (2020). Chalcones against lung cancer and breast cancer cell lines. (12a) IC50... ResearchGate. [Link]
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da Silva, G. N., de Souza, J. C., & da Silva, A. B. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules (Basel, Switzerland), 28(10), 4097. [Link]
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Dimmock, J. R., Kandepu, N. M., & Hetherington, M. (1999). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 42(8), 1358–1366. [Link]
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Orazio, G., & Salvadori, S. (2018). Synthesis of chalcones with antiproliferative activity on the SH-SY5Y neuroblastoma cell line: Quantitative Structure–Activity Relationship Models. Medicinal chemistry research, 27(11), 2443–2454. [Link]
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Zhang, L., Liu, Y., & Lu, W. (2009). Structure-activity relationships of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 52(22), 7228–7235. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014). Spandidos Publications. [Link]
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Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. (2024). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-aminoethoxy)-2H-1,3-benzodioxole
This document provides essential procedural guidance for the safe and compliant disposal of 5-(2-aminoethoxy)-2H-1,3-benzodioxole. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on its structure—containing a benzodioxole ring and an amino functional group—we must anticipate a range of potential health and environmental hazards.
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk & Rationale | Recommended Precautions |
| Acute Toxicity | Compounds with amine functional groups can be toxic if swallowed, inhaled, or absorbed through the skin. Benzodioxole derivatives may also exhibit moderate toxicity. | Avoid generating dust or aerosols. Handle exclusively within a certified chemical fume hood.[3] Use appropriate PPE at all times. |
| Skin/Eye Irritation | Amines are often irritants and can cause serious eye damage.[4][5] | Wear chemical-resistant gloves and chemical splash goggles.[6] Ensure an eyewash station and safety shower are immediately accessible.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[5] | All handling and disposal operations must be conducted in a well-ventilated area, preferably a chemical fume hood.[7] |
| Environmental Hazard | The ecological effects are not well-documented, but release into the environment should be avoided.[7] Many organic compounds are hazardous to aquatic life.[8] | Do not discharge to the sewer or allow to enter waterways.[9] All waste must be treated as hazardous chemical waste. |
| Reactivity | Reactivity data is unavailable. However, it should be stored away from strong oxidizing agents and acids.[10] | Segregate waste from incompatible materials.[11] |
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management
Before beginning any disposal-related tasks, ensure all required engineering controls are functional and appropriate PPE is worn.
Required PPE:
-
Hand Protection: Nitrile or neoprene gloves (heavy-duty, chemical-resistant).
-
Eye/Face Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Not typically required if handled within a functioning chemical fume hood. If a hood is unavailable or in case of a large spill, a NIOSH/MSHA-approved respirator with an appropriate organic vapor/ammonia cartridge is necessary.[7]
Spill Management: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[7] Collect the contaminated material into a designated, sealable hazardous waste container.[7] For large spills, evacuate the area and contact your institution's EH&S emergency response team immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[12] The chemical becomes a waste product once it is no longer intended for use.[9]
Step 1: Waste Characterization Unless confirmed otherwise by analytical data, treat all this compound waste—including pure compound, solutions, and contaminated materials—as hazardous chemical waste.[9]
Step 2: Container Selection and Labeling
-
Select an Appropriate Container: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw cap.[1] Never use foodstuff containers for hazardous waste.[11]
-
Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:
Step 3: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[1][11][14] This could be a marked area within a chemical fume hood or a secondary containment tray on a bench.
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents.[11]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[9][11] This prevents the release of vapors and potential spills.
-
Monitor Accumulation Limits: Do not exceed the SAA volume limits set by the EPA (typically 55 gallons of hazardous waste).[14][15]
Step 4: Decontamination of Empty Containers A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in your designated liquid hazardous waste container.
-
Deface Label: After triple-rinsing, completely deface or remove the original chemical label.[9]
-
Final Disposal: The decontaminated container can typically be disposed of as regular laboratory glassware or plastic waste, but confirm this with your institutional guidelines.[9]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once your waste container is full (do not overfill; leave at least 10% headspace) or when you are finished generating this waste stream, submit a chemical waste collection request to your institution's EH&S department.[9]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EH&S staff or a licensed waste broker.[9][12]
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.[12][16]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound and associated materials.
Caption: Decision workflow for handling and disposal of this compound waste.
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Lab Manager. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Mount St. Joseph University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-(2-aminoethoxy)-2H-1,3-benzodioxole: Personal Protective Equipment, Decontamination, and Disposal
Executive Summary: A Proactive Stance on Safety
This guide provides an essential operational framework for handling this compound. It is built on the principle of proactive risk mitigation, ensuring that every procedure, from donning personal protective equipment (PPE) to final waste disposal, is part of a self-validating system of safety. We will move beyond simply listing equipment to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS, we infer the potential hazards from analogous structures:
-
Dermal and Eye Hazard: Aromatic amines and related benzodioxole derivatives are frequently categorized as causing skin irritation and serious eye irritation or damage.[1][2][3][4] Unprotected contact could lead to inflammation, redness, or more severe injury.
-
Respiratory Hazard: Many of these compounds are listed as potential respiratory irritants.[3][4] Inhalation of dust or aerosols must be avoided.
-
Systemic Toxicity: Some related structures are classified as toxic if swallowed and may be harmful in contact with the skin.[1][2] The full toxicological properties of 5-(2-aminoethoxy)-2H-1,3-benzodioxole have not been thoroughly investigated, mandating the assumption of potential toxicity.[1]
-
Environmental Hazard: At least one related benzodioxole compound is classified as very toxic to aquatic life with long-lasting effects. This necessitates stringent controls to prevent environmental release.[5]
Therefore, all handling procedures must be designed to prevent skin/eye contact, inhalation, and ingestion.
The Core PPE Ensemble: Your First Line of Defense
All manipulations of this compound, regardless of quantity, must be performed within a certified chemical fume hood. The following PPE represents the minimum requirement.
| PPE Component | Specification | Rationale and Field Insights |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166) | Protects against splashes and potential vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile, Neoprene) | Provides a barrier against dermal absorption, a likely route of exposure for aromatic amines. Crucially, no glove material is impervious forever. Always inspect gloves for tears or pinholes before use.[1] For prolonged work, consider double-gloving or using thicker, heavy-duty gloves. A permeation test is recommended for extended or high-concentration tasks.[6] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Protects skin and personal clothing from incidental contact and splashes. An FR coat is recommended as a best practice when working with organic compounds. |
| Footwear | Closed-toe Shoes | Protects feet from spills. |
Risk-Based PPE Escalation: Adapting to the Task
The Core Ensemble is a starting point. The nature of your experiment dictates if additional protection is warranted. Use the following logic, also illustrated in the workflow diagram below, to determine when to escalate your PPE.
Escalate to a Higher Level of Protection If:
-
Handling >5 grams of solid or >25 mL of solution: The increased quantity elevates the risk of a significant spill or splash.
-
Generating Aerosols: Procedures like sonication, vigorous mixing, or transferring powders can generate inhalable particles.
-
Risk of Splashing: Any operation involving pressure, rapid addition of reagents, or heating presents a higher splash risk.
Escalated PPE Configuration:
-
Face Shield (in addition to goggles): When there is any splash potential, a full-face shield is mandatory to protect the entire face.[2][3]
-
Respiratory Protection: If work absolutely cannot be conducted in a fume hood or if there is a high risk of aerosol generation (e.g., during a spill cleanup outside of containment), a NIOSH-approved respirator is required. A cartridge respirator with filters for ammonia and organic ammonia derivatives (Type K, green) is a suitable choice.[7] All personnel requiring respirators must be part of a formal respiratory protection program with proper fit-testing, as mandated by OSHA (29 CFR 1910.134).
Caption: PPE selection workflow for this compound.
Operational Protocol: A Step-by-Step Guide to Safe Handling
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the hood for the procedure to contain potential contamination.
-
Prepare all necessary equipment and reagents before introducing the target compound.
-
Ensure an eye wash station and safety shower are accessible and unobstructed.[2]
-
Locate the appropriate spill kit and verify its contents.
-
-
Donning PPE:
-
Put on your lab coat and closed-toe shoes.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Inspect chemical-resistant gloves for any defects before wearing.[1]
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transfers, within the designated area of the fume hood.
-
Handle the compound gently to avoid creating dust or aerosols.
-
Keep containers tightly closed when not in use.[3]
-
-
Doffing PPE (Post-Procedure):
-
While still wearing gloves, decontaminate any surfaces or equipment used (see Section 6).
-
Remove gloves using the proper technique (peeling one off with the other, without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.[1]
-
Remove your lab coat, handling it by the inside surfaces to avoid contact with any potential contamination.
-
Remove eye protection.
-
Wash hands and forearms thoroughly with soap and water.[1]
-
Decontamination and Disposal: A Closed-Loop Process
Effective decontamination and disposal are non-negotiable for preventing cross-contamination and environmental release.
Surface Decontamination
Aromatic amines can be persistent. Visual cleanliness is not a reliable indicator of decontamination.
-
Recommended Procedure: A two-step process using specialized solutions is highly effective.
-
Initial Cleaning: Wet the contaminated area thoroughly with a cleaning solution. An abrasive pad can be used to enhance penetration if necessary.[6]
-
Chemical Deactivation: Spray the area with a dedicated aromatic amine decontamination solution (containing glutaraldehyde or a similar agent). Allow it to react for at least 5 minutes before rinsing with water.[6][8]
-
-
Verification (The Self-Validating Step): Use commercially available surface test swabs (e.g., Surface SWYPE™) to check the area for residual aromatic amine contamination.[6] This provides immediate, tangible evidence that your decontamination procedure was successful. Re-clean any areas that test positive.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Used gloves, weigh boats, contaminated paper towels, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all waste solutions in a dedicated, sealed, and properly labeled hazardous waste container. Segregate from incompatible waste streams (e.g., strong oxidizers or acids).[9]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Potential Toxin, Environmental Hazard).
-
Prohibited Actions:
-
Final Disposal: Follow your institution's specific guidelines for hazardous waste pickup and disposal. The ultimate responsibility for proper waste determination and disposal lies with the waste generator.[10]
References
-
SKC Ltd. (n.d.). Aromatic Amines Test Kit Instructions. Retrieved from [Link]
-
Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]
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PubMed. (1995). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]
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SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
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SKC Inc. (2023). Safety Data Sheet for Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet for 1,3-BENZODIOXOLE-5,6-DIAMINE DIHYDROCHLORIDE. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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PubMed. (2024). RIFM fragrance ingredient safety assessment, 1,3-benzodioxole, 5-(diethoxymethyl)-, CAS Registry Number 40527-42-2. Retrieved from [Link]
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Ludger Ltd. (2017). Product Guide for 1, 2-Diamino-4,5-methylenedioxybenzene. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
